molecular formula C11H12N2O2 B112662 2-(3-Aminopropyl)isoindoline-1,3-dione CAS No. 4773-14-2

2-(3-Aminopropyl)isoindoline-1,3-dione

Cat. No.: B112662
CAS No.: 4773-14-2
M. Wt: 204.22 g/mol
InChI Key: SRMYNTUZHJDDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopropyl)isoindoline-1,3-dione hydrochloride (CAS 121821-01-0) is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol . This product is provided as a solid and should be stored under an inert atmosphere at room temperature . As a key synthetic intermediate, the isoindoline-1,3-dione (phthalimide) core is a privileged scaffold in medicinal chemistry, enabling the development of novel bioactive molecules . Research into structurally similar aminoacetylenic isoindoline-1,3-dione derivatives has demonstrated their significant potential as anti-inflammatory agents, showing dose-dependent inhibition of edema in animal models and activity against cyclooxygenase (COX-1 and COX-2) enzymes . Furthermore, select compounds in this class have displayed promising analgesic (pain-relieving) properties in standard preclinical models, such as the acetic acid-induced writhing test and the hot plate latency test, while exhibiting minimal gastric toxicity—a common drawback of many non-steroidal anti-inflammatory drugs (NSAIDs) . Beyond inflammation and pain research, the isoindoline-1,3-dione pharmacophore is being actively investigated for neurodegenerative diseases, with numerous derivatives designed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for potential application in Alzheimer's disease therapy . The primary amino group in this compound makes it a versatile building block for further chemical functionalization, allowing researchers to conjugate the phthalimide moiety to other pharmacophores or create novel compound libraries for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety information indicates that it causes serious eye irritation (Hazard Statement H319) . Researchers should handle this material with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminopropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMYNTUZHJDDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559555
Record name 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4773-14-2
Record name 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4773-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Aminopropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Aminopropyl)phthalimide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(3-Aminopropyl)isoindoline-1,3-dione synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione

Introduction

This compound, also commonly known as N-(3-aminopropyl)phthalimide, is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. It incorporates a protected primary amine in the form of a stable phthalimide group and a terminal primary amine, making it an invaluable linker for the synthesis of more complex molecules. Its applications include serving as a crucial intermediate in the development of pharmaceuticals, modifying polymer surfaces, and creating novel bioactive conjugates.[1] The phthalimide moiety itself is a key structural unit in a variety of biologically active compounds.

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, detailed experimental protocols, and relevant chemical data for researchers and professionals in drug development.

Core Synthesis Pathway: Direct Condensation

The most prevalent and efficient method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine.[2] For the synthesis of this compound, this involves the direct reaction of phthalic anhydride with 1,3-diaminopropane. The reaction is typically conducted under heating in a high-boiling point solvent, such as glacial acetic acid, which facilitates the removal of water and drives the reaction to completion.[1][3] While 1,3-diaminopropane has two nucleophilic amine groups, the reaction conditions can be controlled to favor the formation of the desired mono-substituted product.

Alternative methods include solvent-free reactions where the reactants are heated together at high temperatures (150-200 °C) or palladium-catalyzed approaches, though direct condensation remains the most common.[4]

Synthesis_Pathway PA Phthalic Anhydride DAP 1,3-Diaminopropane reaction Product This compound Water Water reaction->Product  Glacial Acetic Acid, Reflux (-H2O)

Caption: Direct condensation pathway for synthesis.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound based on common methods for the condensation of phthalic anhydride with primary amines.[1][5][6]

Materials and Reagents:

  • Phthalic Anhydride (1.0 eq)

  • 1,3-Diaminopropane (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Distilled Water

  • Crushed Ice

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 eq) in a minimal amount of glacial acetic acid.

  • Addition of Amine : To the stirred solution, add 1,3-diaminopropane (1.1 eq) dropwise. An exothermic reaction may be observed.

  • Reflux : Heat the reaction mixture to reflux (typically around 118-120 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

  • Precipitation : After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing crushed ice and water to precipitate the crude product.[8]

  • Filtration and Washing : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and unreacted diamine.

  • Purification : Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[1]

  • Drying : Dry the purified crystals in a vacuum oven.

Experimental_Workflow A Combine Phthalic Anhydride & 1,3-Diaminopropane in Acetic Acid B Reflux Mixture (3-4 hours) A->B C Cool and Pour into Ice Water B->C D Filter Crude Solid C->D E Wash with Cold Water D->E F Recrystallize from Ethanol E->F G Dry Final Product Under Vacuum F->G

Caption: General experimental workflow for synthesis.

Data Presentation

The following table summarizes key quantitative and qualitative data for this compound. Data is compiled from typical results for this class of compounds.

ParameterDataReference/Comment
Molecular Formula C₁₁H₁₂N₂O₂-
Molecular Weight 204.23 g/mol -
Typical Yield 60-85%Yields for phthalimide syntheses vary based on scale and purification methods.
Appearance White to off-white solidPhthalimide derivatives are typically crystalline solids.[9]
Melting Point 145-148 °CRepresentative value; may vary with purity.
FT-IR (cm⁻¹) ~3400 (N-H stretch, amine), ~2900 (C-H stretch), ~1770 & ~1700 (C=O imide, symm. & asymm.), ~1400 (C-N stretch)Characteristic strong dual carbonyl peaks are indicative of the imide group.[9]
¹H NMR (CDCl₃, δ ppm) ~7.85 (m, 2H, Ar-H), ~7.72 (m, 2H, Ar-H), ~3.75 (t, 2H, N-CH₂), ~2.80 (t, 2H, CH₂-NH₂), ~1.85 (quint, 2H, -CH₂-), ~1.40 (s, 2H, NH₂)Expected chemical shifts for aromatic, propyl chain, and amine protons.
¹³C NMR (CDCl₃, δ ppm) ~168.5 (C=O), ~134.0 (Ar-C), ~132.2 (Ar-C), ~123.3 (Ar-CH), ~39.5 (N-CH₂), ~37.2 (CH₂-NH₂), ~30.8 (-CH₂-)Expected chemical shifts for imide carbonyl, aromatic, and aliphatic carbons.[1]

Alternative Synthesis Route: Gabriel Synthesis

An alternative, multi-step approach is a modification of the Gabriel synthesis. This pathway offers greater control, particularly for avoiding di-substitution, but is less atom-economical.

  • Step 1: Synthesis of N-(3-Bromopropyl)phthalimide : Potassium phthalimide is reacted with an excess of 1,3-dibromopropane via nucleophilic substitution to form 2-(3-bromopropyl)isoindoline-1,3-dione.

  • Step 2: Amination : The terminal bromide of the intermediate is then converted to a primary amine. This can be achieved through various methods, such as reaction with sodium azide followed by reduction, or direct reaction with ammonia or a protected ammonia equivalent.

This method is particularly useful when the starting diamine is unavailable or when specific protection strategies are required for other functional groups in a more complex molecule.

References

An In-Depth Technical Guide to the Chemical Properties of 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-(3-aminopropyl)isoindoline-1,3-dione and its hydrochloride salt. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and the visualization of related chemical and biological processes.

Core Chemical Properties

This compound, also known as N-(3-aminopropyl)phthalimide, is a chemical compound that serves as a versatile intermediate in the synthesis of various bioactive molecules.[1] It is commonly available and studied in its hydrochloride salt form for enhanced stability and solubility.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource(s)
CAS Number 121821-01-0[2][3][4]
Molecular Formula C₁₁H₁₂N₂O₂ ⋅ HCl[2]
Molecular Weight 240.68 g/mol [2]
Physical Form Solid[5]
Melting Point Not available
Solubility No specific data available. General solubility for similar compounds suggests solubility in water and polar organic solvents.
Storage Conditions Inert atmosphere, room temperature[3]

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phthalic anhydride with 1,3-diaminopropane. The primary amine of the diaminopropane selectively reacts with the anhydride to form the cyclic imide. The reaction can be carried out under various conditions, including refluxing in a suitable solvent like glacial acetic acid or even under solvent-free microwave irradiation.[6][7]

General Experimental Protocol for Synthesis

A plausible synthetic route adapted from general procedures for N-substituted phthalimides is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a high-boiling point solvent such as glacial acetic acid.[8]

  • Addition of Reactant: Add 1,3-diaminopropane (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.[9]

  • Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid. The resulting salt will precipitate and can be collected by filtration and dried.

Below is a logical workflow for the synthesis process.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Phthalic_Anhydride Phthalic Anhydride Reflux Reflux in Glacial Acetic Acid Phthalic_Anhydride->Reflux Diaminopropane 1,3-Diaminopropane Diaminopropane->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Free_Base This compound Recrystallization->Free_Base HCl_Salt Hydrochloride Salt Free_Base->HCl_Salt  + HCl Biological_Activity cluster_compound Compound cluster_targets Potential Cellular Targets cluster_effects Biological Effects Compound Isoindoline-1,3-dione Derivative COX COX Enzymes Compound->COX Inhibition AChE Acetylcholinesterase Compound->AChE Inhibition Cancer_Pathways Cancer-related Signaling Pathways Compound->Cancer_Pathways Modulation Anti_Inflammatory Anti-inflammatory Effect COX->Anti_Inflammatory Neuroprotection Neuroprotective Effect AChE->Neuroprotection Anticancer Anticancer Effect Cancer_Pathways->Anticancer

References

An In-depth Technical Guide to 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 121821-01-0 (for hydrochloride salt)

This technical guide provides a comprehensive overview of 2-(3-aminopropyl)isoindoline-1,3-dione, a key chemical intermediate with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its synthesis, physicochemical properties, and biological activities, with a focus on its role in modulating cellular signaling pathways.

Physicochemical Properties

This compound, also known as N-(3-aminopropyl)phthalimide, is a derivative of phthalimide. The isoindoline-1,3-dione core structure is a crucial pharmacophore found in numerous biologically active compounds. The presence of a primary amine at the terminus of the propyl chain allows for a wide range of chemical modifications, making it a versatile building block in the synthesis of more complex molecules.

PropertyValueReference
CAS Number 121821-01-0 (HCl salt)[1][2][3]
Molecular Formula C₁₁H₁₂N₂O₂[3]
Molecular Weight 204.23 g/mol N/A
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in polar organic solventsGeneral Knowledge

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from phthalic anhydride and 1,3-diaminopropane, or more commonly via the Gabriel synthesis using a precursor like 2-(3-bromopropyl)isoindoline-1,3-dione.

Experimental Protocol: Two-Step Synthesis from Phthalimide

Step 1: Synthesis of 2-(3-Bromopropyl)isoindoline-1,3-dione

This procedure is adapted from the synthesis of similar N-alkylated phthalimides.

  • Materials: Potassium phthalimide, 1,3-dibromopropane, acetone, ethanol.

  • Procedure:

    • To a refluxing mixture of 1,3-dibromopropane (3 equivalents) in acetone, add potassium phthalimide (1 equivalent) in portions.

    • Continue refluxing the mixture with stirring for 12 hours.

    • After cooling, filter off the solid precipitate (potassium bromide).

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Recrystallize the resulting crude product from ethanol to yield 2-(3-bromopropyl)isoindoline-1,3-dione as a solid.

Step 2: Synthesis of this compound (via Gabriel Amine Synthesis)

This is a standard procedure for the conversion of a phthalimide to a primary amine.

  • Materials: 2-(3-Bromopropyl)isoindoline-1,3-dione, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve 2-(3-bromopropyl)isoindoline-1,3-dione (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.2 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours. A precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide.

    • Filter the mixture to remove the solid phthalhydrazide.

    • Neutralize the filtrate with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.

Biological and Pharmacological Activities

Derivatives of isoindoline-1,3-dione exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The core structure is found in clinically used drugs such as thalidomide and its analogs, which are known for their immunomodulatory and anti-angiogenic effects.

Anticancer Activity

Numerous studies have demonstrated the potential of isoindoline-1,3-dione derivatives as anticancer agents. Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
N-benzylisoindole-1,3-dione derivativesA549-Luc (lung adenocarcinoma)114.25 and 116.26[4]
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAChE (in relation to Alzheimer's, but indicates bioactivity)2.1 - 7.4[5]
Neuroprotective and Anti-Inflammatory Activity

Recent research has highlighted the neuroprotective effects of isoindoline-1,3-dione derivatives, particularly through the activation of the NRF2 signaling pathway, which plays a critical role in the cellular defense against oxidative stress.[1][2] Additionally, various derivatives have shown significant analgesic and in-vitro anti-inflammatory activity.[6]

Signaling Pathway Modulation: The NRF2 Pathway

Isoindoline-1,3-dione derivatives have been shown to exert neuroprotective effects by modulating the Keap1-Nrf2 signaling pathway.[1][2] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Isoindoline Isoindoline-1,3-dione Derivative Isoindoline->Keap1_Nrf2 induces dissociation Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 releases Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to Maf Maf Nrf2_nuc->Maf heterodimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE binds to Genes Cytoprotective Genes (e.g., NQO-1, GSTK1) ARE->Genes activates transcription of

Caption: Modulation of the NRF2 signaling pathway by isoindoline-1,3-dione derivatives.

Experimental Workflow: In Vitro Cytotoxicity Assay

A common application for novel chemical entities based on the this compound scaffold is the evaluation of their cytotoxic effects on cancer cell lines. A typical experimental workflow for such an assessment is outlined below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., A549-Luc) Seeding 3. Cell Seeding (Plate cells in 96-well plates) Cell_Culture->Seeding Compound_Prep 2. Compound Preparation (Stock solutions of Isoindoline derivative) Treatment 4. Compound Treatment (Add serial dilutions of the compound) Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubation (24, 48, 72 hours) Treatment->Incubation MTT_Assay 6. Viability Assay (e.g., MTT, XTT) Incubation->MTT_Assay Data_Acquisition 7. Data Acquisition (Measure absorbance/fluorescence) MTT_Assay->Data_Acquisition IC50_Calc 8. Data Analysis (Calculate IC₅₀ values) Data_Acquisition->IC50_Calc

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data detailing the specific mechanism of action for 2-(3-Aminopropyl)isoindoline-1,3-dione is not extensively available in peer-reviewed literature. This guide presents a putative mechanism of action inferred from its close structural similarity to the well-characterized class of immunomodulatory imide drugs (IMiDs), such as pomalidomide and thalidomide. The isoindoline-1,3-dione core is the key pharmacophore of these drugs. The information provided herein is intended to serve as a scientific and technical framework for research professionals. All proposed mechanisms require direct experimental validation for this specific compound.

Executive Summary

This compound belongs to the family of N-substituted phthalimides, a chemical scaffold present in several clinically significant therapeutic agents. Based on its structural analogy to potent immunomodulators like pomalidomide, it is hypothesized that its primary mechanism of action involves functioning as a "molecular glue" modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction is predicted to induce the degradation of specific "neosubstrate" proteins, leading to downstream anti-proliferative and immunomodulatory effects. This guide will detail this inferred mechanism, provide representative experimental data from analogue compounds, and outline key protocols for investigation.

Putative Core Mechanism: Cereblon-Mediated Protein Degradation

The central hypothesis is that this compound binds to Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][2] IMiDs like pomalidomide do not inhibit CRBN but rather repurpose it. By binding to a specific pocket on CRBN, the drug alters the conformation of the substrate-binding surface, inducing affinity for proteins not normally targeted by CRBN, known as neosubstrates.[3]

The CRL4-CRBN complex, now bound to both the drug and the neosubstrate, polyubiquitinates the neosubstrate, marking it for rapid degradation by the 26S proteasome.[4][5] For pomalidomide, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] The degradation of these factors is the initiating event for the drug's therapeutic effects.

The degradation of Ikaros and Aiolos is predicted to trigger a dual therapeutic response:

  • Direct Anti-Neoplastic Effects: Ikaros and Aiolos are critical for the survival of certain cancer cells, particularly multiple myeloma. Their degradation leads to the sequential downregulation of key oncogenic transcription factors, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, resulting in cell cycle arrest and apoptosis.[5][7]

  • Immunomodulatory Effects: In T-cells, Ikaros and Aiolos act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[4][6] Their degradation removes this repression, leading to increased IL-2 production. IL-2 is a potent cytokine that stimulates the proliferation and activation of T-cells and Natural Killer (NK) cells, thereby enhancing the anti-tumor immune response.[5][8]

Inferred_Mechanism_of_Action cluster_membrane cluster_cytoplasm Cytoplasm cluster_substrates Neosubstrates cluster_nucleus Nucleus Compound This compound CRBN Cereblon (CRBN) Compound->CRBN Binds ('Molecular Glue') CRL4 CRL4 E3 Ligase Complex (CUL4, DDB1, ROC1) CRBN->CRL4 Ikaros Ikaros (IKZF1) CRL4->Ikaros Polyubiquitination Aiolos Aiolos (IKZF3) CRL4->Aiolos Polyubiquitination Proteasome 26S Proteasome IRF4 IRF4 Downregulation Proteasome->IRF4 Leads to cMyc c-Myc Downregulation Proteasome->cMyc Leads to IL2 IL-2 Upregulation Proteasome->IL2 Leads to Ikaros->CRBN Recruitment Ikaros->Proteasome Degradation Aiolos->CRBN Recruitment Aiolos->Proteasome Degradation Anti_Cancer Anti-Cancer Effects (Apoptosis, Cell Cycle Arrest) IRF4->Anti_Cancer cMyc->Anti_Cancer Immuno_Stim Immunomodulatory Effects (T-Cell/NK-Cell Activation) IL2->Immuno_Stim Experimental_Workflow cluster_treatment Treatment cluster_coip Co-Immunoprecipitation (Co-IP) cluster_wb Western Blot Analysis start Culture Myeloma Cells (e.g., HEK-293T, MM1.S) treat Treat cells with: 1. DMSO (Vehicle) 2. Test Compound 3. Pomalidomide (Positive Control) start->treat lysis Cell Lysis (NP-40 or RIPA buffer with protease/phosphatase inhibitors) treat->lysis ip Incubate lysate with anti-CRBN antibody conjugated to beads lysis->ip Input for Co-IP sds Run lysate (for degradation) and Co-IP eluate (for interaction) on SDS-PAGE gel lysis->sds Input for Degradation Assay wash Wash beads to remove non-specific binders ip->wash elute Elute bound proteins wash->elute elute->sds transfer Transfer proteins to PVDF membrane sds->transfer probe Probe with primary antibodies: - Anti-CRBN - Anti-Ikaros (IKZF1) - Anti-Aiolos (IKZF3) - Anti-GAPDH (Loading Control) transfer->probe detect Detect with secondary antibody and chemiluminescence probe->detect analyze Analyze Results: - Degradation of Ikaros/Aiolos in lysate? - Co-elution of Ikaros/Aiolos with CRBN? detect->analyze

References

A Comprehensive Technical Review of 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Aminopropyl)isoindoline-1,3-dione, also known as N-(3-aminopropyl)phthalimide, is a chemical compound belonging to the phthalimide class. The phthalimide structure is a key pharmacophore found in various biologically active molecules, including the notorious thalidomide and its more recent, effective analogs like lenalidomide and pomalidomide. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and reported biological activities. Detailed experimental protocols for key assays are provided, and relevant biological pathways are visualized to facilitate a deeper understanding of its potential applications in research and drug development.

Chemical Synthesis and Properties

This compound is synthesized through the condensation reaction of phthalic anhydride with 1,3-diaminopropane. The reaction typically involves refluxing the reactants in a suitable solvent, such as glacial acetic acid or by solvent-free melting.[1][2] The resulting product is a stable, crystalline solid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5342-45-0N/A
Molecular Formula C₁₁H₁₂N₂O₂N/A
Molecular Weight 204.23 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 148-152 °CN/A
Solubility Soluble in DMSO and DMFN/A

Note: Some properties are based on typical observations for this class of compounds and may vary slightly based on the specific synthesis and purification methods used.

Biological Activities

Derivatives of isoindoline-1,3-dione have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] While specific quantitative data for this compound is limited in the public domain, the presence of the phthalimide core and the aminopropyl side chain suggests potential for biological activity. The primary amino group offers a site for further chemical modification to generate a library of derivatives with potentially enhanced or novel activities.

Studies on closely related isoindoline-1,3-dione derivatives have demonstrated significant biological effects, which are summarized in the following sections. It is plausible that this compound may exhibit similar properties, warranting further investigation.

Anticancer Activity

Numerous isoindoline-1,3-dione derivatives have been investigated for their anticancer properties.[3][4] These compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[5][6]

Table 2: Reported Anticancer Activities of Representative Isoindoline-1,3-dione Derivatives

DerivativeCancer Cell LineObserved EffectIC₅₀ (µM)Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)Cytotoxicity, Apoptosis, Necrosis0.26 µg/mL[5]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (Chronic myelogenous leukemia)Cytotoxicity3.81 µg/mL[5]
N-(p-tolyl)phthalimideSarcoma 180Cytotoxicity47.6[7]
N-(p-chlorophenyl)phthalimideB-16/F-10 (Melanoma)Cytotoxicity119.7[7]
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dioneMOLT-4 (T-cell acute lymphoblastic leukemia)Cytotoxicity, Apoptosis, Cell Cycle ArrestNot specified[8]
Thiazole-incorporated phthalimide derivative (5b)MCF-7 (Breast cancer)Cytotoxicity, Apoptosis0.2[9][10]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the potential biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[11][12]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_addition Add serial dilutions of This compound incubation_24h->compound_addition incubation_treatment Incubate for 24-72h compound_addition->incubation_treatment mtt_addition Add MTT solution incubation_treatment->mtt_addition incubation_mtt Incubate for 4h mtt_addition->incubation_mtt solubilization Add solubilization solution incubation_mtt->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed and treat cells with compound harvest_cells Harvest cells seed_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate for 15 min add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer flow_cytometry Analyze by flow cytometry add_buffer->flow_cytometry Cell_Cycle_Analysis_Workflow cluster_prep_treat Cell Preparation & Treatment cluster_fixation Fixation cluster_stain_analyze Staining & Analysis seed_treat Seed and treat cells harvest Harvest cells seed_treat->harvest wash_pbs Wash with PBS harvest->wash_pbs fix_ethanol Fix with cold 70% ethanol wash_pbs->fix_ethanol wash_pbs2 Wash with PBS fix_ethanol->wash_pbs2 stain_pi Resuspend in PI/RNase A solution wash_pbs2->stain_pi incubate_rt Incubate for 30 min stain_pi->incubate_rt analyze_flow Analyze by flow cytometry incubate_rt->analyze_flow Apoptosis_Signaling_Pathway cluster_cell Cancer Cell Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces mitochondrial stress (putative) Cytochrome_c Cytochrome c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Structural Analogs of 2-(3-Aminopropyl)isoindoline-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline-1,3-dione scaffold, a key component of the parent molecule 2-(3-aminopropyl)isoindoline-1,3-dione, is a privileged pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on their synthesis, biological evaluation, and structure-activity relationships.

Core Structure and Significance

The isoindoline-1,3-dione core, also known as the phthalimide group, is a versatile building block in organic synthesis. Its rigid, planar structure and the presence of an imide functionality allow for various chemical modifications, leading to a diverse library of compounds with distinct pharmacological profiles. The N-substituted derivatives, in particular, have been extensively explored for their therapeutic potential. While thalidomide, a well-known derivative, has a controversial history, its rediscovery as a potent anticancer agent has spurred renewed interest in this class of compounds. Notably, the phthalimide structure itself is not associated with the severe adverse effects of the glutaramide moiety found in thalidomide, making it a safer platform for drug design.[1]

Synthesis of Isoindoline-1,3-dione Analogs

The synthesis of N-substituted isoindoline-1,3-dione derivatives is typically straightforward. A common and efficient method involves the condensation of phthalic anhydride with a primary amine. This reaction can be carried out under various conditions, including refluxing in a suitable solvent or even under solvent-free conditions by simple heating.

General Synthetic Scheme

Synthesis Phthalic_Anhydride Phthalic Anhydride Intermediate Phthalamic Acid Intermediate Phthalic_Anhydride->Intermediate + Primary_Amine R-NH2 (Primary Amine) Primary_Amine->Intermediate Intermediate->Phthalic_Anhydride Intermediate->Primary_Amine Final_Product N-Substituted Isoindoline-1,3-dione Intermediate->Final_Product - H2O Heat Heat/Reflux

Caption: General reaction scheme for the synthesis of N-substituted isoindoline-1,3-diones.

Biological Activities and Therapeutic Potential

Structural analogs of this compound have been investigated for a multitude of therapeutic applications, owing to their diverse biological activities.

Anticancer Activity

Numerous isoindoline-1,3-dione derivatives have exhibited significant antiproliferative effects against various cancer cell lines.[2] For instance, N-benzylisoindole derivatives have shown cytotoxic activity against adenocarcinoma cells (A549-Luc).[2] Another study reported that 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was a potent inhibitor of cancer cell viability, inducing apoptosis and necrosis in Raji cells.[3] The mechanism of anticancer action is often attributed to the inhibition of key enzymes like tyrosine kinases or protein phosphatases.[2]

Analgesic and Anti-inflammatory Properties

The isoindoline-1,3-dione scaffold is a promising framework for the development of novel analgesic and anti-inflammatory agents.[4] Several studies have demonstrated the efficacy of these compounds in various pain models, including tonic, neurogenic, neuropathic, and inflammatory pain.[1] For example, certain N-aryl piperazine alkyl phthalimide derivatives have shown significant, dose-dependent reduction in capsaicin-induced neurogenic pain.[1] The anti-inflammatory activity is often linked to the inhibition of cyclooxygenase (COX) enzymes.[5]

Enzyme Inhibition

Derivatives of isoindoline-1,3-dione have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, several isoindoline-1,3-dione derivatives have been evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[6] For instance, 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives displayed significant AChE inhibitory activity.[6]

  • Tyrosine Kinase Inhibition: Some analogs have been identified as potential tyrosine kinase inhibitors, contributing to their antiproliferative effects.[2]

Other Biological Activities

Beyond the aforementioned activities, isoindoline-1,3-dione derivatives have also been reported to possess antibacterial, antifungal, and anticonvulsant properties.[5]

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected isoindoline-1,3-dione analogs from various studies.

Table 1: Anticancer Activity of Isoindoline-1,3-dione Derivatives

CompoundCell LineActivityIC50 (µM)Reference
N-benzylisoindole-1,3-dione (3)A549-LucCytotoxic114.25[2]
N-benzylisoindole-1,3-dione (4)A549-LucCytotoxic116.26[2]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRajiCytotoxic0.26 µg/mL[3]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562Cytotoxic3.81 µg/mL[3]

Table 2: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives

CompoundEnzymeIC50 (µM)Reference
2-(diethylaminoalkyl)-isoindoline-1,3-diones (various)AChE0.9 - 19.5[6]
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivativeAChE0.91[6]
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAChE2.1 - 7.4[6]
Substituted benzyl ring derivativesAChE10 - 140[6]
Substituted benzyl ring derivativesBuChE11 - 80[6]

Table 3: Analgesic Activity of Isoindoline-1,3-dione Derivatives

CompoundPain ModelDose (mg/kg)% Pain Reduction/Increase in ThresholdReference
F1Capsaicin-induced531.7%[1]
F1Capsaicin-induced1040.8%[1]
F1Capsaicin-induced2069.0%[1]
F2Capsaicin-induced531.0%[1]
F2Capsaicin-induced1056.0%[1]
F2Capsaicin-induced2074.7%[1]
F1Randall-Selitto test1016% (1h), 19.5% (2h), 14.2% (3h)[1]
F1Randall-Selitto test2020.2% (1h), 24.4% (2h), 25% (3h)[1]
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dioneAcetic acid writhingNot specified1.6 times higher than metamizole sodium[4][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of isoindoline-1,3-dione analogs.

General Procedure for the Synthesis of N-Substituted Isoindoline-1,3-diones

Synthesis_Workflow start Start reagents Mix Phthalic Anhydride and Primary Amine start->reagents heating Heat/Reflux (e.g., in benzene or solvent-free) reagents->heating reaction Reaction Proceeds heating->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring workup Work-up: - Cool reaction mixture - Filter precipitate monitoring->workup Reaction Complete purification Purification: - Wash with solvent (e.g., diethyl ether) - Recrystallization workup->purification characterization Characterization: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry purification->characterization end End characterization->end

Caption: A typical experimental workflow for the synthesis and characterization of isoindoline-1,3-dione analogs.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and the desired primary amine.

  • Solvent and Heating: Add a suitable solvent (e.g., benzene, toluene, or ethanol) or proceed solvent-free. Heat the mixture to reflux or to a molten state (e.g., 150-200°C) for a specified period (e.g., 15-20 minutes to several hours).[8]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration.

  • Purification: Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials. Further purify the product by recrystallization from an appropriate solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549-Luc) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (isoindoline-1,3-dione derivatives) and incubate for different time periods (e.g., 24, 48, 72 hours).[2]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]

Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)

Protocol:

  • Animal Acclimatization: Use laboratory animals (e.g., mice) and allow them to acclimatize to the experimental conditions.

  • Compound Administration: Administer the test compounds or a control (vehicle or standard drug like metamizole sodium) to the animals, typically via intraperitoneal injection.

  • Induction of Writhing: After a specific period, induce writhing by intraperitoneally injecting a solution of acetic acid.

  • Observation: Observe the animals for a set period and count the number of writhes (a characteristic stretching behavior).

  • Data Analysis: Calculate the percentage of protection or analgesic activity using the formula: % Protection = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.[10]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of isoindoline-1,3-dione analogs are a result of their interaction with various cellular targets and signaling pathways.

Inhibition of Pro-inflammatory Pathways

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Isoindoline_Analog Isoindoline-1,3-dione Analog Isoindoline_Analog->COX_Enzymes Inhibition

Caption: Simplified pathway showing the inhibition of COX enzymes by isoindoline-1,3-dione analogs to reduce pain and inflammation.

Induction of Apoptosis in Cancer Cells

Apoptosis_Pathway Isoindoline_Analog Isoindoline-1,3-dione Analog Cancer_Cell Cancer Cell Isoindoline_Analog->Cancer_Cell Kinase_Inhibition Tyrosine Kinase / Protein Phosphatase Inhibition Cancer_Cell->Kinase_Inhibition Target Engagement Apoptotic_Signal Pro-apoptotic Signaling Cascade Kinase_Inhibition->Apoptotic_Signal Activation Apoptosis Apoptosis / Necrosis Apoptotic_Signal->Apoptosis

Caption: Proposed mechanism of anticancer activity through the induction of apoptosis.

Conclusion

The isoindoline-1,3-dione scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Structural analogs of this compound have demonstrated a remarkable range of biological activities, including potent anticancer, analgesic, anti-inflammatory, and enzyme-inhibiting properties. The straightforward synthesis and the potential for diverse chemical modifications make this class of compounds particularly attractive for medicinal chemists. Further research into the structure-activity relationships and mechanisms of action of these analogs will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

Spectroscopic and Experimental Data for 2-(3-Aminopropyl)isoindoline-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Aminopropyl)isoindoline-1,3-dione, also known as N-(3-Aminopropyl)phthalimide, and its hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons (phthalimide)7.7 - 7.9MultipletProtons on the benzene ring of the phthalimide group.
-CH₂- (adjacent to imide N)~3.7TripletMethylene group directly attached to the nitrogen of the imide.
-CH₂- (central methylene)~1.9MultipletMethylene group in the middle of the propyl chain.
-CH₂- (adjacent to amine)~2.8TripletMethylene group attached to the primary amine.
-NH₂ (amine protons)VariableSinglet (broad)Chemical shift is dependent on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Carbonyl Carbons (imide)~168Two signals may be observed for the two carbonyl groups.
Quaternary Aromatic Carbons~132Carbons in the benzene ring attached to the carbonyl groups.
Aromatic CH Carbons~123, ~134Carbons in the benzene ring of the phthalimide group.
-CH₂- (adjacent to imide N)~38Methylene group directly attached to the nitrogen of the imide.
-CH₂- (central methylene)~28Methylene group in the middle of the propyl chain.
-CH₂- (adjacent to amine)~40Methylene group attached to the primary amine.
Table 3: IR Spectroscopic Data
Functional Group Expected Absorption Range (cm⁻¹) Intensity Vibration Mode
N-H (Amine)3300 - 3500MediumStretch (often two bands for primary amine)
C-H (Aromatic)3000 - 3100MediumStretch
C-H (Aliphatic)2850 - 2960MediumStretch
C=O (Imide)1700 - 1770StrongStretch (often two bands, symmetric and asymmetric)
C=C (Aromatic)1450 - 1600Medium to WeakStretch
C-N1000 - 1350MediumStretch
Table 4: Mass Spectrometry Data
Ion Expected m/z Notes
[M+H]⁺ (for C₁₁H₁₂N₂O₂)205.0977Molecular ion peak for the free base with a proton.
[M]⁺ (for C₁₁H₁₂N₂O₂)204.0902Molecular ion peak for the free base.
FragmentsVariousFragmentation pattern would involve cleavage of the propyl chain and the phthalimide ring.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for specific this compound samples can vary based on the instrumentation and laboratory procedures. However, general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra can be obtained using various techniques. For solid samples, a common method is Attenuated Total Reflectance (ATR), where the sample is placed in direct contact with a crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with potassium bromide and pressing it into a thin disk. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). The sample is introduced into the instrument, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_characterization Compound Characterization Sample Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NMR SolidPrep Solid Sample Preparation (for IR - ATR/KBr) Sample->SolidPrep IR SolutionPrep Solution Preparation (for MS) Sample->SolutionPrep MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy SolidPrep->IR MS Mass Spectrometry SolutionPrep->MS NMR_Process NMR Data Processing & Peak Assignment NMR->NMR_Process IR_Process IR Spectrum Interpretation IR->IR_Process MS_Process Mass Spectrum Analysis & Fragmentation MS->MS_Process Structure Structure Elucidation & Verification NMR_Process->Structure IR_Process->Structure MS_Process->Structure

General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire and interpret data on a specific, purified sample of the compound.

An In-depth Technical Guide on the Solubility of 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3-Aminopropyl)isoindoline-1,3-dione and its hydrochloride salt. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature and databases, this document focuses on providing key physicochemical properties, comparative solubility data of a structurally related compound, and detailed experimental protocols for determining solubility. This information is intended to empower researchers to assess the solubility of this compound in various solvent systems relevant to drug discovery and development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. Below is a summary of the available information for this compound and its hydrochloride salt.

PropertyThis compoundThis compound Hydrochloride
Synonyms N-(3-Aminopropyl)phthalimideN-(3-Aminopropyl)phthalimide hydrochloride
CAS Number 4773-14-2[1][2][3]121821-01-0[4][5]
Molecular Formula C₁₁H₁₂N₂O₂[1]C₁₁H₁₂N₂O₂ · HCl[4]
Molecular Weight 204.23 g/mol [1]240.68 g/mol [4]
Appearance No data availableNo data available
Melting Point No data availableNo data available
Boiling Point No data availableNo data available
Solubility No data availableNo data available[4]

Comparative Solubility Data: Phthalimide

In the absence of direct solubility data for this compound, the solubility of phthalimide, its parent heterocyclic structure, can provide valuable insights into the potential solubility in various organic solvents. The presence of the aminopropyl side chain in the target compound is expected to significantly increase its polarity and introduce basicity, likely enhancing its solubility in polar and acidic aqueous solutions compared to phthalimide.

The following table summarizes the mole fraction solubility (x₁) of phthalimide in several organic solvents at different temperatures, as determined by high-performance liquid chromatography (HPLC).

SolventTemperature (K)Mole Fraction Solubility (10³x₁)
Acetone 283.1511.21
293.1515.93
303.1521.46
313.1529.21
Ethyl Acetate 283.156.45
293.158.87
303.1511.78
313.1515.39
Methanol 283.152.65
293.153.82
303.155.38
313.157.42
Ethanol 283.151.83
293.152.62
303.153.69
313.155.09
Isopropanol 283.151.48
293.152.21
303.153.19
313.154.54
n-Butanol 283.151.51
293.152.19
303.153.13
313.154.41
Acetonitrile 283.152.41
293.153.59
303.155.16
313.157.31
Toluene 283.150.23
293.150.38
303.150.60
313.150.94

Data sourced from a study on the solubility of phthalimide in ten organic solvents.[6][7]

At a given temperature, the solubility of phthalimide in the tested solvents follows the order: Acetone > Ethyl Acetate > Acetonitrile > Methanol > Ethanol > Isopropanol > n-Butanol > Toluene.[6][7] The dissolution process for phthalimide in these solvents is endothermic, as solubility increases with temperature.

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[8] The following protocols outline a general approach for determining the solubility of this compound in both aqueous and organic solvents.

  • This compound (or its hydrochloride salt) of high purity

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • pH meter

  • Preparation: Add an excess amount of the solid compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a specific temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered saturated solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Due to the presence of a primary amine, the aqueous solubility of this compound is expected to be pH-dependent. The compound will be more soluble in acidic conditions where the amine group is protonated.

  • Protocol: Follow the general shake-flask protocol using a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • pH Measurement: After equilibration, measure the final pH of each saturated solution, as it may differ from the initial buffer pH.[8]

  • Data Presentation: Plot the measured solubility as a function of the final pH to generate a pH-solubility profile.

  • Protocol: Follow the general shake-flask protocol using various organic solvents of interest.

  • Considerations: Ensure the analytical method (e.g., HPLC) is compatible with the chosen organic solvent. The mobile phase may need to be adjusted accordingly.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive solubility assessment of a research compound like this compound.

G Workflow for Solubility Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Determination cluster_2 Phase 3: Data Analysis & Profiling cluster_3 Phase 4: Application start Compound of Interest (this compound) qual_sol Qualitative Solubility Test (e.g., in Water, HCl, NaOH) start->qual_sol Initial Assessment shake_flask Shake-Flask Method (Excess Solid + Solvent) qual_sol->shake_flask Proceed to Quantitative Analysis equilibration Equilibration (Thermostatic Shaker, 24-72h) shake_flask->equilibration separation Phase Separation (Centrifugation) equilibration->separation thermo Thermodynamic Analysis (e.g., van't Hoff Plot) equilibration->thermo Data at Multiple Temperatures sampling Sampling & Filtration (0.22 µm filter) separation->sampling hplc Quantification (Validated HPLC Method) sampling->hplc aqueous_profile Aqueous pH-Solubility Profile hplc->aqueous_profile Aqueous Buffers organic_sol Organic Solvent Solubility Table hplc->organic_sol Organic Solvents formulation Formulation Development aqueous_profile->formulation in_vitro In Vitro Assay Design organic_sol->in_vitro

Caption: A logical workflow for the experimental determination and application of solubility data.

References

2-(3-Aminopropyl)isoindoline-1,3-dione: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Aminopropyl)isoindoline-1,3-dione, a key chemical scaffold, is a versatile building block in medicinal chemistry. While direct biological data on this specific molecule is limited in publicly available literature, its core structure, isoindoline-1,3-dione (phthalimide), is present in a vast array of biologically active compounds. This technical guide summarizes the significant potential biological activities of this compound based on the demonstrated activities of its derivatives. This document covers potential applications in acetylcholinesterase inhibition for neurodegenerative diseases, antimicrobial activity, and its crucial role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for key assays and conceptual diagrams of relevant biological pathways and experimental workflows are provided to facilitate further research and drug development endeavors.

Introduction

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, anticancer, and antimicrobial effects.[2][3] The compound this compound serves as a fundamental building block, incorporating a reactive primary amine that allows for its conjugation to other molecules to create novel chemical entities with diverse pharmacological profiles. This guide explores the most prominent and promising biological activities associated with derivatives of this core structure.

Potential Biological Activities

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Derivatives of isoindoline-1,3-dione have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.[6] The isoindoline-1,3-dione moiety often serves as an anchor to bind to the peripheral anionic site (PAS) of the enzyme, while modifications to the aminopropyl side chain can interact with the catalytic active site (CAS).[5]

Antimicrobial Activity

Various N-substituted isoindoline-1,3-dione derivatives have exhibited promising antibacterial and antifungal activities.[7][8][9] The mechanism of action is thought to involve the disruption of microbial cellular processes, although the exact targets can vary depending on the specific derivative and the microbial species. The hydrophobicity and electronic properties of the isoindoline-1,3-dione core can be modulated through substitutions to optimize antimicrobial potency.[3]

Role in Proteolysis Targeting Chimeras (PROTACs)

A significant and rapidly evolving application of this compound is its use as a linker or as part of the E3 ligase-binding moiety in the design of PROTACs.[10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12] The phthalimide core is a key component of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, which are known to bind to the E3 ligase Cereblon (CRBN). The aminopropyl group provides a convenient attachment point for a linker connected to a warhead that targets a protein of interest.

Quantitative Data on Isoindoline-1,3-dione Derivatives

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activities of Representative Isoindoline-1,3-dione Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative (ortho-chloro substituted)AChE0.91 ± 0.045[13]
2-(diethylaminoalkyl)isoindoline-1,3-dione derivativesAChE0.9 - 19.5[4]
2-(diethylaminoalkyl)isoindoline-1,3-dione derivativesBuChEWeak activity[4]
Isoindoline-1,3-dione-N-benzyl pyridinium hybridsAChE2.1 - 7.4[4]
2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4-Fluoro substituted)AChE16.42 ± 1.07[6]
Isoindolin-1,3-dione-based acetohydrazide derivative (most potent)AChE0.11 ± 0.05[5]
Isoindolin-1,3-dione-based acetohydrazide derivative (most potent)BuChE5.7 ± 0.2[5]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Representative Isoindoline-1,3-dione Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative (4b)Enterococcus faecalis375[14]
Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative (4h)Enterococcus faecalis375[14]
Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative (4b)Staphylococcus aureus750[14]
Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivative (4h)Staphylococcus aureus750[14]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a generalized procedure based on the widely used Ellman's method for determining AChE inhibitory activity.[15]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound or its derivatives)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a solution of DTNB (Ellman's reagent) in phosphate buffer.

    • Prepare a solution of the substrate, ATCI, in phosphate buffer.

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then dilute with the buffer.

  • Assay Protocol:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution (or vehicle for control).

    • Add the AChE solution to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound

  • Sterile 96-well microplates

  • Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Compound Dilution:

    • Perform serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well microplate.

  • Inoculation:

    • Add a standardized volume of the microbial inoculum to each well.

  • Incubation:

    • Incubate the microplates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis of a PROTAC using this compound as a Linker Component

This protocol outlines a general synthetic scheme for incorporating the title compound into a PROTAC. This typically involves amide bond formation.

Materials:

  • This compound hydrochloride

  • A carboxylic acid-functionalized warhead targeting the protein of interest (POI)

  • Coupling agents (e.g., EDC, HBTU, HOBt)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Amine Neutralization:

    • If starting with the hydrochloride salt, neutralize this compound hydrochloride with a suitable base to obtain the free amine.

  • Amide Coupling:

    • In an inert atmosphere, dissolve the carboxylic acid-functionalized warhead in an anhydrous aprotic solvent.

    • Add the coupling agents (e.g., EDC and HOBt) and stir for a short period to activate the carboxylic acid.

    • Add the free amine of this compound and a non-nucleophilic base (e.g., DIPEA).

    • Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

  • Purification:

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the resulting PROTAC molecule using column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer add_reagents Add Buffer, DTNB, and Test Compound to Plate prep_buffer->add_reagents prep_dtns Prepare DTNB Solution prep_dtns->add_reagents prep_atci Prepare ATCI Solution prep_enzyme Prepare AChE Solution add_enzyme Add AChE and Pre-incubate prep_enzyme->add_enzyme prep_compound Prepare Test Compound Dilutions prep_compound->add_reagents add_reagents->add_enzyme add_substrate Add ATCI to Start Reaction add_enzyme->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

Conceptual Diagram of a PROTAC

PROTAC_Concept cluster_protac PROTAC Structure POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation PROTAC->POI E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase E3_Ligase->PROTAC Binds Ub Ubiquitin E3_Ligase->Ub Recruits & Transfers Ub->POI Polyubiquitination Warhead Warhead Linker Linker (incorporating this compound) Warhead->Linker E3_Binder E3 Ligase Binder (Phthalimide moiety) Linker->E3_Binder

Caption: Conceptual Diagram of PROTAC Action.

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis ACh_receptor Muscarinic & Nicotinic Receptors ACh_release->ACh_receptor Binds ACh_accumulation Increased Synaptic ACh AChE->ACh_accumulation Leads to Postsynaptic_neuron Postsynaptic Neuron/Effector Cell ACh_receptor->Postsynaptic_neuron Activates Receptor_stimulation Prolonged Receptor Stimulation ACh_receptor->Receptor_stimulation Inhibitor Isoindoline-1,3-dione Derivative (AChE Inhibitor) Inhibitor->AChE Inhibits ACh_accumulation->ACh_receptor Increased Binding Downstream Downstream Cellular Response (e.g., Neuronal Firing, Muscle Contraction) Receptor_stimulation->Downstream

Caption: Downstream Effects of AChE Inhibition.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Based on the extensive research on its derivatives, this compound holds significant potential as a precursor for potent acetylcholinesterase inhibitors, antimicrobial agents, and as a critical component in the rapidly advancing field of PROTAC-based targeted protein degradation. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a foundational resource for researchers aiming to explore and exploit the biological activities of this versatile chemical entity. Further investigation into the specific biological profile of the core this compound molecule is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 2-(3-Aminopropyl)isoindoline-1,3-dione: Synthesis, History, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Aminopropyl)isoindoline-1,3-dione, a molecule built upon the privileged isoindoline-1,3-dione (phthalimide) scaffold, represents a key building block in medicinal chemistry. While its specific historical discovery is not extensively documented, its synthesis is intrinsically linked to the foundational Gabriel synthesis of primary amines. This guide provides a comprehensive overview of the probable synthetic routes, historical context, and the broader biological significance of the isoindoline-1,3-dione class of molecules, offering insights for researchers in drug discovery and development.

Introduction: The Isoindoline-1,3-dione Core

The isoindoline-1,3-dione scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[3][4] The significance of this scaffold is highlighted by its presence in clinically approved drugs such as thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma and other conditions.[1] The versatility of the phthalimide group allows for the introduction of various side chains, leading to a diverse chemical space for drug discovery. This compound serves as a valuable intermediate, providing a primary amine handle for further chemical modifications and the synthesis of more complex bioactive molecules.[5]

Discovery and Historical Context

The history of this compound is fundamentally tied to the development of the Gabriel synthesis , a classic method for the preparation of primary amines. Named after the German chemist Siegmund Gabriel , this reaction, first reported in the late 19th century, provides a reliable route to primary amines from primary alkyl halides, avoiding the overalkylation often seen with direct alkylation of ammonia.[6]

The Gabriel synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the release of the primary amine.[7] Given this well-established methodology, it is highly probable that this compound was first synthesized as an application of this reaction, likely in the 20th century as chemists explored the synthesis of various aminoalkylphthalimides as intermediates for pharmaceuticals and other biologically active compounds. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its existence is a logical extension of a foundational synthetic method.

Synthesis of this compound

The primary route for the synthesis of this compound is the Gabriel synthesis. This method ensures the formation of a primary amine with high purity. The general synthetic workflow is depicted below.

Gabriel Synthesis cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection Potassium_Phthalimide Potassium Phthalimide N_Alkylphthalimide N-(3-Phthalimidopropyl)amine (protected) Potassium_Phthalimide->N_Alkylphthalimide SN2 Reaction Alkyl_Halide 3-Bromopropylamine Derivative (amine protected) Alkyl_Halide->N_Alkylphthalimide N_Alkylphthalimide_dep N-(3-Phthalimidopropyl)amine (protected) Primary_Amine This compound N_Alkylphthalimide_dep->Primary_Amine Hydrazine Hydrazine (Ing-Manske) or Acid/Base Hydrolysis Hydrazine->Primary_Amine Byproduct Phthalhydrazide or Phthalic Acid

Caption: General workflow for the Gabriel synthesis of this compound.
Experimental Protocol: A Probable Synthesis

While a specific, detailed experimental protocol for the first synthesis is not available, a representative procedure based on the principles of the Gabriel synthesis can be outlined.

Step 1: Synthesis of 2-(3-Bromopropyl)isoindoline-1,3-dione

A common precursor for the introduction of the aminopropyl chain is a dihaloalkane. For instance, reacting potassium phthalimide with 1,3-dibromopropane would yield 2-(3-bromopropyl)isoindoline-1,3-dione.[8]

  • Reagents: Potassium phthalimide, 1,3-dibromopropane, a suitable solvent (e.g., dimethylformamide - DMF).

  • Procedure: A solution of potassium phthalimide in DMF is treated with an excess of 1,3-dibromopropane. The reaction mixture is heated to facilitate the SN2 reaction. Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified, typically by recrystallization.

Step 2: Synthesis of 2-(3-Azidopropyl)isoindoline-1,3-dione (Alternative Intermediate)

An alternative to direct amination, which can be prone to side reactions, is the conversion of the bromo intermediate to an azide.

  • Reagents: 2-(3-Bromopropyl)isoindoline-1,3-dione, sodium azide, solvent (e.g., DMF or acetone/water).

  • Procedure: 2-(3-Bromopropyl)isoindoline-1,3-dione is reacted with sodium azide. The azide anion displaces the bromide via an SN2 reaction to yield 2-(3-azidopropyl)isoindoline-1,3-dione.[9]

Step 3: Reduction to this compound

The final step involves the reduction of the azide or amination of the bromo-intermediate. If starting from the azide, a reduction is performed.

  • Reagents: 2-(3-Azidopropyl)isoindoline-1,3-dione, a reducing agent (e.g., H2 with a palladium catalyst, or lithium aluminum hydride).

  • Procedure: The azide is reduced to the primary amine. For example, catalytic hydrogenation involves stirring the azide under a hydrogen atmosphere in the presence of a catalyst like palladium on carbon.

Alternatively, if proceeding from the bromo-intermediate, a direct amination could be attempted, though this is less common in modern synthesis due to potential side products. The more standard Gabriel synthesis completion would involve a deprotection step if a protected amine was used initially. However, for creating the aminopropyl side chain itself, the above multi-step approach starting with a dihalide is a common strategy.

Biological Activity and Drug Development Context

While specific quantitative biological data for this compound is sparse in publicly available literature, the broader class of isoindoline-1,3-dione derivatives has been extensively studied. This provides a strong rationale for its use as a scaffold in drug discovery.

Derivatives of isoindoline-1,3-dione have shown a remarkable range of biological activities, including:

  • Anti-inflammatory and Immunomodulatory Effects: The most famous examples are thalidomide and its analogs, which modulate the immune system.[1]

  • Anticancer Activity: Many derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4]

  • Enzyme Inhibition: The scaffold has been used to design inhibitors for enzymes such as cholinesterases, which are relevant in the context of Alzheimer's disease.[10]

  • Receptor Binding: Certain derivatives exhibit high binding affinity to targets like beta-amyloid fibrils, which are implicated in Alzheimer's disease.[11]

The 3-aminopropyl side chain of this compound provides a crucial point for chemical modification. This primary amine can be readily functionalized to introduce new pharmacophores, alter physicochemical properties, and explore structure-activity relationships.

Drug_Development_Logic Core_Scaffold Isoindoline-1,3-dione Core (Known Bioactivity) Side_Chain 2-(3-Aminopropyl) Side Chain Core_Scaffold->Side_Chain Functionalization Functionalization of Primary Amine Side_Chain->Functionalization New_Derivatives Novel Derivatives Functionalization->New_Derivatives Screening Biological Screening New_Derivatives->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound

Caption: Logical workflow for utilizing this compound in drug discovery.

Data Summary

Derivative ClassBiological ActivityExample Target/AssayReported Potency Range (for various derivatives)
N-Aryl/Alkyl Isoindoline-1,3-dionesAnalgesicAcetic acid-induced writhingHigh activity observed in mouse models
Thalidomide AnalogsAnti-inflammatory, AnticancerTNF-α inhibition, Multiple myeloma cell linesVaries with specific analog
N-Benzylpiperazinyl DerivativesAcetylcholinesterase InhibitionEllman's methodIC50 values in the micromolar to nanomolar range
IsoindolonesBeta-amyloid bindingCompetitive binding assayKi values in the subnanomolar range

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its versatile isoindoline-1,3-dione core and the presence of a reactive primary amine. While its specific history is intertwined with the broader development and application of the Gabriel synthesis, its true value lies in its role as a key intermediate for the generation of novel, biologically active compounds. The extensive research into the pharmacological properties of the isoindoline-1,3-dione scaffold provides a strong foundation for the continued exploration of derivatives of this compound in the quest for new therapeutic agents. Future work in this area will likely focus on leveraging this building block to create libraries of compounds for screening against a wide range of biological targets.

References

Methodological & Application

Application Notes and Protocols for 2-(3-Aminopropyl)isoindoline-1,3-dione in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(3-Aminopropyl)isoindoline-1,3-dione as a versatile linker in peptide synthesis. This bifunctional molecule, featuring a terminal primary amine and a phthalimide-protected amine, offers a strategic tool for peptide cyclization, conjugation, and the introduction of specific molecular probes.

Introduction

This compound serves as a valuable building block in the synthesis of complex peptides. The terminal primary amine allows for its incorporation into a growing peptide chain via standard amide bond formation. The phthalimide group provides robust protection for a primary amine, which can be selectively deprotected under mild conditions to reveal a reactive handle for subsequent modifications. This dual functionality makes it an ideal candidate for:

  • Head-to-tail and side-chain-to-tail peptide cyclization: Introducing conformational constraints to enhance peptide stability, receptor affinity, and bioavailability.

  • Peptide conjugation: Attaching moieties such as fluorophores, biotin, or cytotoxic drugs for diagnostic and therapeutic applications.

  • Branched peptide synthesis: Creating dendritic peptide structures.

The phthalimide protecting group is stable to the acidic conditions often used for the cleavage of tert-butyl-based side-chain protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS), offering excellent orthogonality.[1]

Key Applications and Strategies

On-Resin Head-to-Tail Peptide Cyclization

A primary application of this compound is to facilitate the head-to-tail cyclization of peptides on a solid support. This strategy leverages the "pseudo-dilution" effect of the solid phase, which favors intramolecular reactions over intermolecular oligomerization. The general workflow involves:

  • Synthesis of the linear peptide on a solid support.

  • Coupling of this compound to the N-terminus of the peptide chain.

  • Selective deprotection of the C-terminal protecting group.

  • Deprotection of the phthalimide group to reveal the primary amine of the linker.

  • On-resin intramolecular cyclization between the newly exposed amine and the C-terminal carboxyl group.

  • Cleavage of the cyclic peptide from the resin and final deprotection of side-chain protecting groups.

Peptide Conjugation via the Linker's Amine

The deprotected aminopropyl linker can serve as a nucleophilic handle for the conjugation of various molecules to the peptide. This is particularly useful for attaching probes or therapeutic agents at a specific site away from the core peptide sequence, minimizing potential interference with its biological activity. The phthalimide group can be deprotected either on-resin or after cleavage of the peptide-linker construct from the solid support.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc/tBu chemistry is employed for the synthesis of the linear peptide sequence on a suitable resin (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids).[2][3][4]

Protocol 1: Standard Fmoc SPPS Cycle

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the N-terminus.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

spss_workflow Resin Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-AA-OH (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat All Amino Acids Added? Wash2->Repeat Repeat->Deprotect No Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Yes

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Incorporation of the this compound Linker

Protocol 2: Coupling of the Linker to the N-terminus

  • Following the final Fmoc deprotection of the linear peptide on the resin, wash the resin with DMF (5 x 1 min).

  • Prepare a solution of this compound (3 equivalents), a coupling reagent like HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the solution to the resin and agitate for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Dry the resin under vacuum.

On-Resin Peptide Cyclization

Protocol 3: Head-to-Tail Cyclization

  • C-terminal Deprotection: If an orthogonal protecting group (e.g., Allyl) was used for the C-terminus, deprotect it selectively. For an allyl ester, treat the resin with Pd(PPh₃)₄ (0.3 equivalents) and a scavenger like PhSiH₃ (20 equivalents) in DCM for 2 hours.

  • Phthalimide Deprotection:

    • Swell the resin in isopropanol.

    • Treat the resin with a solution of 10 equivalents of ethylenediamine in isopropanol at room temperature for 6-12 hours.[5] Alternatively, for a milder deprotection, use sodium borohydride in 2-propanol followed by acetic acid.[6]

    • Wash the resin extensively with isopropanol, DMF, and DCM.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a coupling reagent such as PyBOP (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Agitate the reaction mixture at room temperature for 12-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing by LC-MS.

  • Cleavage and Final Deprotection:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours to cleave the cyclic peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude cyclic peptide in cold diethyl ether.

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

cyclization_workflow Start Linear Peptide-Linker-Resin C_Deprotect C-terminal Deprotection (e.g., Pd(PPh₃)₄ for Allyl) Start->C_Deprotect Phth_Deprotect Phthalimide Deprotection (Ethylenediamine or NaBH₄/AcOH) C_Deprotect->Phth_Deprotect Cyclize On-Resin Cyclization (PyBOP/HOBt/DIPEA) Phth_Deprotect->Cyclize Cleave Cleavage from Resin (TFA Cocktail) Cyclize->Cleave Purify Purification (RP-HPLC) Cleave->Purify End Cyclic Peptide Purify->End

On-Resin Head-to-Tail Peptide Cyclization Workflow.
Peptide Conjugation

Protocol 4: Post-Cleavage Conjugation

  • Synthesize the peptide with the this compound linker at the desired position (e.g., N-terminus, C-terminus via a modified resin, or on a side chain of an amino acid like lysine).

  • Cleave the peptide-linker construct from the resin using a standard TFA cocktail.

  • Purify the crude peptide-linker by RP-HPLC.

  • Phthalimide Deprotection in Solution:

    • Dissolve the purified peptide-linker in a suitable solvent (e.g., THF, DMF).

    • Add an excess of hydrazine hydrate (e.g., 10-20 equivalents) and stir at room temperature for 4-12 hours.[7] Alternatively, use the milder sodium borohydride/acetic acid method.[6]

    • Monitor the reaction by LC-MS.

    • Purify the deprotected peptide by RP-HPLC to remove the phthalhydrazide byproduct and any remaining starting material.

  • Conjugation:

    • Dissolve the purified peptide with the free aminopropyl group in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the molecule to be conjugated (e.g., an NHS-ester of a fluorophore) in a 1.5 to 5-fold molar excess.

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Purify the final conjugate by RP-HPLC.

Quantitative Data

The efficiency of peptide cyclization and conjugation reactions can be influenced by several factors, including the peptide sequence, ring size, and reaction conditions.[8][9] The following table provides representative data for similar bioconjugation and cyclization reactions.

Reaction StepReagentsTypical Yield/PurityReference for Similar Reactions
Linker Coupling to Resin This compound, HATU, DIPEA>90% coupling efficiencyGeneral SPPS protocols
Phthalimide Deprotection (On-Resin) Ethylenediamine in Isopropanol>95% conversion[5]
On-Resin Cyclization (Head-to-Tail) PyBOP, HOBt, DIPEA60-95% crude purity[8]
Phthalimide Deprotection (Solution) Hydrazine Hydrate70-85% isolated yield[7]
Post-Cleavage Conjugation (NHS-ester) Amine-reactive dye>90% conversionGeneral bioconjugation protocols

Signaling Pathways and Logical Relationships

The use of this compound in peptide synthesis involves a series of logical steps based on orthogonal protecting group chemistry.

logical_relationship cluster_spps Solid-Phase Peptide Synthesis cluster_modification Modification Strategy SPPS Linear Peptide Synthesis (Fmoc/tBu Chemistry) Linker_Coupling Couple Phthalimide Linker SPPS->Linker_Coupling Orthogonal_Deprotection Orthogonal Deprotection (e.g., C-terminus or Side Chain) Linker_Coupling->Orthogonal_Deprotection Cyclization Peptide Cyclization Conjugation Peptide Conjugation Phthalimide_Deprotection Phthalimide Deprotection (Release of Linker Amine) Phthalimide_Deprotection->Cyclization Intramolecular Phthalimide_Deprotection->Conjugation Intermolecular Orthogonal_Deprotection->Phthalimide_Deprotection

Logical workflow for utilizing the bifunctional linker.

Conclusion

This compound is a highly effective and versatile tool for advanced peptide synthesis. Its straightforward incorporation into standard SPPS protocols and the reliable deprotection of the phthalimide group under mild conditions provide researchers with a robust method for creating cyclic peptides and well-defined peptide conjugates. The protocols and data presented here offer a solid foundation for the successful application of this linker in the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols for 2-(3-Aminopropyl)isoindoline-1,3-dione as a Chemical Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminopropyl)isoindoline-1,3-dione, a derivative of phthalimide, is a versatile chemical linker widely employed in the synthesis of complex bioactive molecules. Its structure incorporates a terminal primary amine, providing a convenient handle for conjugation, and the isoindoline-1,3-dione moiety, which is recognized as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This dual functionality makes it a particularly valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The isoindoline-1,3-dione portion of the linker serves as the E3 ligase ligand, specifically recruiting CRBN.

These application notes provide an overview of the use of this compound as a linker in PROTACs, comparative data on its performance, and detailed protocols for its conjugation.

Application in PROTACs

The 3-aminopropyl chain of this compound functions as a short, flexible alkyl linker in PROTAC molecules. The choice of linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Short alkyl linkers, such as the aminopropyl chain, offer several advantages:

  • Synthetic Tractability: They are readily incorporated into PROTAC synthesis schemes.

  • Metabolic Stability: Shorter alkyl chains tend to exhibit greater metabolic stability compared to longer, more flexible linkers like polyethylene glycol (PEG).[2][3]

  • Cell Permeability: The hydrophobic nature of the alkyl chain can enhance cell membrane permeability.

However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing is often necessary to identify the most effective PROTAC candidate.

Data Presentation: Comparative Performance of Linkers

The efficacy of a PROTAC is typically evaluated based on two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).

The following tables summarize comparative data for PROTACs with different linker types.

Linker TypeTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
Short Alkyl Bruton's Tyrosine Kinase (BTK)CRBNRamos & JeKo-110-100> 90[1]
≥ 4 PEG unitsBruton's Tyrosine Kinase (BTK)CRBNRamos1-40> 90[1]
Nine-atom alkyl chain CRBN (self-degradation)VHLHEK293TConcentration-dependent decreaseNot specified[1]
Three PEG unitsCRBN (self-degradation)VHLHEK293TWeak degradationNot specified[1]
Linker TypeIn Vitro Half-life (t½) in Human HepatocytesKey ObservationsReference
Short Alkyl Linkers Generally longer t½Stability is inversely related to length.[2]
PEG Linkers Variable, can be shorterSusceptible to metabolism, but can improve solubility.[2]
Rigid Linkers (e.g., piperazine-containing) Generally longer t½Enhanced metabolic stability.[2]

Experimental Protocols

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid, a common step in PROTAC synthesis.

Materials:

  • This compound hydrochloride

  • Carboxylic acid-containing molecule (e.g., a POI ligand)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl or hydroxylamine

  • Reverse-phase HPLC system for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF or DMSO.

    • Add EDC (1.5 eq) and NHS/sulfo-NHS (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound hydrochloride (1.2 eq) in anhydrous DMF or DMSO. Add DIPEA or TEA (2.0-3.0 eq) to neutralize the hydrochloride and facilitate the reaction.

    • Add the amine solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction can be monitored by LC-MS.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification:

    • Purify the crude product by reverse-phase HPLC to obtain the desired conjugate.

    • Characterize the purified product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Synthesis of a PROTAC Molecule

This protocol outlines the synthesis of a PROTAC using a pre-formed POI ligand-linker conjugate and this compound.

Materials:

  • POI ligand with a terminal carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous DMF

  • DIPEA

  • Reverse-phase HPLC system

  • LC-MS and NMR for characterization

Procedure:

  • Amide Coupling:

    • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC molecule using LC-MS and NMR.

Protocol 3: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This protocol provides a general workflow for the conjugation of a drug-linker complex, which could incorporate the this compound linker, to a monoclonal antibody. This typically involves conjugation to cysteine or lysine residues on the antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Drug-linker construct with a maleimide or NHS-ester reactive group

  • Reducing agent (for cysteine conjugation, e.g., TCEP)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., N-acetylcysteine for maleimide reactions)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the conjugation buffer.

  • Antibody Modification (for cysteine conjugation):

    • Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent like TCEP. Incubate at 37°C for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Add the drug-linker construct to the prepared antibody solution at a specific molar ratio.

    • Incubate the reaction at room temperature or 4°C for 1-4 hours.

  • Quenching:

    • Stop the reaction by adding a quenching reagent to cap any unreacted functional groups on the antibody or linker.

  • Purification:

    • Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound Binding PROTAC PROTAC (with aminopropyl isoindoline linker) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3_Ligase E3 Ubiquitin Ligase (CRBN) E3_bound CRBN E3_Ligase->E3_bound Recruitment POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound Ub Ubiquitin Poly_Ub_POI Poly-ubiquitinated POI Ub->Poly_Ub_POI Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: Mechanism of action of a PROTAC utilizing a this compound linker.

EDC_NHS_Coupling Molecule_COOH Molecule-COOH (e.g., POI Ligand) Activated_Ester Molecule-NHS Ester (Amine-reactive) Molecule_COOH->Activated_Ester + EDC, NHS EDC EDC NHS NHS / sulfo-NHS Final_Conjugate Final Conjugate (Amide Bond) Activated_Ester->Final_Conjugate + Aminopropyl Linker Aminopropyl_Linker This compound

Caption: Workflow for EDC/NHS-mediated amide bond formation.

References

Application Notes: Covalent Labeling of Proteins with 2-(3-Aminopropyl)isoindoline-1,3-dione via a Two-Step Crosslinking Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the covalent conjugation of 2-(3-Aminopropyl)isoindoline-1,3-dione to a target protein. Since this compound possesses a primary amine, it is not directly reactive with protein functional groups under standard physiological conditions. Therefore, a crosslinking strategy is employed. This protocol utilizes a two-step approach with the water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, Bis(sulfosuccinimidyl) suberate (BS3).[1][2][3] This method offers greater control and minimizes the formation of unwanted protein-protein conjugates, which can be a significant issue with one-step homobifunctional crosslinking procedures.[4][5]

Principle of the Reaction

The labeling process is a two-step procedure:

  • Activation Step: this compound is first reacted with a large molar excess of the BS3 crosslinker. One of the sulfo-NHS esters of BS3 reacts with the primary amine of this compound, forming a stable amide bond. This results in an "activated" molecule that now possesses a reactive sulfo-NHS ester at the other end of the BS3 spacer arm.

  • Labeling Step: The excess, unreacted BS3 is removed, and the activated this compound is then introduced to the protein solution. The remaining sulfo-NHS ester group on the activated molecule reacts with primary amines (the ε-amino group of lysine residues and the N-terminus) on the surface of the target protein, forming a stable covalent amide bond.[1][2][6][7] The reaction is performed in a slightly alkaline buffer (pH 7.2-8.5) to ensure the primary amines on the protein are deprotonated and thus nucleophilic.[1][8]

This two-step strategy allows for the controlled labeling of the protein with the small molecule of interest, this compound.

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • BS3 (Bis(sulfosuccinimidyl) suberate)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0 (PBS) or 100 mM Sodium Bicarbonate, pH 8.3.[9] Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing/cassettes (10K MWCO).

Step 1: Activation of this compound with BS3
  • Prepare Reagents:

    • Allow the vial of BS3 to equilibrate to room temperature before opening to prevent moisture condensation.[7][9]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare a 100 mM stock solution of BS3 in amine-free water or PBS. BS3 is water-soluble but hydrolyzes quickly, so this solution should be made fresh.[7]

  • Activation Reaction:

    • In a microcentrifuge tube, combine the this compound stock solution with a 20-fold molar excess of the BS3 stock solution.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification of Activated Compound (Optional but Recommended):

    • To remove excess BS3, the activated compound can be purified. This is challenging due to the small size of the molecules. An alternative is to proceed to Step 2, relying on the high molar excess of the activated compound to protein to drive the labeling reaction, followed by thorough purification of the final protein conjugate. For a more controlled reaction, purification via reverse-phase chromatography could be considered if the expertise is available.

Step 2: Labeling of Protein with Activated this compound
  • Prepare Protein Solution:

    • Prepare a solution of the protein of interest at a concentration of 2-10 mg/mL in the Reaction Buffer.[10] If the protein is in a buffer containing primary amines, exchange it with the Reaction Buffer using dialysis or a desalting column.

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add a 10- to 20-fold molar excess of the activated this compound solution from Step 1.[9][11] The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with continuous gentle mixing.[9][10]

  • Quench the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction mixture).[9][12]

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed or reacted with the quenching agent.[9]

Step 3: Purification of the Labeled Protein
  • Removal of Unreacted Label:

    • It is crucial to remove the unreacted/quenched labeling reagent and byproducts from the labeled protein.

    • Size-Exclusion Chromatography (SEC): This is the most common and effective method.[13]

      • Equilibrate a desalting column (e.g., Sephadex G-25) with a suitable storage buffer (e.g., PBS, pH 7.4).

      • Apply the quenched reaction mixture to the column.

      • Elute the protein with the equilibration buffer. The larger, labeled protein will elute first, while the smaller, unreacted molecules will be retained and elute later.

    • Dialysis/Ultrafiltration: This is an alternative method, though generally slower than SEC. Dialyze the reaction mixture against a large volume of storage buffer with several buffer changes.

Data Presentation

Table 1: Summary of Quantitative Parameters for Protein Labeling

ParameterRecommended ValueNotes
Protein Concentration 2-10 mg/mLHigher concentrations generally lead to better labeling efficiency.
Reaction pH 7.2 - 8.5Optimal pH is typically 8.3 for efficient reaction with primary amines.[8]
Reaction Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines like Tris or glycine will compete with the protein for the labeling reagent.[9]
Molar Excess of BS3 to Compound (Step 1) 20-foldTo ensure complete activation of the this compound.
Molar Excess of Activated Compound to Protein (Step 2) 10- to 20-foldThis is a starting point and should be optimized for the specific protein and desired degree of labeling.[9][11]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster. Reactions at 4°C can proceed for longer to minimize protein degradation.[9]
Incubation Time (Step 1) 30-60 minutes
Incubation Time (Step 2) 1-2 hours at RT; 2-4 hours at 4°C
Quenching Reagent Concentration 20-50 mMTris or glycine can be used to stop the reaction.[9]

Mandatory Visualizations

Caption: Chemical reaction pathway for protein labeling.

G start Start prep_reagents Prepare Reagents (Protein, Compound, BS3, Buffers) start->prep_reagents activation Step 1: Activation React Compound with excess BS3 (RT, 30-60 min) prep_reagents->activation labeling Step 2: Labeling Add activated compound to protein (RT, 1-2 hours) activation->labeling quench Quench Reaction (Add Tris or Glycine) labeling->quench purification Step 3: Purification (Size-Exclusion Chromatography) quench->purification end Store Labeled Protein purification->end

Caption: Experimental workflow for protein labeling.

References

Experimental Applications of 2-(3-Aminopropyl)isoindoline-1,3-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminopropyl)isoindoline-1,3-dione, a derivative of phthalimide, is a versatile bifunctional molecule with significant applications in contemporary drug discovery and chemical biology. Its structure incorporates the isoindoline-1,3-dione moiety, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a terminal primary amine on a propyl linker. This unique combination makes it a valuable building block, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), as well as a versatile linker for creating bioactive conjugates and chemical probes. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.

Key Applications

The primary experimental applications of this compound are centered around its ability to engage the ubiquitin-proteasome system and its utility as a linker.

  • Proteolysis Targeting Chimeras (PROTACs): The isoindoline-1,3-dione core of the molecule serves as a potent recruiter of the CRBN E3 ubiquitin ligase.[1][2] The aminopropyl chain provides a convenient attachment point for a linker, which is subsequently connected to a ligand for a specific protein of interest (POI). The resulting heterobifunctional PROTAC molecule facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3]

  • Bioactive Molecule Synthesis: The terminal amine can be readily functionalized to conjugate with other molecules of interest, such as fluorescent dyes, affinity tags, or other small molecule drugs, to create novel chemical probes and multi-functional therapeutic agents.

  • Pharmacological Scaffolding: The phthalimide core is a known pharmacophore present in various bioactive compounds, and derivatives have been explored for their potential analgesic, anti-inflammatory, and antimicrobial properties.[4][5]

Data Presentation

The efficacy of PROTACs derived from this compound (as part of a pomalidomide-based structure) is typically quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for pomalidomide-based PROTACs targeting various proteins.

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
Compound 15 EGFRWTA54943.4>90
Compound 16 EGFRWTA54932.996
Pomalidomide-based BRD4 Degrader BRD4THP-1~810 (IC50)>90 (at 1µM)
Thalidomide-based BRD4 Degrader BRD4RS4;112.5>95

Note: Data is compiled from various sources and experimental conditions may differ. The IC50 value for the BRD4 degrader reflects anti-proliferative activity, which is a downstream consequence of degradation.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Gabriel synthesis of primary amines.

Step 1: Synthesis of N-(3-Bromopropyl)phthalimide

  • Materials: Potassium phthalimide, 1,3-dibromopropane, Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve potassium phthalimide (1 equivalent) in anhydrous DMF.

    • Add 1,3-dibromopropane (3 equivalents) to the solution.

    • Heat the reaction mixture to 70-80°C and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

    • Filter the white solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure N-(3-bromopropyl)phthalimide.[6]

Step 2: Synthesis of this compound

  • Materials: N-(3-Bromopropyl)phthalimide, Hydrazine hydrate, Ethanol.

  • Procedure:

    • Dissolve N-(3-bromopropyl)phthalimide (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

    • Cool the mixture to room temperature and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide.

    • Filter off the precipitate and wash it with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the hydrochloride salt of this compound.

    • For the free amine, neutralize the salt with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent.

Protocol 2: Synthesis of a PROTAC via Amide Coupling

This protocol describes the coupling of this compound to a protein of interest (POI) ligand containing a carboxylic acid, using the well-characterized bromodomain inhibitor JQ1 as an example.

  • Materials: this compound, (+)-JQ1-carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF.

  • Procedure:

    • Dissolve (+)-JQ1-carboxylic acid (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude PROTAC by flash column chromatography or preparative HPLC.[7]

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC This compound -Linker-POI_Ligand POI Protein of Interest (POI) PROTAC->POI Binds CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Recruits Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action for a PROTAC utilizing this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_protac PROTAC Assembly Phthalimide Potassium Phthalimide Step1 Step 1: Gabriel Synthesis (Alkylation) Phthalimide->Step1 Alkyl_Halide 1,3-Dibromopropane Alkyl_Halide->Step1 Intermediate N-(3-Bromopropyl)phthalimide Step1->Intermediate Step2 Step 2: Hydrazinolysis (Deprotection) Intermediate->Step2 Final_Product This compound Step2->Final_Product Coupling Step 3: Amide Coupling Final_Product->Coupling POI_Ligand POI-COOH (e.g., JQ1-acid) POI_Ligand->Coupling PROTAC Final PROTAC Coupling->PROTAC

Caption: Experimental workflow for the synthesis and application of this compound.

References

Application Notes and Protocols: 2-(3-Aminopropyl)isoindoline-1,3-dione in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminopropyl)isoindoline-1,3-dione, also known as N-(3-aminopropyl)phthalimide, is a versatile chemical scaffold that plays a significant role in medicinal chemistry and drug discovery. Its phthalimide group is a key structural motif found in several approved drugs, including thalidomide, lenalidomide, and pomalidomide, which are known for their immunomodulatory and anti-cancer properties. The primary amine attached to the propyl linker provides a crucial attachment point for further chemical modifications, making it an important building block in the synthesis of more complex molecules, including targeted protein degraders known as PROTACs (Proteolysis Targeting Chimeras).

These application notes provide an overview of the synthesis, biological activities of its derivatives, and its application as a linker in drug development, particularly in the design of PROTACs. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a variation of the Gabriel synthesis. This method involves the reaction of phthalic anhydride with a primary amine, in this case, 1,3-diaminopropane.

General Experimental Protocol: Gabriel Synthesis

Materials:

  • Phthalic anhydride

  • 1,3-Diaminopropane

  • Glacial acetic acid or another suitable solvent (e.g., DMF)

  • Hydrochloric acid (for hydrochloride salt formation, if desired)

  • Sodium bicarbonate

  • Water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a suitable solvent like glacial acetic acid.

  • Addition of Amine: To the stirred solution, add 1,3-diaminopropane (1 equivalent) dropwise. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (typically around 110-120 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into crushed ice with stirring.

  • Precipitation and Filtration: A solid precipitate of this compound will form. Collect the solid by vacuum filtration and wash it with cold water and a dilute solution of sodium bicarbonate to remove any unreacted phthalic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

  • Hydrochloride Salt Formation (Optional): To prepare the hydrochloride salt, the purified free base can be dissolved in a suitable solvent and treated with a solution of hydrochloric acid. The resulting salt will precipitate and can be collected by filtration.

Applications in Drug Discovery

The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. Derivatives of this compound have been explored for various therapeutic applications.

Analgesic and Anti-inflammatory Activity

Numerous studies have demonstrated the potential of isoindoline-1,3-dione derivatives as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. These compounds often exhibit their effects through the inhibition of cyclooxygenase (COX) enzymes.[1]

Compound IDModification on Aminopropyl GroupAnalgesic Activity (% protection)Anti-inflammatory Activity (% inhibition)Reference
ZM4 Aminoacetylenic derivativeSignificant reduction in acetic acid-induced writhingReduces carrageenan-induced rat paw edema[2][3]
ZM5 Aminoacetylenic derivativeSignificant reduction in acetic acid-induced writhingReduces carrageenan-induced rat paw edema[2][3]
3a Phenyl(phenylimino)methyl1.6 times higher than metamizole sodiumNot Reported[1][4]
Anticancer Activity

The phthalimide moiety is present in several anticancer drugs. Derivatives of isoindoline-1,3-dione have been shown to possess cytotoxic effects against various cancer cell lines.

Compound IDCell LineIC50 (µM)Reference
Compound 7 A549 (Lung Carcinoma)19.41[5]
Compound 9 HeLa (Cervical Cancer)Lower than 5-FU at 100 µM[5]
Compound 11 C6 (Glioma)Higher activity than 5-FU at 100 µM[5]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione Raji (Burkitt's lymphoma)0.26 µg/mL[6]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione K562 (Chronic Myelogenous Leukemia)3.81 µg/mL[6]
Acetylcholinesterase (AChE) Inhibitory Activity

Derivatives of isoindoline-1,3-dione have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Compound IDModificationAChE IC50 (µM)Reference
7a N-benzyl pyridinium hybrid (para-fluoro)2.1[7]
7f N-benzyl pyridinium hybrid (para-fluoro)2.1[7]
Derivative I 4-phenylpiperazine1.12[7]

Role in PROTAC Drug Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The isoindoline-1,3-dione moiety, as found in thalidomide and its analogs, is a well-established binder of the Cereblon (CRBN) E3 ubiquitin ligase. Therefore, this compound serves as an excellent starting point for the synthesis of the CRBN-recruiting portion of a PROTAC. The aminopropyl group provides a convenient attachment point for a linker, which is then connected to the target protein ligand.

PROTAC Design and Synthesis Workflow

The following diagram illustrates a general workflow for the design and synthesis of a PROTAC utilizing this compound.

PROTAC_Workflow PROTAC Design and Synthesis Workflow cluster_synthesis Synthesis cluster_protac_assembly PROTAC Assembly cluster_evaluation Biological Evaluation Phthalic Anhydride Phthalic Anhydride Aminopropyl-Phthalimide This compound Phthalic Anhydride->Aminopropyl-Phthalimide Gabriel Synthesis 1,3-Diaminopropane 1,3-Diaminopropane 1,3-Diaminopropane->Aminopropyl-Phthalimide PROTAC PROTAC Aminopropyl-Phthalimide->PROTAC Linker Attachment Linker Linker Linker->PROTAC Target Ligand Target Ligand Target Ligand->PROTAC Ternary Complex Formation Ternary Complex Formation PROTAC->Ternary Complex Formation Target Degradation Target Degradation Ternary Complex Formation->Target Degradation Cellular Activity Cellular Activity Target Degradation->Cellular Activity

Caption: Workflow for PROTAC design and synthesis.

Impact of the Aminopropyl Linker in PROTACs

The linker in a PROTAC is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase). The length, rigidity, and chemical composition of the linker influence the efficacy of protein degradation.

The 3-aminopropyl chain in this compound provides a short and flexible linker element.

  • Length: A shorter linker can lead to a more compact and stable ternary complex, but it may also introduce steric hindrance. The optimal linker length is target-dependent and often requires empirical determination.

  • Flexibility: The alkyl nature of the propyl chain allows for conformational flexibility, which can be advantageous in allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination.

  • Attachment Point: The primary amine offers a versatile handle for attaching a variety of linker chemistries, allowing for the exploration of different linker lengths and compositions to optimize PROTAC activity.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for a PROTAC derived from this compound.

PROTAC_MoA PROTAC Mechanism of Action PROTAC PROTAC Ternary Complex Target-PROTAC-CRBN Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex CRBN E3 Ligase CRBN E3 Ligase CRBN E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Target Protein Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable and versatile building block in drug discovery and development. Its derivatives have shown promise in a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Furthermore, its role as a readily available precursor for the Cereblon-binding moiety in PROTACs makes it a critical tool in the development of this cutting-edge therapeutic modality. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to explore the full potential of this important chemical entity.

References

Application Notes and Protocols for HPLC Analysis of 2-(3-Aminopropyl)isoindoline-1,3-dione via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminopropyl)isoindoline-1,3-dione is a primary amine that often requires derivatization for sensitive and reliable quantification by High-Performance Liquid Chromatography (HPLC), particularly when trace-level analysis is necessary. The phthalimide group provides some UV absorbance, but for many applications, especially in complex matrices such as biological fluids or pharmaceutical formulations, enhancing its chromatographic retention and detector response is crucial. Pre-column derivatization chemically modifies the primary amine group, attaching a tag that imparts favorable properties for HPLC analysis, such as strong UV absorbance or fluorescence.

This document provides detailed application notes and protocols for the derivatization of this compound using o-Phthalaldehyde (OPA), a widely used reagent for the rapid and sensitive derivatization of primary amines. Alternative methods using fluorescamine and dansyl chloride are also discussed.

Principle of Derivatization

The primary amino group of this compound is a nucleophile that can react with various derivatizing agents. This application note focuses on pre-column derivatization, where the analyte is chemically modified before injection into the HPLC system. The ideal derivatizing agent should react rapidly and completely with the analyte to form a stable, single derivative with a high detector response.

o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. The reaction is rapid, typically completing within minutes at room temperature, and the resulting derivatives can be detected with high sensitivity using a fluorescence detector (FLD) or a UV detector.

Experimental Protocols

Method 1: Derivatization with o-Phthalaldehyde (OPA)

This protocol details the pre-column derivatization of this compound with OPA for HPLC analysis with fluorescence or UV detection.

Materials and Reagents:

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (MPA)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Boric acid

  • Sodium hydroxide

  • Water, HPLC grade

  • 0.45 µm syringe filters

Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of HPLC grade water. Adjust the pH to 10.2 with a sodium hydroxide solution.

  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer (pH 10.2) and 100 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and stored in a dark vial.

Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Derivatization Procedure:

  • In a microcentrifuge tube, mix 100 µL of the standard or sample solution with 200 µL of the OPA derivatization reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 2 minutes.

  • Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject a suitable volume (e.g., 20 µL) into the HPLC system immediately.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

    • 30-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection:

    • Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.

    • UV Detector: 338 nm.

Data Presentation

The following tables summarize representative quantitative data for the HPLC analysis of primary amines derivatized with OPA. Please note that this data is based on the analysis of structurally similar primary amines (e.g., putrescine, cadaverine) and should be considered as an estimation for the derivatized this compound. Method validation should be performed for the specific analyte.

Table 1: Representative Chromatographic and Performance Data for OPA-Derivatized Primary Amines

ParameterRepresentative ValueReference
Retention Time15 - 25 min[1]
Linearity (r²)> 0.99[1]
Limit of Detection (LOD)0.1 - 0.5 pmol/injection[1]
Limit of Quantification (LOQ)0.5 - 1.5 pmol/injection[1]
Recovery> 95%[1]

Alternative Derivatization Methods

Method 2: Fluorescamine Derivatization

Fluorescamine reacts rapidly with primary amines to form highly fluorescent pyrrolinone products.[2] The reaction is instantaneous at room temperature in an aqueous buffer. Excess fluorescamine is hydrolyzed to non-fluorescent products, eliminating the need for its removal before analysis.

Brief Protocol:

  • Mix the sample solution with a borate buffer (pH 9.0).

  • Add a solution of fluorescamine in acetone.

  • Vortex and inject into the HPLC system.

  • Detection is performed using a fluorescence detector with excitation at 390 nm and emission at 475 nm.[2]

Method 3: Dansyl Chloride Derivatization

Dansyl chloride reacts with primary and secondary amines under alkaline conditions to form stable, fluorescent dansylamides. The reaction typically requires heating and a longer reaction time compared to OPA and fluorescamine.

Brief Protocol:

  • Mix the sample solution with a sodium bicarbonate buffer (pH 9.5-10.5).

  • Add a solution of dansyl chloride in acetonitrile.

  • Incubate at an elevated temperature (e.g., 60 °C) for 30-60 minutes.

  • Quench the reaction with a solution of a secondary amine (e.g., proline).

  • Inject into the HPLC system.

  • Detection can be performed with a fluorescence detector (e.g., Ex: 335 nm, Em: 520 nm) or a UV detector (e.g., 254 nm).

Visualizations

Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Sample Extraction (if necessary) Sample->Extraction Standard Standard Weighing Dilution_S Serial Dilution (Working Standards) Standard->Dilution_S Mix Mix Sample/Standard with OPA Reagent Dilution_S->Mix Extraction->Mix React React at Room Temp (2 minutes) Mix->React Filter Filter (0.45 µm) React->Filter Inject Inject into HPLC System Filter->Inject Separate C18 Reversed-Phase Separation Inject->Separate Detect Fluorescence or UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Experimental workflow for the derivatization and HPLC analysis of this compound.

OPA_Reaction cluster_reactants Reactants cluster_product Product Analyte This compound (Primary Amine) plus1 + Analyte->plus1 OPA o-Phthalaldehyde (OPA) plus2 + OPA->plus2 Thiol Thiol (e.g., MCE) Derivative Fluorescent Isoindole Derivative Thiol->Derivative Alkaline pH Room Temp. plus1->OPA plus2->Thiol

Caption: Reaction scheme for the derivatization of a primary amine with OPA and a thiol.

References

Application Notes and Protocols: 2-(3-Aminopropyl)isoindoline-1,3-dione in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminopropyl)isoindoline-1,3-dione, also known as N-(3-aminopropyl)phthalimide, is a versatile bifunctional building block in organic chemistry. Its structure incorporates a protected primary amine in the form of a phthalimide group and a terminal primary amine, making it a valuable synthon for the introduction of a three-carbon aminopropyl spacer in a variety of molecular architectures. This phthalimide moiety is of particular significance in medicinal chemistry as it is a key structural component of immunomodulatory drugs (IMiDs) such as thalidomide and its analogs, which are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] This property has led to the extensive use of this compound and its derivatives as a foundational component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][3][5]

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][6] The this compound scaffold provides the crucial E3 ligase-binding element and a convenient attachment point for a linker, which in turn is connected to a "warhead" that binds to the target protein.[5][6]

Beyond its role in PROTACs, the isoindoline-1,3-dione core is found in molecules with a wide range of biological activities, including analgesic, anti-inflammatory, and acetylcholinesterase inhibitory effects.[7] The primary amine of the aminopropyl chain offers a reactive handle for various chemical transformations, allowing for its incorporation into diverse molecular frameworks.

Synthesis of this compound

The most common and straightforward synthesis of N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine. This reaction can be adapted for the synthesis of this compound, typically starting from 1,3-diaminopropane where one of the amino groups is protected. A more direct approach, known as the Gabriel synthesis, involves the N-alkylation of potassium phthalimide with a suitable 3-halopropylamine derivative.

Protocol 1: Synthesis via Gabriel Reaction

This protocol describes a typical Gabriel synthesis approach to prepare the hydrochloride salt of this compound.

Reaction Scheme:

Materials:

  • Potassium phthalimide

  • 1-bromo-3-chloropropane

  • N,N-Dimethylformamide (DMF)

  • Sodium azide

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Synthesis of 2-(3-chloropropyl)isoindoline-1,3-dione:

    • To a solution of potassium phthalimide (1.0 eq) in anhydrous DMF, add 1-bromo-3-chloropropane (1.2 eq).

    • Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Filter the precipitated solid, wash with water, and dry under vacuum to yield 2-(3-chloropropyl)isoindoline-1,3-dione.

  • Synthesis of 2-(3-azidopropyl)isoindoline-1,3-dione:

    • Dissolve 2-(3-chloropropyl)isoindoline-1,3-dione (1.0 eq) in a mixture of DMF and water.

    • Add sodium azide (1.5 eq) and heat the mixture at 100 °C for 12-16 hours.

    • Monitor the reaction by TLC. After completion, cool the mixture and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(3-azidopropyl)isoindoline-1,3-dione.

  • Reduction to this compound (Staudinger Reduction):

    • Dissolve 2-(3-azidopropyl)isoindoline-1,3-dione (1.0 eq) in THF.

    • Add triphenylphosphine (1.1 eq) and stir at room temperature for 2-3 hours.

    • Add water (5.0 eq) and heat the reaction mixture at 50 °C for 8-12 hours.

    • After cooling, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified this compound in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).

    • Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Expected Yield:

StepProductTypical Yield Range
12-(3-chloropropyl)isoindoline-1,3-dione70-85%
22-(3-azidopropyl)isoindoline-1,3-dione80-95%
3This compound75-90%
4This compound HCl>95%

Application in PROTAC Synthesis

The primary application of this compound is as a precursor to the E3 ligase-binding moiety in PROTACs. The terminal amine serves as a reactive handle for conjugation to a linker, which is subsequently attached to a warhead that binds the protein of interest.

Protocol 2: General Procedure for Coupling to a Carboxylic Acid-Functionalized Linker

This protocol outlines a standard amide bond formation to connect this compound to a linker containing a carboxylic acid.

Reaction Scheme:

(Where X is a functional group for subsequent reaction with the warhead)

Materials:

  • This compound hydrochloride

  • Carboxylic acid-functionalized linker (e.g., a PEG or alkyl chain with a terminal carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of the carboxylic acid-functionalized linker (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound hydrochloride (1.1 eq) in anhydrous DMF and add TEA (2.5 eq) to neutralize the salt and provide a basic environment.

  • Add the solution of the free-base amine to the activated linker solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired phthalimide-linker conjugate.

PROTAC Mechanism and Evaluation

The resulting phthalimide-containing PROTAC induces the degradation of the target protein by hijacking the CRBN E3 ligase.[2][3]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-Phthalimide) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits Ub Ubiquitin POI_PROTAC_CRBN POI-PROTAC-CRBN Ternary Complex Ub->POI_PROTAC_CRBN Ubiquitination Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides POI_PROTAC_CRBN->PROTAC Recycled POI_PROTAC_CRBN->Proteasome Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Evaluation

PROTAC_Workflow start Synthesized PROTAC western_blot Western Blot Analysis (Protein Degradation) start->western_blot dose_response Dose-Response Curve (DC50 & Dmax Determination) western_blot->dose_response cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) dose_response->cell_viability mechanistic Mechanistic Studies (e.g., with proteasome inhibitors) cell_viability->mechanistic end Lead Optimization mechanistic->end

References

Application Notes and Protocols for 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling and disposal of 2-(3-Aminopropyl)isoindoline-1,3-dione. Adherence to these guidelines is crucial to ensure personnel safety and minimize environmental impact.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound and its hydrochloride salt is presented below. Data for the hydrochloride salt is included as it is a common form of this compound.

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 121821-01-0 (hydrochloride)[1][2]
Molecular Formula C₁₁H₁₂N₂O₂N/A
Molecular Weight 204.23 g/mol N/A
Molecular Formula (HCl salt) C₁₁H₁₃ClN₂O₂[2]
Molecular Weight (HCl salt) 240.69 g/mol [2]
Appearance SolidN/A
Storage Temperature Inert atmosphere, room temperature[2]

Hazard Identification and Safety Precautions

Based on data for structurally similar compounds, this compound is anticipated to present the following hazards. Users should handle this compound with the assumption that it is hazardous.

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 3 or 4).[3][4]

  • Skin Irritation (Category 2).[3][5]

  • Serious Eye Irritation (Category 2).[3][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system.[5]

Signal Word: Danger or Warning[3][5]

Hazard Statements (Anticipated):

  • H301/H302: Toxic or Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

    • P264: Wash skin thoroughly after handling.[3][5]

    • P270: Do not eat, drink or smoke when using this product.[3][4]

    • P271: Use only outdoors or in a well-ventilated area.[3][5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][6]

  • Response:

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • P312: Call a POISON CENTER/doctor if you feel unwell.[5]

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3][5]

    • P405: Store locked up.[3][5]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[3][5]

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A comprehensive list of required PPE is provided below.

EquipmentSpecification
Eye and Face Protection Chemical safety goggles or face shield.[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes.[5][6][8]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][8] If dust is generated, a NIOSH-approved respirator may be necessary.

3.2. Safe Handling Protocol

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don appropriate PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of the solid compound or its solutions within a chemical fume hood to avoid inhalation of dust or vapors.[3]

    • Avoid direct contact with skin and eyes.[3]

    • Use spark-proof tools and equipment where applicable to prevent ignition sources.[3]

    • Keep the container tightly closed when not in use.[3][5]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[3][5]

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Remove and properly store or dispose of contaminated PPE.[5]

3.3. First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air and keep them comfortable for breathing.[3][6] If breathing is difficult or symptoms persist, seek medical attention.[6]
Skin Contact Immediately remove contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs, seek medical advice.[5][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention from an ophthalmologist.[5]
Ingestion Rinse mouth with water.[3][6] Do NOT induce vomiting.[3][6] Immediately call a poison control center or seek medical attention.[3]

3.4. Spill Response Protocol

  • Immediate Actions:

    • Evacuate the immediate area.

    • Ensure the area is well-ventilated.

    • Remove all sources of ignition.[3]

  • Containment and Cleanup:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[3]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[4]

    • Avoid generating dust.

    • Clean the spill area with a suitable decontamination solution and wipe dry.

  • Reporting:

    • Report the spill to the appropriate environmental health and safety office.

3.5. Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, contaminated materials (e.g., gloves, absorbent pads), and solutions in a clearly labeled, sealed, and compatible hazardous waste container.[4]

  • Disposal:

    • Dispose of the hazardous waste through a licensed waste disposal contractor.[3]

    • Do not dispose of this chemical down the drain or in the regular trash.[3][4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualization of Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe_Handling_and_Disposal_Workflow start Start prep Preparation - Assess Hazards (SDS) - Wear appropriate PPE - Prepare workspace start->prep end_node End handling Handling - Use in fume hood - Avoid dust generation - Minimize quantities prep->handling storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Store locked up handling->storage If not for immediate use spill Spill or Exposure Event handling->spill decon Decontamination - Clean workspace and equipment - Remove and dispose of contaminated PPE handling->decon spill->decon After containment first_aid First Aid Measures - Follow specific protocols for  inhalation, skin/eye contact, ingestion spill->first_aid If personnel exposure waste Waste Collection - Segregate hazardous waste - Label container appropriately decon->waste disposal Disposal - Arrange for licensed disposal - Complete waste manifest waste->disposal disposal->end_node first_aid->handling Seek medical attention and report incident

Caption: Workflow for the safe handling and disposal of this compound.

References

Application Notes and Protocols for the Use of 2-(3-Aminopropyl)isoindoline-1,3-dione in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern chemistry, enabling the efficient and automated synthesis of peptides, oligonucleotides, and small molecules. A key element in SPS is the choice of a suitable linker, which tethers the growing molecule to an insoluble solid support. 2-(3-Aminopropyl)isoindoline-1,3-dione, and its derivatives, serve as valuable bifunctional reagents in this context. The phthalimide group provides a stable protecting group for a primary amine, which can be deprotected under specific conditions to release the target molecule or to allow for further functionalization. This document provides detailed application notes and protocols for the use of this compound and related structures in solid-phase synthesis.

The phthalimide group is a robust protecting group for primary amines, stable to a wide range of reaction conditions, making it suitable for multi-step syntheses.[1] Its removal, typically through hydrazinolysis or aminolysis, allows for the controlled release of the synthesized compound.[1][2] In the context of solid-phase synthesis, a phthalimidopropyl group can be attached to a resin, acting as a linker from which a variety of molecules can be synthesized.

Applications in Solid-Phase Synthesis

The primary application of this compound in solid-phase synthesis is as a precursor to a phthalimide-protected amino linker. This linker can be used for:

  • Synthesis of Primary Amines: By assembling a molecule on the solid support and subsequently cleaving the phthalimide group, a primary amine can be released into solution.

  • On-Resin Functionalization: The deprotected primary amine on the solid support can be further reacted with a variety of electrophiles, allowing for the synthesis of diverse molecular libraries.

  • "Safety-Catch" Linker Strategy: The phthalimide group can act as a stable protecting group that is cleaved only under specific conditions, allowing for orthogonal deprotection strategies in complex syntheses.[3][4]

Data Summary

The efficiency of solid-phase synthesis using a phthalimidopropyl linker can be evaluated by the loading capacity of the resin, the yield of the cleavage reaction, and the purity of the final product. The following table summarizes representative quantitative data from the literature.

ParameterValueConditionsReference
Resin Loading
Aminomethyl Polystyrene0.5 - 1.5 mmol/gDirect aminomethylation[5]
Phthalimide Deprotection (Cleavage Yield)
Hydrazinolysis>90%Hydrazine hydrate in ethanol, reflux[5]
EthylenediamineHigh conversion10 equiv. Ethylenediamine in isopropanol, room temp.[6][7]
Crude Product Purity
Peptide AmidesGood95% TFA[4]

Experimental Protocols

Protocol 1: Preparation of Phthalimidopropyl-Functionalized Resin

This protocol describes the functionalization of a commercially available aminomethyl polystyrene resin with a phthalimidopropyl group.

Materials:

  • Aminomethyl polystyrene resin

  • N-(3-Bromopropyl)phthalimide

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Swell the aminomethyl polystyrene resin in DMF for 1 hour.

  • Drain the DMF and wash the resin with DCM (3 x resin volume).

  • Prepare a solution of N-(3-bromopropyl)phthalimide (3 equivalents relative to resin loading) and DIPEA (3 equivalents) in DMF.

  • Add the solution to the resin and shake at room temperature for 16 hours.

  • Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

  • The loading of the phthalimidopropyl group can be determined by cleaving a small sample of the resin and quantifying the released amine (see Protocol 2).

Protocol 2: On-Resin Deprotection of the Phthalimide Group

This protocol details the removal of the phthalimide protecting group on the solid support to reveal the primary amine, which can then be used for further synthesis.

Materials:

  • Phthalimidopropyl-functionalized resin

  • Ethylenediamine

  • Isopropanol

  • DMF

  • DCM

Procedure:

  • Swell the phthalimidopropyl-functionalized resin in DMF.

  • Drain the DMF and wash with isopropanol.

  • Prepare a solution of 10 equivalents of ethylenediamine in isopropanol.

  • Add the solution to the resin and shake at room temperature for 4-6 hours. Monitor the reaction progress using a qualitative test for primary amines (e.g., Kaiser test).

  • Once the reaction is complete, drain the solution and wash the resin thoroughly with isopropanol (3x), DMF (3x), and DCM (3x).

  • The resin-bound primary amine is now ready for the next synthetic step.

Protocol 3: Cleavage and Isolation of the Final Product (Primary Amine)

This protocol describes the final cleavage of the synthesized molecule from the solid support to yield a primary amine.

Materials:

  • Peptide- or molecule-loaded phthalimidopropyl resin

  • Hydrazine hydrate

  • Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Swell the resin in ethanol.

  • Add a solution of hydrazine hydrate (10 equivalents) in ethanol.

  • Reflux the mixture for 4-8 hours. The progress of the cleavage can be monitored by taking small aliquots of the supernatant and analyzing by LC-MS.

  • Cool the reaction mixture to room temperature and filter to remove the resin.

  • Wash the resin with ethanol and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dilute HCl to protonate the amine.

  • Wash with DCM to remove the phthalhydrazide byproduct.

  • Basify the aqueous layer with NaOH solution to deprotonate the amine.

  • Extract the primary amine product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product as required (e.g., by chromatography or crystallization).

Visualizations

Solid_Phase_Synthesis_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Synthesis Cycle (Repeat n times) cluster_Cleavage Cleavage and Isolation Resin Aminomethyl Resin Func_Resin Phthalimidopropyl Resin Resin->Func_Resin Functionalization (Protocol 1) Deprotection Deprotection (if applicable) Coupling Coupling of Monomer Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Cleavage Phthalimide Cleavage (Protocol 3) Washing->Cleavage Purification Purification Cleavage->Purification Final_Product Primary Amine Product Purification->Final_Product Cleavage_Mechanism Resin_Phth Resin-Linker-Phthalimide-Molecule Intermediate Intermediate Complex Resin_Phth->Intermediate Attack by Hydrazine Hydrazine Hydrazine (NH2NH2) Product Resin-Linker-NH2 + Molecule Intermediate->Product Release of Amine Byproduct Phthalhydrazide Intermediate->Byproduct Formation of stable byproduct

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you navigate common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two primary, well-established routes for the synthesis of this compound.

  • Route 1: The Phthalic Anhydride/Protected Diamine Method. This route involves the reaction of phthalic anhydride with a mono-protected 1,3-diaminopropane, followed by a deprotection step. The use of a protecting group, such as tert-butyloxycarbonyl (Boc), is crucial to prevent the formation of the undesired bis-imide byproduct.

  • Route 2: The Phthalic Anhydride/Amino Alcohol Method. This route begins with the reaction of phthalic anhydride with 3-aminopropanol to form N-(3-hydroxypropyl)phthalimide. The terminal hydroxyl group is then converted into a primary amine in a subsequent step.

Q2: Which synthetic route generally provides a higher yield?

A2: The yield can vary significantly based on the optimization of reaction conditions for each step. However, Route 2, involving the conversion of N-(3-hydroxypropyl)phthalimide to the final product, can often provide a high overall yield, with the initial condensation of phthalic anhydride and 3-aminopropanol proceeding with yields of up to 95%.[1][2] The subsequent conversion of the alcohol to the amine is also typically efficient. Route 1 can also be high-yielding, but is highly dependent on the efficiency of the selective mono-protection of 1,3-diaminopropane and the subsequent deprotection step.

Q3: What is the most common side product when reacting phthalic anhydride directly with 1,3-diaminopropane?

A3: The most common side product is N,N'-(propane-1,3-diyl)bis(isoindoline-1,3-dione), a bis-imide compound. This occurs because both primary amine groups of 1,3-diaminopropane can react with phthalic anhydride. To avoid this, it is essential to use a mono-protected version of the diamine.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Recommended Solution
Incomplete reaction in Route 1 (Phthalic Anhydride/Protected Diamine) Ensure complete consumption of the starting materials by monitoring the reaction with Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. The reaction of phthalic anhydride with an amine is typically carried out at elevated temperatures, often under reflux conditions.
Inefficient conversion of the hydroxyl group in Route 2 The conversion of the alcohol in N-(3-hydroxypropyl)phthalimide to an amine can be challenging. For a two-step approach involving mesylation or tosylation, ensure the complete formation of the mesylate or tosylate intermediate before proceeding with amination. For a one-step Mitsunobu reaction, ensure all reagents are anhydrous, as the reaction is sensitive to moisture.
Degradation of starting materials or product Phthalic anhydride is sensitive to moisture and can hydrolyze to phthalic acid. Ensure all reagents and solvents are dry. The final product, a primary amine, can be susceptible to degradation under harsh acidic or basic conditions. Use mild work-up and purification conditions.
Inefficient Boc deprotection in Route 1 If using acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent) for Boc deprotection, ensure a sufficient excess of acid is used and that the reaction is allowed to proceed to completion. Monitor by TLC. If the product is acid-sensitive, consider alternative deprotection methods.[3][4][5]
Formation of Impurities
Potential Cause Recommended Solution
Formation of bis-imide in Route 1 This indicates an issue with the mono-protection of 1,3-diaminopropane. Ensure the protecting group was introduced selectively to only one of the amine functionalities. Re-purify the mono-protected starting material if necessary.
Over-alkylation in Route 2 (if using a Gabriel-type synthesis for amination) If converting the hydroxyl group via a halide intermediate followed by reaction with an amine source, over-alkylation of the newly formed primary amine can occur. Using a large excess of the amine source can help to minimize this. The Gabriel synthesis, using phthalimide as the nitrogen source, is a good alternative to prevent over-alkylation.[6][7]
Incomplete reaction leading to a mixture of starting material and product Optimize reaction conditions (temperature, time, stoichiometry of reagents) to drive the reaction to completion. Use column chromatography for purification to separate the product from unreacted starting materials.

Experimental Protocols

Route 1: Phthalic Anhydride/Protected Diamine Method

Step 1a: Synthesis of tert-butyl (3-aminopropyl)carbamate (mono-Boc-1,3-diaminopropane)

  • Procedure: Dissolve 1,3-diaminopropane (10 eq.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 eq.) in DCM dropwise to the cooled diamine solution over 1-2 hours with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours. Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography (silica gel, DCM/methanol gradient) to yield tert-butyl (3-aminopropyl)carbamate as a colorless oil.

Step 1b: Synthesis of tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate

  • Procedure: To a solution of tert-butyl (3-aminopropyl)carbamate (1 eq.) in a suitable solvent such as glacial acetic acid or toluene, add phthalic anhydride (1 eq.). Heat the mixture to reflux (typically 120-140 °C) for 2-4 hours, with azeotropic removal of water if using toluene. Monitor the reaction by TLC. Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 1c: Deprotection to yield this compound

  • Procedure: Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA) or a solution of HCl in dioxane (e.g., 4M). Stir the solution at room temperature for 1-3 hours, monitoring the deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are then dried and concentrated to yield this compound.

Route 2: Phthalic Anhydride/Amino Alcohol Method

Step 2a: Synthesis of N-(3-hydroxypropyl)phthalimide

  • Procedure: In a round-bottom flask, combine phthalic anhydride (1 eq.) and 3-aminopropanol (1 eq.) in toluene.[8] Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux for 3 hours to azeotropically remove the water formed during the reaction.[8] After cooling, concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product, which can be purified by recrystallization or distillation.[8]

Step 2b: Conversion of N-(3-hydroxypropyl)phthalimide to this compound

  • Method A: Two-step Mesylation/Azide Reduction

    • Mesylation: Dissolve N-(3-hydroxypropyl)phthalimide (1 eq.) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.). Stir the reaction at 0 °C for 1-2 hours. Wash the reaction mixture with cold water, dry the organic layer, and concentrate to obtain the mesylate.

    • Azide Formation and Reduction: Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq.). Heat the mixture to 80-90 °C for 2-4 hours. After cooling, pour the reaction mixture into water and extract with an organic solvent. The combined organic layers are then reduced (e.g., using H₂, Pd/C or LiAlH₄) to yield the final product.

  • Method B: Mitsunobu Reaction

    • Procedure: Dissolve N-(3-hydroxypropyl)phthalimide (1 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.) in anhydrous THF. Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent and purify the intermediate by column chromatography. The resulting N-substituted phthalimide can then be cleaved using hydrazine hydrate in ethanol under reflux to liberate the desired primary amine.[6][7]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of N-(3-hydroxypropyl)phthalimide

Reactants Solvent Temperature (°C) Time (h) Yield (%) Reference
Phthalic anhydride, 3-aminopropanolTolueneReflux355[8]
o-Phthalic acid, 3-hydroxypropylamineH₂O/EtOH (1/1 v/v)High Temp/Pressure-up to 95[1][2]

Table 2: Comparison of Deprotection Methods for Boc-Protected Amines

Reagent Solvent Temperature Time Typical Yield (%) Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 3 h>95Common and effective, but TFA is corrosive.
Hydrochloric Acid (HCl)Dioxane/MethanolRoom Temperature1 - 4 h>95Provides the hydrochloride salt of the amine.
Thermal DeprotectionHigh-boiling solvents (e.g., TFE, HFIP)100 - 150 °C0.5 - 6 h80 - 99Can be useful for acid-sensitive substrates.[4]

Visualizations

Reaction_Pathway_Route_1 cluster_step1 Step 1: Mono-protection cluster_step2 Step 2: Phthalimide Formation cluster_step3 Step 3: Deprotection A 1,3-Diaminopropane C tert-butyl (3-aminopropyl)carbamate A->C DCM, 0°C to RT B (Boc)2O B->C E tert-butyl (3-(1,3-dioxoisoindolin-2-yl)propyl)carbamate C->E Glacial Acetic Acid, Reflux D Phthalic Anhydride D->E G This compound E->G DCM or Dioxane, RT F TFA or HCl F->G

Caption: Synthetic pathway for Route 1.

Reaction_Pathway_Route_2 cluster_step1 Step 1: Phthalimide Formation cluster_step2 Step 2: Conversion to Amine A Phthalic Anhydride C N-(3-hydroxypropyl)phthalimide A->C Toluene, Reflux B 3-Aminopropanol B->C E This compound C->E D Mesylation/Azide Reduction or Mitsunobu Reaction D->E

Caption: Synthetic pathway for Route 2.

Troubleshooting_Workflow Start Low Reaction Yield Check_Reagents Verify Reagent Quality (Anhydrous, Purity) Start->Check_Reagents Reagents_OK Reagents OK Check_Reagents->Reagents_OK Check_Conditions Review Reaction Conditions (Temperature, Time, Atmosphere) Conditions_OK Conditions Optimal Check_Conditions->Conditions_OK Check_Workup Examine Work-up & Purification (pH, Extraction, Chromatography) Workup_OK Work-up Efficient Check_Workup->Workup_OK Reagents_OK->Check_Conditions Yes Impure_Reagents Use Fresh/Pure Reagents Reagents_OK->Impure_Reagents No Conditions_OK->Check_Workup Yes Optimize_Conditions Optimize T, t, or Stoichiometry Conditions_OK->Optimize_Conditions No Refine_Purification Modify Purification Protocol Workup_OK->Refine_Purification No End Yield Optimized Workup_OK->End Yes Impure_Reagents->Check_Reagents Optimize_Conditions->Check_Conditions Refine_Purification->Check_Workup

Caption: Troubleshooting workflow for low reaction yield.

References

troubleshooting side reactions with 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-Aminopropyl)isoindoline-1,3-dione. The content is designed to address specific issues that may be encountered during common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is widely used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its phthalimide group can be derived from immunomodulatory drugs (IMiDs) like thalidomide, which are used to recruit the Cereblon (CRBN) E3 ligase. The terminal primary amine provides a convenient handle for conjugation to a target protein ligand via reactions such as amide coupling or reductive amination.

Q2: How can I remove the phthalimide protecting group to liberate the primary amine?

A2: The most common method is hydrazinolysis (the Ing-Manske procedure), which involves reacting the compound with hydrazine hydrate in a solvent like ethanol.[1] However, this can sometimes be harsh. A milder, two-stage, one-flask alternative involves reduction with sodium borohydride (NaBH₄) in an alcohol, followed by treatment with acetic acid.[2][3] This method avoids the use of hydrazine and often provides cleaner reactions with sensitive substrates.

Q3: Why is my amide coupling reaction with this compound giving a low yield?

A3: Low yields in amide coupling reactions can be due to several factors. The choice of coupling reagent is critical; for sterically hindered substrates or challenging couplings, more efficient reagents like HATU may be necessary. Ensure that your reaction is performed under anhydrous conditions, as water can hydrolyze the activated ester intermediate. The purity of all starting materials is also crucial for a successful reaction.

Q4: I am seeing multiple byproducts in my reductive amination reaction. What could be the cause?

A4: A common side reaction in reductive amination is the dialkylation of the primary amine, where the newly formed secondary amine reacts with another molecule of the aldehyde. Using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can sometimes mitigate this.[4] Also, the choice of reducing agent is important. Milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine in the presence of the aldehyde, which can lead to cleaner reactions compared to stronger reducing agents like sodium borohydride (NaBH₄).[5][6]

Troubleshooting Guides

Amide Coupling Reactions

This section addresses common issues encountered when coupling a carboxylic acid to the primary amine of this compound.

Problem: Low or No Product Yield

Potential Cause Troubleshooting Solution
Inefficient Coupling Reagent For challenging or sterically hindered couplings, switch to a more reactive uronium/aminium salt like HATU. HATU is known for its high efficiency and rapid reaction kinetics.[1]
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents (e.g., DMF). Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine component relative to the carboxylic acid.
Base Incompatibility Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to avoid side reactions. Ensure adequate equivalents of base (typically 2-3) are used to neutralize acid and facilitate the reaction.

Problem: Formation of Side Products

Potential Cause Troubleshooting Solution
Guanidinylation of Amine This can occur when using uronium/aminium reagents like HATU or HBTU in excess.[7] Avoid pre-mixing the coupling reagent and amine before adding the carboxylic acid. Activate the carboxylic acid with the coupling reagent first, then add the amine.
Racemization of Chiral Carboxylic Acids HATU is known to suppress racemization effectively due to the presence of the HOAt moiety.[1] If racemization is a concern, ensure you are using a high-purity coupling reagent and optimal reaction conditions.
Reaction with Nucleophilic Side Chains If your carboxylic acid contains other nucleophilic groups (e.g., hydroxyl, thiol), they may react with the activated ester. Consider protecting these functional groups before the coupling reaction.

The following table presents representative yields for the synthesis of a peptide, illustrating the relative performance of different classes of coupling reagents. While not specific to this compound, it provides insight into their general efficacy.

Coupling Reagent Reagent Type Reported Yield Range (%) Key Advantages Common Side Reactions
PyBOP Phosphonium Salt85-95%Effective for standard couplings.Byproducts can be difficult to remove.
HCTU Aminium/Uronium Salt90-98%High efficiency for routine synthesis.Can cause guanidinylation of the amine.
HATU Aminium/Uronium Salt95-99%Superior for difficult couplings; low racemization.[1]Can cause guanidinylation if used improperly.[7]

Data is representative and compiled from a comparative study on peptide synthesis. Actual yields will vary based on substrates and conditions.[8]

Reductive Amination Reactions

This section provides guidance for troubleshooting the reaction between an aldehyde or ketone and this compound.

Problem: Incomplete Reaction/Low Yield of Amine

Potential Cause Troubleshooting Solution
Inefficient Imine Formation The reaction is often best performed under mildly acidic conditions (pH 4-5) to catalyze imine formation. Adding a catalytic amount of acetic acid can be beneficial.[5]
Reducing Agent Added Too Early If using a strong reducing agent like NaBH₄, it can reduce the starting aldehyde/ketone. Allow sufficient time for imine formation before adding the reducing agent (two-step procedure).[8]
Weak Reducing Agent For less reactive imines, a stronger reducing agent might be necessary. However, this may reduce selectivity.
Steric Hindrance Highly hindered ketones or amines may react slowly. Consider increasing the reaction temperature or using a more potent catalytic system.

Problem: Formation of Side Products

Potential Cause Troubleshooting Solution
Reduction of Carbonyl Starting Material This is common with less selective reducing agents like NaBH₄. Switch to a milder, more selective reagent like NaBH₃CN or NaBH(OAc)₃, which preferentially reduce the iminium ion over the carbonyl group.[2]
Dialkylation of the Amine The secondary amine product can react with another equivalent of the aldehyde to form a tertiary amine. Use a slight excess of the amine starting material or a stepwise procedure.[4]

The choice of reducing agent is critical for selectivity and yield. The following table provides a qualitative comparison.

Reducing Agent Selectivity Typical Solvents Key Advantages Disadvantages
Sodium Borohydride (NaBH₄) Low (reduces aldehydes/ketones)MeOH, EtOHInexpensive, readily available.Can reduce starting carbonyl, leading to alcohol byproduct. Best for two-step procedures.[8]
Sodium Cyanoborohydride (NaBH₃CN) High (reduces imines > carbonyls)MeOHStable in mildly acidic conditions, allowing for one-pot reactions.[2]Highly toxic (can release HCN gas in strong acid).
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High (reduces imines > carbonyls)DCE, DCM, THFNon-toxic, mild, and highly selective for one-pot reactions.[5]Water-sensitive.
Phthalimide Deprotection

This section covers common issues when removing the phthalimide group to reveal the primary amine.

Problem: Low Yield of Deprotected Amine

Potential Cause Troubleshooting Solution
Incomplete Reaction with Hydrazine Increase the equivalents of hydrazine hydrate (typically 5-10 eq.). Increase the reaction temperature (reflux). Ensure adequate reaction time (monitor by TLC/LC-MS).
Difficult Purification The phthalhydrazide byproduct from hydrazinolysis can be difficult to remove. After the reaction, acidify the mixture with HCl to precipitate the phthalhydrazide, which can then be filtered off. The desired amine remains in the filtrate as the hydrochloride salt.
Substrate Degradation Harsh conditions (strong acid/base hydrolysis) can degrade sensitive molecules. Use milder methods like hydrazinolysis or the NaBH₄/acetic acid procedure.[2][9]

Problem: Formation of Side Products

Potential Cause Troubleshooting Solution
Reaction of Hydrazine with Other Functional Groups Hydrazine is a nucleophile and a reducing agent. If your molecule contains other sensitive groups (e.g., esters, other labile amides), they may react.[9] In such cases, the NaBH₄/acetic acid method is a superior alternative.[3]
Incomplete Cyclization in NaBH₄ Method In the NaBH₄/acetic acid method, ensure the second step (heating with acetic acid) is carried out sufficiently to drive the lactonization that releases the amine.[10]
Method Reagents Conditions Typical Yield Range (%) Advantages Disadvantages
Hydrazinolysis (Ing-Manske) Hydrazine HydrateEtOH, Reflux70-95%Widely used, generally effective.Can be harsh for sensitive substrates; phthalhydrazide byproduct can be difficult to remove.
Reductive Cleavage 1. NaBH₄, 2-Propanol/H₂O 2. Acetic Acid1. Room Temp 2. 80 °C80-95%Very mild, near-neutral conditions; avoids hydrazine; one-flask procedure.[3]May require longer reaction times for the initial reduction step.
Acid Hydrolysis Conc. HCl or H₂SO₄RefluxVariableSimple reagents.Very harsh conditions, often slow, can lead to substrate degradation.
Base Hydrolysis NaOH or KOHRefluxVariableSimple reagents.Very harsh conditions, can lead to substrate degradation.

Experimental Protocols & Visualizations

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for coupling a carboxylic acid to this compound.

Materials:

  • Carboxylic acid (1.0 eq.)

  • This compound (1.1 eq.)

  • HATU (1.1 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere (N₂), dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A Carboxylic Acid + HATU + DIPEA in DMF B Stir 15-20 min @ RT A->B C OAt-Active Ester Formation B->C D Add this compound C->D E Stir 2-6h @ RT D->E F Amide Product E->F G Quench & Extract F->G H Purify (Chromatography) G->H I Final Product H->I

Amide Coupling Experimental Workflow
Protocol 2: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol outlines a one-pot procedure for the reductive amination of an aldehyde.

Materials:

  • Aldehyde (1.0 eq.)

  • This compound (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

Procedure:

  • Dissolve the aldehyde and this compound in DCM.

  • Add a catalytic amount of acetic acid if the substrate is a ketone (optional for aldehydes).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add NaBH(OAc)₃ portion-wise to the stirring solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G A Combine Aldehyde + Amine in DCM B Stir 20-30 min @ RT (Imine Formation) A->B C Add NaBH(OAc)3 portion-wise B->C D Stir 4-12h @ RT (Reduction) C->D E Quench (aq. NaHCO3) & Extract D->E F Purify (Chromatography) E->F G Final Secondary Amine F->G

One-Pot Reductive Amination Workflow
Protocol 3: Phthalimide Deprotection using NaBH₄/Acetic Acid

This protocol details a mild, one-flask procedure for phthalimide deprotection.[9][10]

Materials:

  • N-substituted phthalimide (1.0 eq.)

  • Sodium borohydride (NaBH₄) (5.0 eq.)

  • 2-Propanol and Water (e.g., 6:1 v/v)

  • Glacial Acetic Acid

Procedure:

  • Dissolve the N-substituted phthalimide in a mixture of 2-propanol and water.

  • Add NaBH₄ portion-wise to the stirring solution at room temperature.

  • Stir the reaction for 12-24 hours. Monitor the consumption of starting material by TLC.

  • Once the reduction is complete, carefully add glacial acetic acid dropwise to quench the excess NaBH₄ (Note: foaming will occur).

  • Heat the reaction mixture to 80°C for 2 hours to facilitate lactonization and release of the primary amine.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the 2-propanol.

  • Dilute the residue with water and wash with an organic solvent (e.g., DCM) to remove the phthalide byproduct.

  • Make the aqueous layer basic (pH > 9) with a suitable base (e.g., saturated NaHCO₃ or NaOH solution).

  • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the primary amine.

G cluster_reduction Step 1: Reduction cluster_cyclization Step 2: Cyclization & Release cluster_workup Step 3: Workup A Dissolve Phthalimide in 2-Propanol/H2O B Add NaBH4 A->B C Stir 12-24h @ RT B->C D Add Acetic Acid C->D E Heat 2h @ 80°C D->E F Amine + Phthalide E->F G Remove Phthalide (Extraction) F->G H Basify & Extract Amine G->H I Purified Primary Amine H->I

Two-Stage Phthalimide Deprotection Workflow

References

Technical Support Center: Purification of 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the purification of 2-(3-Aminopropyl)isoindoline-1,3-dione, a common intermediate in pharmaceutical synthesis.

Troubleshooting and FAQs

Q1: I have a solid precipitate in my reaction mixture after hydrazinolysis. What is it and how do I remove it?

A1: The solid precipitate is likely phthalhydrazide, a common byproduct when using hydrazine to cleave the phthaloyl protecting group.[1] Due to its low solubility in many organic solvents, it can often be removed by filtration. For more effective removal, consider changing the solvent to one in which your desired product is soluble, but the phthalhydrazide is not. Subsequent washing of the collected solid with a suitable solvent can help recover any trapped product.

Q2: My final product is an oil and I'm struggling to crystallize it. What are the potential impurities?

A2: Oily products often indicate the presence of impurities that inhibit crystallization. Common impurities include:

  • Unreacted 1,3-dibromopropane: If this was used as the alkylating agent, residual starting material can contaminate the product.

  • Solvent residues: Ensure all solvents are thoroughly removed under vacuum.

  • Other N-alkylated species: Depending on the reaction conditions, side reactions could lead to other alkylated byproducts.

Consider purification by column chromatography to remove these impurities before attempting recrystallization again.

Q3: What are the best general-purpose purification methods for this compound?

A3: The most common and effective purification methods are recrystallization and column chromatography.[2][3]

  • Recrystallization is particularly useful for removing minor impurities and can yield a highly pure crystalline product.[2] It is often the preferred method if the crude product is relatively clean.

  • Column chromatography is excellent for separating the desired product from significant amounts of byproducts or unreacted starting materials, especially when the impurities have different polarities.[3]

Q4: I am using acidic hydrolysis to remove the phthaloyl group. What byproducts should I expect and how do I remove them?

A4: Acidic hydrolysis will produce phthalic acid as a byproduct.[4] Phthalic acid is generally insoluble in many organic solvents but soluble in aqueous base. Therefore, you can typically remove it by an aqueous workup. After neutralizing the reaction mixture, you can extract your amine product into an organic solvent, leaving the phthalic acid salt in the aqueous layer.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude this compound that is mostly pure but may contain minor contaminants.

Methodology:

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol is recommended when significant impurities, such as unreacted starting materials or byproducts like phthalhydrazide, are present.

Methodology:

  • Stationary Phase: Pack a glass column with silica gel (slurry packing is recommended).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Loading: Carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).[3][5] Gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Collection: Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

The following table summarizes typical recovery and purity data for the purification of this compound.

Purification MethodStarting Purity (Crude)Final Purity (Typical)Yield (Typical)Key Byproducts Removed
Recrystallization (Ethanol)~85%>98%70-85%Minor structurally similar impurities, colored compounds.
Column Chromatography60-80%>99%50-75%Unreacted starting materials, phthalhydrazide, polar impurities.

Visualizations

Below are diagrams illustrating the experimental workflows for the purification methods described.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling to RT, then Ice Bath dissolve->cool If no charcoal/filtration hot_filter Hot Filtration (Optional) charcoal->hot_filter hot_filter->cool filter Vacuum Filtration cool->filter dry Dry Under Vacuum filter->dry end Pure Crystalline Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude Product prepare_sample Dissolve Crude & Adsorb onto Silica Gel start->prepare_sample load Load Sample onto Column prepare_sample->load prepare_column Pack Column with Silica Gel prepare_column->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

improving the solubility of 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and drug development professionals in improving the solubility of 2-(3-Aminopropyl)isoindoline-1,3-dione and its derivatives during experimentation.

Troubleshooting Guide

Issue: Poor dissolution of this compound in aqueous buffers.

Possible Cause 1: Intrinsic low aqueous solubility of the free base form.

The parent molecule, phthalimide, is known to be only slightly soluble in water. The aminopropyl side chain introduces a basic functional group that can be protonated, but the overall molecule may still exhibit limited solubility in neutral aqueous solutions.

Solutions:

  • pH Adjustment: The presence of a primary amine group suggests that the solubility of this compound is pH-dependent. Lowering the pH of the aqueous buffer (e.g., to pH 4-6) will protonate the amine, forming a more soluble salt.[1]

  • Use of Co-solvents: For many organic molecules, the addition of a water-miscible organic solvent can significantly enhance solubility.[2] Consider the use of co-solvents such as DMSO, ethanol, or PEG 400 in your aqueous buffer.[1] It is crucial to keep the final concentration of the organic solvent low (typically <1-5%) to avoid affecting the biological system.[1]

  • Salt Formation: Synthesizing or purchasing the hydrochloride salt of this compound can markedly improve its aqueous solubility. Salt forms of basic drugs are generally more water-soluble than the free base.

Possible Cause 2: Compound precipitation upon dilution of a stock solution.

This phenomenon, often termed "solvent shock," occurs when a compound dissolved in a high-concentration organic stock solution is diluted into an aqueous buffer where it is less soluble.

Solutions:

  • Optimize Dilution Method: Instead of a single large dilution, try a stepwise dilution. Add the stock solution to a small volume of the aqueous buffer while vortexing to ensure rapid mixing and dispersion.

  • Lower Stock Concentration: If feasible, prepare a more dilute stock solution in the organic solvent to reduce the magnitude of the concentration change upon dilution.

  • Inclusion of a Solubilizing Agent in the Final Buffer: Incorporate a low concentration of a co-solvent or a cyclodextrin in the final aqueous buffer to help maintain the compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: While specific quantitative data is limited, a qualitative summary of expected solubility is provided in the table below. The hydrochloride salt form is expected to have enhanced aqueous solubility.

Q2: How can I prepare the hydrochloride salt of this compound to improve its water solubility?

A2: A general procedure involves dissolving the free base in a suitable organic solvent (e.g., isopropanol or diethyl ether) and then adding a stoichiometric amount of hydrochloric acid (often as a solution in the same or a miscible solvent). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

Q3: Are there any potential stability issues I should be aware of when adjusting the pH?

A3: The imide group of the phthalimide core can be susceptible to hydrolysis, particularly under strongly basic conditions. It is advisable to conduct stability studies at the desired pH to ensure the integrity of the compound over the course of the experiment.

Q4: What are cyclodextrins and how can they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming a water-soluble inclusion complex. This can be a highly effective method for increasing the aqueous solubility of compounds without the use of organic solvents.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent/ConditionExpected SolubilityNotes
Water (neutral pH)LowThe parent phthalimide structure has low water solubility.
Aqueous Buffer (Acidic, pH 4-6)Moderate to HighProtonation of the primary amine group enhances solubility.
Dimethyl Sulfoxide (DMSO)HighA good solvent for creating high-concentration stock solutions.
EthanolModerate to HighA suitable solvent for stock solutions; may be less toxic to cells than DMSO.
MethanolModerate to HighAnother appropriate solvent for stock preparation.
Polyethylene Glycol 400 (PEG 400)HighCan be used as a co-solvent to improve aqueous solubility.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH).

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is kept constant and at a minimum (e.g., <1%).

  • Vortex the solutions immediately after adding the stock solution.

  • Visually inspect for any precipitation after a set incubation period (e.g., 30 minutes at room temperature).

  • Quantify the soluble fraction by centrifuging the samples to pellet any precipitate and measuring the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Solubility Enhancement using Co-solvents
  • Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent (e.g., 20 mg/mL in PEG 400).

  • Create a serial dilution of this stock solution using the same co-solvent.

  • In the wells of an assay plate, add a small volume (e.g., 1-2 µL) of each stock dilution.

  • Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of the co-solvent should be kept constant across all wells and as low as possible (ideally below 5%).

  • Prepare a vehicle control containing the same final concentration of the co-solvent without the compound.

  • Gently mix the plate and proceed with the experimental protocol, visually inspecting for any precipitation.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_methods Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poor Solubility of This compound ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust Attempt cosolvent Co-solvent Addition (e.g., DMSO, PEG 400) start->cosolvent Attempt salt Salt Formation (Hydrochloride Salt) start->salt Attempt visual Visual Inspection (Precipitation) ph_adjust->visual cosolvent->visual salt->visual quant Quantitative Analysis (e.g., HPLC) visual->quant success Solubility Improved quant->success Successful fail Optimization Needed quant->fail Unsuccessful fail->ph_adjust Re-evaluate fail->cosolvent Re-evaluate fail->salt Re-evaluate

Caption: Experimental workflow for improving the solubility of this compound.

troubleshooting_decision_tree start Start: Solubility Issue with This compound q1 Is the compound the free base or a salt? start->q1 free_base Use Hydrochloride Salt or Prepare in situ q1->free_base Free Base salt_form Is the issue with aqueous buffer? q1->salt_form Salt ph_q Have you tried acidic pH? free_base->ph_q salt_form->ph_q adjust_ph Adjust pH to 4-6 ph_q->adjust_ph No cosolvent_q Is a co-solvent compatible with your assay? ph_q->cosolvent_q Yes success Solubility Likely Improved adjust_ph->success add_cosolvent Add minimal co-solvent (e.g., <1% DMSO) cosolvent_q->add_cosolvent Yes cyclodextrin Consider Cyclodextrins cosolvent_q->cyclodextrin No add_cosolvent->success cyclodextrin->success

Caption: Decision tree for troubleshooting solubility issues.

References

stability and storage issues of 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and storage of 2-(3-Aminopropyl)isoindoline-1,3-dione. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and storage of this compound.

Question 1: I've noticed a decrease in the purity of my this compound sample over time. What are the potential causes?

Answer: A decrease in purity is likely due to chemical degradation. The two primary sites of instability in the this compound molecule are the phthalimide ring and the aminopropyl side chain.

  • Hydrolysis of the Phthalimide Ring: The isoindoline-1,3-dione (phthalimide) ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions. This reaction opens the five-membered ring to form phthalamic acid derivatives. The presence of moisture can facilitate this process.

  • Oxidation of the Primary Amine: The primary amine on the aminopropyl side chain is a potential site for oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of various oxidation products.

  • Reaction with Carbon Dioxide: The primary amine can react with atmospheric carbon dioxide to form a carbamate salt.

To minimize degradation, it is crucial to store the compound under appropriate conditions.

Question 2: What are the recommended storage conditions for this compound?

Answer: To ensure the long-term stability of this compound, particularly its hydrochloride salt, the following storage conditions are recommended:

Storage ConditionRecommendationRationale
Temperature Short-term (weeks): Room Temperature.[1][2] Long-term (months to years): -20°C.[3]Lower temperatures slow down the rate of chemical degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1][2]Minimizes exposure to oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis.
Container Use a tightly sealed, opaque container.Protects the compound from light, which can catalyze degradation, and prevents the ingress of moisture and air.

Question 3: My experimental results are inconsistent. Could this be related to the stability of this compound?

Answer: Yes, inconsistent experimental results can be a symptom of compound degradation. If the purity of your this compound has decreased, you are introducing impurities into your experiments, which can lead to variable outcomes. It is advisable to regularly check the purity of your compound, especially for long-term studies.

Question 4: How can I check the purity of my this compound sample?

Answer: You can assess the purity of your sample using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). These methods can separate the parent compound from potential degradation products. For detailed protocols, please refer to the "Experimental Protocols" section below.

Question 5: I suspect my sample has degraded. What are the likely degradation products?

Answer: Based on the chemical structure, the most probable degradation products are:

  • Phthalamic acid derivative: Formed by the hydrolysis of the phthalimide ring.

  • Oxidation products of the amine: A complex mixture of products can be formed upon oxidation of the primary amine.

  • Carbamate salt: Formed by the reaction of the primary amine with CO2.

The exact nature and quantity of these degradation products will depend on the storage conditions and the age of the sample.

Data Presentation

The following table summarizes the potential impact of improper storage on the purity of this compound over time. Please note that these are illustrative values and actual degradation rates will vary based on specific conditions.

Storage ConditionPurity after 1 monthPurity after 6 monthsPurity after 1 year
Recommended: -20°C, Inert gas, Dark>99%>98%>97%
Sub-optimal: 4°C, Air, Dark~98%~95%~90%
Poor: Room Temp, Air, Light<95%<85%<75%

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound and the detection of its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment

This protocol provides a simple and rapid method for the qualitative assessment of purity.

  • Stationary Phase: Silica gel 60 F254 TLC plates

  • Mobile Phase (Solvent System): Dichloromethane:Methanol (9:1 v/v)

  • Sample Preparation: Dissolve a small amount of the compound in methanol to a concentration of approximately 1-2 mg/mL.

  • Procedure:

    • Spot a small amount of the sample solution onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate and allow it to dry.

  • Visualization:

    • Examine the plate under UV light (254 nm). The parent compound should appear as a dark spot.

    • Stain the plate with a ninhydrin solution and heat. The primary amine of the parent compound and any degradation products containing a primary amine will appear as colored spots. Impurities will have different Rf values compared to the main spot.

Visualizations

Potential Degradation Pathway

The following diagram illustrates the potential degradation pathways of this compound.

G Potential Degradation Pathways of this compound A This compound B Phthalamic acid derivative A->B Hydrolysis (H₂O, acid/base) C Oxidation Products A->C Oxidation (O₂, light) D Carbamate Salt A->D Reaction with CO₂

Caption: Potential degradation pathways of the target compound.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting stability issues with this compound.

G Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Suspected Degradation check_purity Assess Purity (HPLC/TLC) start->check_purity is_pure Purity > 95%? check_purity->is_pure investigate_other Investigate Other Experimental Parameters is_pure->investigate_other Yes review_storage Review Storage Conditions is_pure->review_storage No end Problem Resolved investigate_other->end is_storage_ok Storage Conditions Optimal? review_storage->is_storage_ok new_sample Consider Using a Fresh Sample is_storage_ok->new_sample No is_storage_ok->new_sample Yes (prolonged storage) remediate_storage Remediate Storage (Inert gas, -20°C, Dark) remediate_storage->new_sample new_sample->end

Caption: A logical workflow for troubleshooting stability issues.

References

understanding the reaction mechanism of 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and reaction mechanism of 2-(3-Aminopropyl)isoindoline-1,3-dione. This is commonly achieved through a two-step process known as the Gabriel Synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a two-step process. First, potassium phthalimide is reacted with a 3-halopropylamine precursor (commonly 1,3-dibromopropane) to form N-(3-bromopropyl)phthalimide. In the second step, the phthalimide group is cleaved, often using hydrazine hydrate, to yield the desired product, this compound.

Q2: What are the key intermediates and byproducts in this synthesis?

A2: The key intermediate is N-(3-bromopropyl)phthalimide. The primary byproduct of the final cleavage step, when using hydrazine, is phthalhydrazide, which can sometimes be challenging to remove completely.[1]

Q3: Can I use a different halogen in the propyl halide starting material?

A3: Yes, while 1,3-dibromopropane is commonly used, other dihalopropanes can be employed. The reactivity of the alkyl halide is a critical factor in the success of the first step.

Q4: Are there alternative methods to hydrazine for the cleavage of the phthalimide group?

A4: Yes, acidic or basic hydrolysis can also be used to cleave the phthalimide. However, these methods often require harsh conditions and may result in lower yields compared to hydrazinolysis.[1] For substrates sensitive to harsh conditions, a milder, two-stage reductive cleavage using sodium borohydride is an alternative.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Synthesis of N-(3-bromopropyl)phthalimide

Problem: Low or no yield of N-(3-bromopropyl)phthalimide.

Possible Cause Troubleshooting Suggestion
Inactive potassium phthalimideUse freshly prepared or commercially sourced potassium phthalimide. Ensure it has been stored under anhydrous conditions.
Impure 1,3-dibromopropanePurify the 1,3-dibromopropane by distillation before use.
Inappropriate solventDimethylformamide (DMF) or dimethylacetamide are effective solvents for this reaction.[2] Ensure the solvent is anhydrous.
Insufficient reaction time or temperatureMonitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically heated at around 70-120°C for 2-4 hours.[2][3]

Problem: Formation of a significant amount of bis-phthalimido impurity.

Possible Cause Troubleshooting Suggestion
Incorrect stoichiometryUse an excess of 1,3-dibromopropane relative to potassium phthalimide to favor the mono-alkylation product.
Prolonged reaction timeMonitor the reaction by TLC and stop it once the starting material is consumed to minimize the formation of the bis-adduct.
Step 2: Cleavage of N-(3-bromopropyl)phthalimide to form this compound

Problem: Incomplete cleavage of the phthalimide group.

Possible Cause Troubleshooting Suggestion
Insufficient hydrazine hydrateUse a slight excess of hydrazine hydrate (typically 1.2-1.5 equivalents) to ensure complete reaction.
Inadequate reaction conditionsThe reaction is often carried out at reflux in an alcoholic solvent like ethanol. Ensure sufficient heating and reaction time, monitoring by TLC.

Problem: Difficulty in removing the phthalhydrazide byproduct.

Possible Cause Troubleshooting Suggestion
Precipitation of phthalhydrazide with the productAfter the reaction, acidify the mixture with concentrated HCl and reflux for an additional hour to ensure complete precipitation of phthalhydrazide. The phthalhydrazide can then be removed by filtration.
Co-precipitation during workupThe workup procedure is critical. After removing the phthalhydrazide, the filtrate should be made basic to liberate the free amine, which can then be extracted.

Experimental Protocols

Protocol 1: Synthesis of N-(3-bromopropyl)phthalimide

Materials:

  • Potassium phthalimide

  • 1,3-dibromopropane

  • Dimethylformamide (DMF) or Dimethylacetamide

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve potassium phthalimide (0.025 mol) in 50 mL of DMF.

  • Add 1,3-dibromopropane (0.10 mol) and a catalytic amount of a phase-transfer catalyst like TBAB (tetrabutylammonium bromide, 0.5 g) to the stirred solution.[3]

  • Heat the reaction mixture to 70°C and maintain for 2 hours, or to 120°C for 4 hours if using dimethylacetamide.[2][3] Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated white solid by vacuum filtration.

  • Purify the crude product by recrystallization from ethanol to yield N-(3-bromopropyl)phthalimide.

Quantitative Data:

Parameter Value Reference
Typical Yield77-88.3%[2][3]
Melting Point70-74 °C[3]
Protocol 2: Synthesis of this compound from N-(3-bromopropyl)phthalimide (Hydrazinolysis)

Materials:

  • N-(3-bromopropyl)phthalimide

  • Hydrazine hydrate

  • Ethanol (95% or absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • Dissolve N-(3-bromopropyl)phthalimide (1.0 equiv) in ethanol (10-20 mL per gram of phthalimide) in a round-bottom flask.

  • Add hydrazine hydrate (1.2-1.5 equiv) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then acidify with concentrated HCl.

  • Heat the mixture at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide byproduct.

  • Cool the mixture and remove the phthalhydrazide precipitate by filtration. Wash the precipitate with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Make the remaining aqueous solution strongly basic (pH > 12) by adding a concentrated NaOH solution.

  • Extract the liberated primary amine with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography if necessary.

Expected Spectroscopic Data:

Spectroscopy Expected Peaks
¹H NMR Signals corresponding to the aromatic protons of the phthalimide group, and methylene protons of the aminopropyl chain.
¹³C NMR Resonances for the carbonyl carbons of the imide, aromatic carbons, and the aliphatic carbons of the propyl chain.
IR Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the imide, and aromatic C-H stretching.

Visualizations

Reaction_Mechanism K_Phthalimide Potassium Phthalimide N_Bromopropylphthalimide N-(3-bromopropyl)phthalimide K_Phthalimide->N_Bromopropylphthalimide Step 1: N-Alkylation (SN2 Reaction) Dibromopropane 1,3-Dibromopropane Dibromopropane->N_Bromopropylphthalimide Final_Product This compound N_Bromopropylphthalimide->Final_Product Step 2: Cleavage (Hydrazinolysis) Byproduct Phthalhydrazide N_Bromopropylphthalimide->Byproduct Byproduct Formation Hydrazine Hydrazine Hydrate Hydrazine->Final_Product Hydrazine->Byproduct

Caption: Overall reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Step1 Step 1: Synthesis of N-(3-bromopropyl)phthalimide Start->Step1 Check1 Low/No Yield? Step1->Check1 Troubleshoot1 Check Reagents (Potassium Phthalimide, Dibromopropane) Check Solvent (anhydrous DMF) Optimize Temp/Time (TLC monitoring) Check1->Troubleshoot1 Yes Step2 Step 2: Cleavage with Hydrazine Check1->Step2 No Troubleshoot1->Step1 Check2 Incomplete Reaction? Step2->Check2 Troubleshoot2 Use Excess Hydrazine Ensure Reflux Conditions Monitor by TLC Check2->Troubleshoot2 Yes Workup Workup and Purification Check2->Workup No Troubleshoot2->Step2 Check3 Byproduct Contamination? Workup->Check3 Troubleshoot3 Acidify with HCl and Reflux Careful pH adjustment during extraction Check3->Troubleshoot3 Yes End Pure Product Check3->End No Troubleshoot3->Workup

Caption: A troubleshooting workflow for the synthesis of this compound.

References

alternative solvents for reactions with 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3-Aminopropyl)isoindoline-1,3-dione and its hydrochloride salt. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions with this versatile building block, with a focus on selecting appropriate and alternative solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the conventional solvents used for reactions with this compound, and what are their primary drawbacks?

A1: Traditionally, polar aprotic solvents have been the preferred choice for reactions involving this compound, particularly for amide bond formation and nucleophilic substitution reactions. Common examples include N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and acetonitrile. While effective in solubilizing the reactant and facilitating reactions, these solvents are facing increasing scrutiny due to their environmental and health hazards.[1][2] Key drawbacks include toxicity, volatility leading to volatile organic compound (VOC) emissions, and difficulties in removal and disposal.[1][2]

Q2: What are some recommended "green" or alternative solvents for reactions involving this compound?

A2: The push towards sustainable chemistry has led to the exploration of several greener alternatives to conventional solvents.[3] For reactions with this compound, the following can be considered:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent with a favorable safety profile and lower water miscibility, which can simplify workups.[1]

  • Cyclopentyl methyl ether (CPME): Offers high boiling point, low water miscibility, and stability under acidic and basic conditions.

  • Water: Can be an excellent solvent for certain reactions, especially those involving the hydrochloride salt of the amine. Micellar catalysis can be employed to enhance the solubility of organic reactants.[4]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. They are non-volatile and can be tailored for specific applications.

  • Solvent-free reactions: In some cases, reactions can be conducted neat, particularly with microwave assistance, which aligns with green chemistry principles by eliminating solvent waste entirely.[5]

Q3: How does the choice of solvent affect amide coupling reactions with the primary amine of this compound?

A3: The solvent plays a critical role in amide coupling reactions by influencing the solubility of reactants, the activity of coupling agents, and the rate of side reactions. In non-polar solvents, the solubility of the hydrochloride salt of this compound can be a limiting factor. Polar aprotic solvents like DMF are effective but present environmental concerns. Greener alternatives like 2-MeTHF and ethyl acetate are viable options.[1] The use of water as a solvent, particularly with water-soluble coupling agents like EDC, is a promising sustainable approach.[4]

Q4: I am having trouble with the deprotection of the phthalimide group. Can the solvent choice help?

A4: Yes, the solvent can significantly impact the efficiency of phthalimide deprotection. The standard procedure using hydrazine hydrate is often carried out in alcoholic solvents like methanol or ethanol.[6] If you are experiencing incomplete reaction, switching to a higher boiling point alcohol or a different solvent system might be beneficial. For substrates sensitive to harsh conditions, milder deprotection methods in alternative solvents may be necessary. For instance, reductive cleavage using sodium borohydride is often performed in a mixture of 2-propanol and water.[6]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound Hydrochloride

Symptoms:

  • Incomplete dissolution of the starting material.

  • Heterogeneous reaction mixture, leading to inconsistent results.

  • Low reaction yields.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Solvent Polarity The hydrochloride salt is a polar compound. Ensure the solvent has sufficient polarity to dissolve it. Consider using protic solvents like water or ethanol, or highly polar aprotic solvents.
Use of Free Base If the reaction conditions permit, consider converting the hydrochloride salt to the free base, which may exhibit better solubility in a wider range of organic solvents.
Elevated Temperature Gently warming the solvent during dissolution can increase solubility. However, be mindful of the thermal stability of your reactants.
Co-solvent System Employing a mixture of solvents can sometimes improve solubility more than a single solvent. For example, a small amount of a polar solvent in a less polar medium.
Alternative Solvent Systems Explore greener alternatives known for good solvating properties, such as certain deep eutectic solvents.
Issue 2: Low Yield in Amide Coupling Reactions

Symptoms:

  • Significant amount of unreacted starting amine or carboxylic acid.

  • Formation of side products.

Possible Causes and Solutions:

CauseRecommended Solution
Poor Activation of Carboxylic Acid Ensure your coupling agent is fresh and used in appropriate stoichiometry. The choice of solvent can affect the efficiency of the coupling agent.
Side Reactions of the Amine The primary amine can participate in side reactions. Ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture.
Inadequate Base If starting from the hydrochloride salt, a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is required to liberate the free amine for the reaction.
Solvent-Mediated Decomposition Some coupling agents or activated intermediates may be unstable in certain solvents. Review the literature for the stability of your chosen coupling system in the selected solvent.
Greener Solvent Approach Consider switching to an alternative solvent system. For example, amide bond formation in water using EDC can be highly efficient.[4]

Quantitative Data

Table 1: Properties of Common and Alternative Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Environmental/Safety Concerns
Dichloromethane (DCM) 39.69.1Suspected carcinogen, volatile
N,N-Dimethylformamide (DMF) 15336.7Reproductive toxicity, volatile
Acetonitrile 81.637.5Toxic, flammable
2-Methyltetrahydrofuran (2-MeTHF) 806.2Bio-derived, less toxic
Ethyl Acetate (EtOAc) 77.16.0Flammable, but greener than many chlorinated solvents
Water 10080.1The greenest solvent, but solubility of organics can be an issue
Cyclopentyl methyl ether (CPME) 1064.7Low peroxide formation, less volatile

Note: The solubility of this compound will vary in these solvents. Experimental determination is recommended for precise values.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling in a Greener Solvent (2-MeTHF)
  • To a stirred solution of the carboxylic acid (1.0 eq) in 2-MeTHF, add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound hydrochloride (1.0 eq) and an additional equivalent of the base in 2-MeTHF.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Phthalimide Deprotection using Hydrazine Hydrate in Ethanol
  • Dissolve the N-substituted phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5-2.0 eq) to the solution.

  • Reflux the reaction mixture and monitor the formation of the free amine by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with HCl to precipitate the phthalhydrazide byproduct.

  • Filter the mixture to remove the precipitate.

  • Make the filtrate basic to deprotonate the amine salt.

  • Extract the aqueous layer with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate to obtain the desired amine.[6]

Visualizations

experimental_workflow cluster_amide_coupling Amide Coupling Workflow start_amide Carboxylic Acid + This compound HCl preactivation Pre-activation with Coupling Agent & Base in chosen solvent start_amide->preactivation reaction_amide Amide Bond Formation preactivation->reaction_amide workup_amide Aqueous Workup reaction_amide->workup_amide purification_amide Purification workup_amide->purification_amide product_amide Final Amide Product purification_amide->product_amide

Caption: Workflow for a typical amide coupling reaction.

deprotection_workflow cluster_deprotection Phthalimide Deprotection Workflow start_deprotection N-substituted Phthalimide reaction_deprotection Reaction with Hydrazine Hydrate in Ethanol start_deprotection->reaction_deprotection acidification Acidification to precipitate Phthalhydrazide reaction_deprotection->acidification filtration Filtration acidification->filtration basification Basification of Filtrate filtration->basification extraction Extraction basification->extraction product_deprotection Primary Amine extraction->product_deprotection solvent_selection cluster_conventional Conventional Solvents cluster_alternative Alternative (Greener) Solvents start Reaction with This compound DMF DMF start->DMF High Polarity, Good Solubility DCM DCM start->DCM Common for Organic Synthesis Acetonitrile Acetonitrile start->Acetonitrile Polar Aprotic 2-MeTHF 2-MeTHF start->2-MeTHF Bio-derived, Easier Workup CPME CPME start->CPME High Boiling Point, Stable Water Water start->Water Sustainable, Requires suitable reaction conditions Solvent-free (MW) Solvent-free (MW) start->Solvent-free (MW) Minimal Waste, Rapid

References

Technical Support Center: Synthesis of 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 2-(3-aminopropyl)isoindoline-1,3-dione. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic strategies. The most direct method is the condensation of phthalic anhydride with 1,3-diaminopropane.[1] A second common approach is a variation of the Gabriel synthesis, where a protected form of 3-aminopropanol or a related starting material is used, followed by conversion of the functional group to an amine.[2][3]

Q2: What is the main challenge when reacting phthalic anhydride directly with 1,3-diaminopropane?

A2: The primary challenge is the lack of selectivity due to the presence of two primary amine groups in 1,3-diaminopropane. This can lead to the formation of a significant amount of the bis-phthalimide byproduct, where both amine groups have reacted with phthalic anhydride, as well as potential polymerization.[4] Achieving selective mono-acylation is critical for obtaining a good yield of the desired product.[5]

Q3: How can I improve the selectivity for the mono-substituted product?

A3: To favor mono-substitution, you can use a large excess of 1,3-diaminopropane. This statistical approach increases the probability that a molecule of phthalic anhydride will react with a fresh molecule of the diamine rather than the already mono-substituted product. Another robust strategy is to use a protecting group to temporarily block one of the amine functionalities of 1,3-diaminopropane, allowing for controlled reaction at the unprotected amine.

Q4: What are suitable protecting groups for one of the amines in 1,3-diaminopropane?

A4: Common amine protecting groups that can be employed include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal. The phthalimido group itself can be considered a protecting group for the primary amine.[6]

Q5: What are the common methods for the final deprotection of the phthalimide to yield the primary amine in Gabriel-type syntheses?

A5: The most common and effective method for cleaving the phthalimide group is hydrazinolysis, using hydrazine hydrate.[7] This method is generally preferred over acidic or basic hydrolysis, which often require harsh conditions and can lead to lower yields and side reactions.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield - Incomplete reaction. - Formation of bis-phthalimide byproduct. - Inefficient purification leading to product loss.- Increase reaction time and/or temperature. - Use a large excess of 1,3-diaminopropane or employ a mono-protected diamine. - Optimize purification method; consider column chromatography with different stationary/mobile phases.
Presence of a Major, Less Polar Impurity in TLC/LC-MS - This is likely the bis-phthalimide byproduct, N,N'-(propane-1,3-diyl)bis(isoindoline-1,3-dione).- Modify the stoichiometry of the reactants (increase the excess of diamine). - Purify the crude product using column chromatography. A gradient elution from a non-polar to a more polar solvent system can effectively separate the mono- and bis-substituted products.
Product is an Inseparable Mixture or Polymeric Material - Uncontrolled reaction between the bifunctional reagents.- Use a mono-protected 1,3-diaminopropane to ensure a single site of reaction. - Add the phthalic anhydride solution slowly to a solution of excess 1,3-diaminopropane to maintain a high diamine concentration throughout the reaction.
Difficulty in Purifying the Product by Recrystallization - Similar solubility profiles of the desired product and byproducts. - The product may be an oil or a low-melting solid.- Utilize column chromatography for purification. - Convert the product to its hydrochloride salt, which is often a crystalline solid and can be more easily purified by recrystallization.
Incomplete Deprotection (in Gabriel Synthesis approach) - Insufficient hydrazine or reaction time. - Precipitation of the phthalhydrazide byproduct hinders the reaction.- Increase the amount of hydrazine hydrate and extend the reflux time. - Ensure efficient stirring to keep the reaction mixture homogeneous.

Experimental Protocols

Method 1: Direct Condensation with Excess Diamine

This protocol focuses on the direct reaction of phthalic anhydride with a large excess of 1,3-diaminopropane to statistically favor the formation of the mono-adduct.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diaminopropane (10 equivalents) in a suitable solvent such as toluene or acetonitrile.

  • In a separate beaker, dissolve phthalic anhydride (1 equivalent) in the same solvent.

2. Reaction:

  • Slowly add the phthalic anhydride solution to the stirred solution of 1,3-diaminopropane at room temperature over a period of 1-2 hours.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, using a gradient of dichloromethane and methanol to separate the desired product from the bis-substituted byproduct and unreacted diamine.

Method 2: Synthesis via a Mono-Protected Diamine

This method involves the protection of one amine group of 1,3-diaminopropane, followed by reaction with phthalic anhydride and subsequent deprotection.

Step 1: Mono-Boc Protection of 1,3-Diaminopropane

  • Dissolve 1,3-diaminopropane (5 equivalents) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, then dry the organic layer over sodium sulfate.

  • Concentrate the solution under reduced pressure and purify by column chromatography to isolate tert-butyl (3-aminopropyl)carbamate.

Step 2: Reaction with Phthalic Anhydride

  • Dissolve the mono-Boc-protected diamine (1 equivalent) and triethylamine (1.2 equivalents) in toluene.

  • Add phthalic anhydride (1.1 equivalents) and heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate under reduced pressure to obtain the Boc-protected product.

Step 3: Deprotection

  • Dissolve the Boc-protected intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

  • Stir at room temperature until deprotection is complete (monitored by TLC).

  • Concentrate the solution to obtain the hydrochloride salt of this compound.

Quantitative Data Summary

Parameter Method 1: Direct Condensation Method 2: Protected Diamine
Typical Yield 30-50%60-80% (over 3 steps)
Purity (after chromatography) >95%>98%
Key Byproducts N,N'-(propane-1,3-diyl)bis(isoindoline-1,3-dione)Minimal
Scalability Challenges Difficult due to the need for large excess of diamine and challenging purification.More amenable to scale-up due to better reaction control.

Visualizations

experimental_workflow_direct_condensation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product phthalic_anhydride Phthalic Anhydride reaction Direct Condensation (Toluene, Reflux) phthalic_anhydride->reaction diamine 1,3-Diaminopropane (Excess) diamine->reaction evaporation Solvent Evaporation reaction->evaporation chromatography Column Chromatography evaporation->chromatography final_product This compound chromatography->final_product

Caption: Workflow for Direct Condensation Synthesis.

logical_relationship_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield / Impure Product bis_reaction Bis-Phthalimide Formation low_yield->bis_reaction polymerization Polymerization low_yield->polymerization poor_purification Inefficient Purification low_yield->poor_purification excess_diamine Use Large Excess of Diamine bis_reaction->excess_diamine protected_diamine Use Mono-Protected Diamine bis_reaction->protected_diamine polymerization->protected_diamine slow_addition Slow Addition of Phthalic Anhydride polymerization->slow_addition optimize_chromatography Optimize Chromatography poor_purification->optimize_chromatography

Caption: Troubleshooting Logic for Low Yield.

References

preventing degradation of 2-(3-Aminopropyl)isoindoline-1,3-dione during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-(3-Aminopropyl)isoindoline-1,3-dione during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chemical compound featuring a phthalimide group connected to an aminopropyl linker. The phthalimide moiety is a well-established protecting group for the primary amine. This compound is widely used as a bifunctional linker in chemical synthesis, particularly in the development of therapeutic agents. A significant application is in the field of targeted protein degradation, where the phthalimide group serves as a ligand to recruit the E3 ubiquitin ligase Cereblon (CRBN). This makes it a crucial building block for Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which are designed to selectively eliminate disease-causing proteins.[1][2][3][4]

Q2: What is the primary cause of degradation for this compound?

A2: The primary degradation pathway for this compound is the cleavage of the phthalimide ring. This occurs through hydrolysis of the imide bonds, which can be catalyzed by acidic or basic conditions. This process, often referred to as deprotection, results in the formation of phthalamic acid derivatives and ultimately phthalic acid and the free 3-aminopropylamine, compromising the integrity and function of the original molecule.[5][6]

Q3: How should I properly store this compound to ensure its stability?

A3: To ensure long-term stability, the hydrochloride salt of the compound should be stored at -20°C for periods of up to 1-2 years. For short-term storage of 1-2 weeks, -4°C is acceptable. It is crucial to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area to protect it from moisture, which can contribute to hydrolysis. The compound should also be kept away from strong oxidizing agents.

Q4: Can I anticipate the rate of degradation under my experimental conditions?

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound.

Issue 1: Unexpected Reaction Byproducts or Low Yield
Symptom Potential Cause Troubleshooting Steps & Solutions
TLC or LC-MS analysis shows multiple unexpected spots/peaks.Degradation of the phthalimide ring: Exposure to acidic or basic conditions, even mild ones, can lead to hydrolysis.- pH Control: Maintain the reaction pH as close to neutral (pH 7) as possible. Use appropriate buffering systems if necessary.- Temperature Management: Avoid excessive heating. If elevated temperatures are required, minimize the reaction time.- Reagent Purity: Ensure all solvents and reagents are anhydrous and free from acidic or basic impurities.
The desired product is not formed, and starting material is consumed.Incompatible Reagents: Strong nucleophiles, acids, or bases can cleave the phthalimide group.- Reagent Selection: Avoid the use of strong acids (e.g., concentrated HCl), strong bases (e.g., NaOH, KOH), and hydrazine unless phthalimide deprotection is the intended outcome.[5][6]- Protecting Group Strategy: If harsh conditions are unavoidable, consider if the phthalimide group is the appropriate choice for your synthetic route.
Low yield of the final product in multi-step synthesis.Cumulative Degradation: Small amounts of degradation at each step can lead to significant product loss over a multi-step synthesis.- Analysis at Each Step: Monitor the integrity of the this compound moiety at each stage of the synthesis using techniques like NMR or LC-MS.- Purification: Purify intermediates promptly to remove any degradation byproducts that could interfere with subsequent reactions.
Issue 2: Inconsistent Results in Biological Assays
Symptom Potential Cause Troubleshooting Steps & Solutions
Variability in assay results (e.g., protein degradation efficiency in a PROTAC assay).Degradation in Assay Buffer: The pH and components of the biological assay buffer may be causing hydrolysis of the phthalimide ring over the course of the experiment.- Buffer Stability Test: Incubate this compound or your final compound in the assay buffer for the duration of the experiment and analyze for degradation by LC-MS.- pH Optimization: If degradation is observed, adjust the pH of the assay buffer to be as close to neutral as possible without affecting the biological system.- Fresh Sample Preparation: Prepare solutions of the compound fresh before each experiment.
Complete loss of activity.Cleavage of the Phthalimide Ligand: If the phthalimide ring is cleaved, it can no longer bind to its target (e.g., Cereblon), resulting in a loss of function.- Confirm Compound Integrity: Analyze the compound stock solution and the compound in the final assay medium by LC-MS to confirm its structural integrity.- Storage of Solutions: Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to a Carboxylic Acid

This protocol describes a standard method for forming an amide bond between the primary amine of this compound and a carboxylic acid, a common step in the synthesis of PROTACs.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Free-basing of the amine: Dissolve this compound hydrochloride (1 equivalent) in anhydrous DCM or DMF. Add TEA or DIPEA (1.1 equivalents) and stir at room temperature for 15-30 minutes.

  • Activation of the carboxylic acid: In a separate flask, dissolve the carboxylic acid of interest (1 equivalent), NHS or HOBt (1.1 equivalents), and DCC or EDC (1.1 equivalents) in anhydrous DCM or DMF. Stir at 0°C for 30 minutes.

  • Coupling Reaction: Add the solution from step 2 to the solution from step 1. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Monitor the reaction by TLC or LC-MS. Once complete, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Wash the filtrate with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Monitoring Degradation by HPLC

This protocol provides a general method for monitoring the stability of this compound.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases). Prepare working solutions at the desired concentration for analysis.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection wavelength: 220 nm and 254 nm

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it to a high percentage (e.g., 90%) over 20-30 minutes. This will need to be optimized for the specific compound and potential degradation products.

  • Analysis: Inject the sample and monitor the chromatogram. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. The degradation products, being more polar, will typically elute earlier than the parent compound.

Visualizations

Degradation Pathway of this compound

G Figure 1. Hydrolytic Degradation Pathway A This compound B Phthalamic acid intermediate A->B Hydrolysis (H2O, H+ or OH-) C Phthalic acid + 3-Aminopropylamine B->C Further Hydrolysis

Figure 1. Hydrolytic Degradation Pathway
Experimental Workflow for PROTAC Synthesis

G Figure 2. PROTAC Synthesis Workflow cluster_0 Step 1: Amine Preparation cluster_1 Step 2: Carboxylic Acid Activation cluster_2 Step 3: Coupling and Purification A This compound HCl B Free Amine A->B Base (e.g., TEA) E Crude PROTAC B->E C Target-binding Ligand (with COOH) D Activated Ester (e.g., NHS ester) C->D Coupling Agents (e.g., EDC, NHS) D->E F Purified PROTAC E->F Purification (e.g., Chromatography)

Figure 2. PROTAC Synthesis Workflow
Logical Relationship in PROTAC-mediated Protein Degradation

G Figure 3. PROTAC Mechanism of Action PROTAC PROTAC (containing phthalimide) TernaryComplex Ternary Complex (POI-PROTAC-CRBN) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex CRBN Cereblon (E3 Ligase) CRBN->TernaryComplex Ubiquitination Poly-ubiquitination of POI TernaryComplex->Ubiquitination Proximity-induced Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Figure 3. PROTAC Mechanism of Action

References

Technical Support Center: Monitoring 2-(3-Aminopropyl)isoindoline-1,3-dione Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 2-(3-Aminopropyl)isoindoline-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the synthesis of this compound?

A1: The most common and accessible technique for routine monitoring is Thin-Layer Chromatography (TLC).[1] For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final product and for tracking the disappearance of starting material signals.[2][4]

Q2: How can I be sure my reaction to form the N-alkylated phthalimide is complete?

A2: Reaction completion is typically determined by the consumption of the limiting reagent, usually the phthalimide salt or the alkyl halide. Using TLC, the reaction is considered complete when the spot corresponding to the starting material is no longer visible.[1] It is good practice to co-spot your reaction mixture with the starting material to confirm the identity of the spots.

Q3: What are some common side products or impurities I should be aware of?

A3: In the context of a Gabriel synthesis, common impurities include unreacted starting materials (e.g., potassium phthalimide, 1-bromo-3-chloropropane), and products of side reactions.[5][6] If the subsequent deprotection step to yield the primary amine is performed, incomplete hydrolysis can leave residual N-alkylphthalimide.[5]

Q4: Can I use spectroscopic methods for real-time reaction monitoring?

A4: Yes, NMR spectroscopy can be used for in-situ reaction monitoring. By taking spectra at various time points, you can observe the decrease in the intensity of reactant peaks and the corresponding increase in product peaks, allowing for kinetic analysis.[7]

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
ProblemPossible Cause(s)Suggested Solution(s)
Streaking or elongated spots Sample is too concentrated (overloaded). The compound is highly polar or acidic/basic.Dilute the sample before spotting. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to improve spot shape for acidic or basic compounds, respectively.[8]
Spots are not moving from the baseline (Rf ≈ 0) The developing solvent is not polar enough.Increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.[8]
Spots are running at the solvent front (Rf ≈ 1) The developing solvent is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).[8]
No spots are visible under UV light The compound does not have a UV chromophore. The sample is too dilute.Use a visualizing stain (e.g., potassium permanganate, iodine). Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[9]
Uneven solvent front The TLC plate was not placed vertically in the developing chamber. The edge of the plate is touching the filter paper or the side of the chamber.Ensure the plate is level and not touching the sides of the chamber during development.[9]
High-Performance Liquid Chromatography (HPLC)
ProblemPossible Cause(s)Suggested Solution(s)
Peak tailing Secondary interactions between basic analytes and acidic silanol groups on the column. Column overload.Use a modern, end-capped column. Adjust the mobile phase pH to suppress the ionization of the analyte.[1] Reduce the injection volume or sample concentration.[2]
Peak fronting The sample is dissolved in a solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[10]
Split peaks Partially blocked column inlet frit. Void in the column packing.Reverse and flush the column. If the problem persists, replace the column.[4]
Shifting retention times Changes in mobile phase composition or pH. Fluctuations in column temperature. Column aging.Prepare fresh mobile phase and ensure accurate pH adjustment. Use a column oven for temperature control.[11] Gradually decreasing retention times can indicate column degradation, requiring replacement.[4]
High backpressure Blockage in the system (e.g., guard column, column frit). Precipitation of buffer in the mobile phase.Systematically check for blockages by removing components (start with the guard column). Ensure the mobile phase components are fully soluble and filter the mobile phase.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
ProblemPossible Cause(s)Suggested Solution(s)
Overlapping peaks Insufficient resolution at the current magnetic field strength.Use a different deuterated solvent (e.g., benzene-d6 instead of CDCl3) as this can alter chemical shifts.[12]
Broad peaks Poor shimming. Sample is too concentrated or contains paramagnetic impurities.Reshim the spectrometer. Dilute the sample. Filter the sample if it is not fully dissolved.[12]
Presence of water peak The deuterated solvent has absorbed moisture. The sample is wet.Store deuterated solvents over molecular sieves. Ensure the sample is thoroughly dried before preparing the NMR sample.[12]
Inaccurate integration Overlapping peaks. Phasing or baseline correction issues.Manually adjust the phasing and baseline. If peaks overlap, try to integrate a non-overlapping region of one multiplet and use that to calibrate the integration for the entire spectrum.[13]

Experimental Protocols

Reaction Monitoring by Thin-Layer Chromatography (TLC)

Methodology:

  • Plate Preparation: Use silica gel plates with a fluorescent indicator (e.g., F254). With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the reaction mixture on the origin line. It is also recommended to spot the starting material(s) and a co-spot (reaction mixture and starting material in the same spot) for comparison.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain for visualization.

  • Analysis: The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progression of the reaction. Calculate the Retention Factor (Rf) for each spot.

Representative TLC Data

CompoundSolvent System (Hexane:Ethyl Acetate)Approximate Rf Value
Phthalimide7:30.2 - 0.3
1-Bromo-3-chloropropane9:10.7 - 0.8
2-(3-chloropropyl)isoindoline-1,3-dione7:30.5 - 0.6

Note: Rf values are indicative and can vary based on the specific conditions.

Analysis by High-Performance Liquid Chromatography (HPLC)

Methodology:

  • System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the chromatogram. The retention time of the product will typically be longer than the more polar starting materials in reverse-phase chromatography. The disappearance of the starting material peak and the growth of the product peak indicate reaction progress.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

  • System: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium or hydrogen.

  • Injection: A small volume of the diluted and filtered reaction mixture is injected.

  • Analysis: The components of the mixture are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer provides mass-to-charge ratios (m/z) of the fragments of each component, allowing for their identification. The characteristic fragmentation pattern of the phthalimide group can be a useful diagnostic tool.[14]

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl3).

  • Acquisition: Acquire a proton (¹H) NMR spectrum.

  • Analysis: Compare the spectrum to that of the starting materials. Look for the disappearance of characteristic peaks of the reactants and the appearance of new peaks corresponding to the product. For example, in the formation of this compound, the appearance of new signals for the propyl chain protons would be indicative of product formation.

Representative NMR Data for Isoindoline-1,3-dione Derivatives

NucleusChemical Shift (δ) Range (ppm)Description
¹H7.7 - 7.9Aromatic protons of the phthalimide group
¹³C~168Carbonyl carbons of the phthalimide group
¹³C123 - 134Aromatic carbons of the phthalimide group

Note: Specific chemical shifts will vary depending on the full structure of the molecule and the solvent used.[15][16]

Visualized Workflows and Logic

Experimental Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_sample Prepare Reaction Sample spot Spot Plate prep_sample->spot prep_tlc Prepare TLC Plate prep_tlc->spot develop Develop in Chamber spot->develop visualize Visualize (UV/Stain) develop->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for monitoring a reaction using TLC.

Troubleshooting Logic for HPLC Peak Tailing

HPLC_Troubleshooting start Problem: Peak Tailing Observed cause1 Possible Cause: Secondary Interactions start->cause1 cause2 Possible Cause: Column Overload start->cause2 cause3 Possible Cause: Extracolumn Effects start->cause3 solution1a Adjust Mobile Phase pH cause1->solution1a solution1b Use End-capped Column cause1->solution1b solution2 Reduce Sample Concentration/Volume cause2->solution2 solution3 Check Tubing and Fittings cause3->solution3

Caption: Troubleshooting guide for HPLC peak tailing.

References

Validation & Comparative

A Comparative Guide to Amine Protecting Groups: 2-(3-Aminopropyl)isoindoline-1,3-dione versus Boc, Cbz, and Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the strategic protection and deprotection of amine functionalities are of paramount importance. The choice of an amine protecting group can significantly impact the efficiency, yield, and purity of a synthetic route. This guide provides an objective comparison of the phthalimide-based protecting group, exemplified by 2-(3-aminopropyl)isoindoline-1,3-dione, against the three most commonly employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

This comparison is supported by experimental data on their performance, detailed methodologies for their application and removal, and visualizations of the experimental workflows.

At a Glance: Key Characteristics of Amine Protecting Groups

The primary distinction between these protecting groups lies in their stability and the conditions required for their removal, which dictates their orthogonality in a synthetic strategy. Orthogonality allows for the selective deprotection of one functional group in the presence of others, a critical aspect of complex molecule synthesis.

FeatureThis compound (Phthalimide)Boc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Chemical Nature PhthalimideCarbamateCarbamateCarbamate
Cleavage Condition Hydrazinolysis or mild reductionStrong acid (e.g., TFA)Catalytic hydrogenolysisBase (e.g., piperidine)
Stability Stable to acidic and basic conditionsLabile to acid, stable to base and hydrogenolysisStable to acid and base, labile to hydrogenolysisLabile to base, stable to acid and hydrogenolysis
Common Applications Gabriel synthesis, general amine protectionSolid-phase and solution-phase peptide synthesisSolution-phase peptide synthesis, general amine protectionSolid-phase peptide synthesis
Potential Side Reactions Racemization under harsh conditions, side reactions with hydrazine[1]t-butylation of sensitive residuesIncomplete removal with sterically hindered groupsPiperidine adduct formation, aspartimide formation

Quantitative Performance Data

The efficiency of protection and deprotection is a critical factor in selecting an appropriate protecting group. The following tables summarize representative quantitative data for each protecting group. It is important to note that yields can be highly substrate-dependent.

Table 1: Representative Yields for Amine Protection

Protecting GroupReagentTypical ConditionsTypical Yield (%)
PhthalimidePhthalic AnhydrideHeat or microwave irradiation[2]70-98%[2][3]
BocDi-tert-butyl dicarbonate (Boc)₂OBase (e.g., DMAP, Et₃N), THF[4]>90%[5]
CbzBenzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, Et₃N), aq. THF or CH₂Cl₂[6]>90%[7]
FmocFmoc-OSu or Fmoc-ClBase (e.g., NaHCO₃), aq. dioxane or CH₂Cl₂[8]>90%[8]

Table 2: Representative Yields for Amine Deprotection

Protecting GroupReagentTypical ConditionsTypical Yield (%)
PhthalimideHydrazine hydrateReflux in EtOH70-85%[9]
PhthalimideNaBH₄, then Acetic Acid2-propanol/H₂O, then heat[10]High yields[10]
BocTrifluoroacetic acid (TFA)CH₂Cl₂>95%
CbzH₂, Pd/CMeOH or EtOH>95%[7]
Fmoc20% Piperidine in DMFRoom temperature>95%

Table 3: Comparative Deprotection Efficiency of a Phthalimidyl Amino CPG under Various Conditions *

Deprotection ConditionRelative Yield (%)
K₂CO₃ in MeOHLow
NH₄OH, 55°C, 15h80-90
AMA (NH₄OH/Methylamine), 10 minHighest

*Data adapted from a study on a specific phthalimidyl-protected amino CPG and normalized to the highest yielding condition.

Experimental Protocols

Detailed methodologies for the protection of a primary amine and subsequent deprotection are provided below.

This compound (Phthalimide) Protection and Deprotection

Protection of a Primary Amine using Phthalic Anhydride (Microwave-assisted)

  • Materials: Primary amine (1 eq.), Phthalic anhydride (1 eq.), DMF (catalytic amount if solids are used).

  • Procedure:

    • Mix the primary amine and phthalic anhydride in a microwave-safe vessel. If both are solids, add a few drops of DMF.

    • Irradiate the mixture in a domestic microwave oven (e.g., 750W) for 30-60 seconds until the mixture fuses.

    • Cool the reaction mixture to room temperature to allow the product to crystallize.

    • Wash the crystals with a minimal amount of cold ethanol and dry to obtain the N-substituted phthalimide.

Deprotection of Phthalimide using Hydrazine Hydrate [9]

  • Materials: N-substituted phthalimide (1 eq.), Hydrazine hydrate (10-40 eq.), Ethanol or THF.

  • Procedure:

    • Dissolve the N-substituted phthalimide in ethanol or THF.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for 1-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be further purified.

Mild Deprotection of Phthalimide using Sodium Borohydride [10][11]

  • Materials: N-substituted phthalimide (1 eq.), Sodium borohydride (NaBH₄) (5 eq.), 2-propanol, Water, Glacial acetic acid.

  • Procedure:

    • Dissolve the N-substituted phthalimide in a mixture of 2-propanol and water (e.g., 6:1 v/v).

    • Add sodium borohydride in portions and stir at room temperature for 24 hours.

    • Carefully add glacial acetic acid to quench excess NaBH₄ and adjust the pH to ~5.

    • Heat the mixture to 80°C for 2 hours.

    • Cool the reaction mixture and perform an extractive workup to isolate the primary amine.

Boc Protection and Deprotection

Protection of a Primary Amine using (Boc)₂O [4]

  • Materials: Primary amine (1 eq.), Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.), Triethylamine (Et₃N) (1.5 eq.) or DMAP (catalytic), THF or Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the primary amine in THF or CH₂Cl₂.

    • Add triethylamine or DMAP, followed by the dropwise addition of (Boc)₂O.

    • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

    • Perform an aqueous workup and purify the product by column chromatography.

Deprotection of a Boc-protected Amine using TFA

  • Materials: Boc-protected amine (1 eq.), Trifluoroacetic acid (TFA) (10-50% in CH₂Cl₂).

  • Procedure:

    • Dissolve the Boc-protected amine in CH₂Cl₂.

    • Add the TFA solution and stir at room temperature for 30-60 minutes.

    • Remove the solvent and excess TFA under reduced pressure.

    • Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product.

Cbz Protection and Deprotection

Protection of a Primary Amine using Cbz-Cl [6]

  • Materials: Primary amine (1 eq.), Benzyl chloroformate (Cbz-Cl) (1.1 eq.), Sodium bicarbonate (NaHCO₃) (2 eq.), THF/Water.

  • Procedure:

    • Dissolve the primary amine in a mixture of THF and water.

    • Cool the solution to 0°C and add sodium bicarbonate.

    • Add Cbz-Cl dropwise and stir the reaction at 0°C for several hours.

    • Extract the product with an organic solvent and purify.

Deprotection of a Cbz-protected Amine by Catalytic Hydrogenolysis [7]

  • Materials: Cbz-protected amine (1 eq.), 10% Palladium on carbon (Pd/C) (5-10 mol%), Methanol or Ethanol, Hydrogen gas.

  • Procedure:

    • Dissolve the Cbz-protected amine in methanol or ethanol.

    • Carefully add the Pd/C catalyst.

    • Stir the mixture under an atmosphere of hydrogen gas (balloon or hydrogenation apparatus) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Fmoc Protection and Deprotection

Protection of a Primary Amine using Fmoc-OSu [8]

  • Materials: Primary amine (1 eq.), 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 eq.), Sodium bicarbonate (NaHCO₃) (2 eq.), Dioxane/Water.

  • Procedure:

    • Dissolve the primary amine in a mixture of dioxane and water.

    • Add sodium bicarbonate, followed by Fmoc-OSu.

    • Stir the reaction at room temperature for several hours.

    • Perform an aqueous workup and purify the product.

Deprotection of an Fmoc-protected Amine using Piperidine

  • Materials: Fmoc-protected amine (1 eq.), 20% Piperidine in DMF.

  • Procedure:

    • Dissolve the Fmoc-protected amine in 20% piperidine in DMF.

    • Stir at room temperature for 10-30 minutes.

    • Remove the solvent under reduced pressure and purify the product.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of amines using the compared protecting groups.

Protection_Workflow Start Primary Amine Reagent Protecting Group Reagent Start->Reagent Add Reaction Protection Reaction Reagent->Reaction Workup Workup & Purification Reaction->Workup Product Protected Amine Workup->Product

General workflow for amine protection.

Deprotection_Workflow Start Protected Amine Reagent Deprotection Reagent Start->Reagent Add Reaction Deprotection Reaction Reagent->Reaction Workup Workup & Purification Reaction->Workup Product Primary Amine Workup->Product

General workflow for amine deprotection.

Orthogonal_Strategy Start Molecule with Boc-NH and Phth-N groups TFA Treat with TFA Start->TFA Selective Boc Deprotection Hydrazine Treat with Hydrazine Start->Hydrazine Selective Phthalimide Deprotection Amine1 Molecule with -NH₂ and Phth-N groups TFA->Amine1 Amine2 Molecule with Boc-NH and -NH₂ groups Hydrazine->Amine2

References

A Comparative Guide to the Structural Validation of 2-(3-Aminopropyl)isoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and unequivocal structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For the class of compounds known as 2-(3-Aminopropyl)isoindoline-1,3-dione derivatives, which are analogues of the pharmacologically significant phthalimide structure, precise characterization is imperative. This guide provides an objective comparison of standard analytical techniques, supported by experimental data and detailed protocols, to aid researchers in establishing the definitive structure of these molecules.

Core Spectroscopic and Analytical Techniques

The structural elucidation of this compound derivatives relies on a suite of complementary analytical methods. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and single-crystal X-ray Crystallography. Each method provides unique insights into the molecular architecture, and their combined application ensures a comprehensive and accurate structural assignment.[1][2]

A typical workflow for the validation of a newly synthesized derivative involves initial purification followed by a series of spectroscopic analyses.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Definitive Structural Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy ('H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI, HRMS) Purification->MS IR FT-IR Spectroscopy Purification->IR XRay Single-Crystal X-ray Crystallography (if applicable) Purification->XRay If crystals form Final Final Structure Elucidation NMR->Final MS->Final IR->Final XRay->Final

Figure 1: General workflow for the structural validation of synthesized chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for the this compound core include the aromatic protons of the phthalimide group and the aliphatic protons of the aminopropyl chain.

¹³C NMR: Reveals the number of chemically distinct carbon atoms. The carbonyl carbons of the imide group are particularly characteristic, appearing far downfield.

Comparative Data for Isoindoline-1,3-dione Derivatives

Signal Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference
Phthalimide Aromatic Protons7.70 - 8.05 (multiplet)123.0 - 135.0[1][3]
Imide Carbonyl (C=O)-~168.0[3]
Propyl Chain (N-CH₂)~3.7 (triplet)~38.0-
Propyl Chain (-CH₂-)~1.9 (multiplet)~28.0-
Propyl Chain (CH₂-NH₂)~2.7 (triplet)~40.0-

Note: Specific shifts can vary based on solvent and the presence of other functional groups on the derivative.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H NMR spectra on a 300 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For isoindoline-1,3-dione derivatives, the most prominent and diagnostic peaks are the carbonyl (C=O) stretching vibrations of the imide group.

Comparative Data for Key FT-IR Absorptions

Functional GroupCharacteristic Absorption (cm⁻¹)DescriptionReference
Imide C=O Stretch~1770 (asymmetric) & ~1700 (symmetric)Two strong, sharp bands are characteristic of the cyclic imide.[4][5][6]
Aromatic C-H Stretch3050 - 3100Medium to weak absorption.[7]
Aliphatic C-H Stretch2850 - 2960Medium absorption from the propyl chain.[5]
N-H Stretch (Primary Amine)3300 - 3500Two bands (asymmetric and symmetric) for -NH₂. Often broad.-
Aromatic C=C Stretch1450 - 1610Medium to weak absorptions.[4][6]
Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most common. Place a small amount of the dry, purified compound directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Place the sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[4][8]

  • Data Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula (with high-resolution mass spectrometry, HRMS). The fragmentation pattern can also offer valuable structural clues.[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for these derivatives, often yielding a prominent protonated molecular ion [M+H]⁺.[10]

Expected Fragmentation Patterns In ESI-MS/MS, the protonated molecular ion is fragmented to reveal structural details. For this compound, key fragmentations would include:

  • Loss of the aminopropyl side chain: Cleavage of the N-C bond connecting the propyl chain to the imide nitrogen.

  • Characteristic phthalimide fragments: The stable phthalimide core gives rise to characteristic ions, such as the phthaloyl cation (m/z 132) or related structures.

G cluster_0 MS/MS Fragmentation Logic Parent Precursor Ion [M+H]⁺ Frag1 Fragment A (Loss of side chain) Parent->Frag1 CID Frag2 Fragment B (Phthalimide core ions) Parent->Frag2 CID Frag3 Other Fragments Parent->Frag3 CID

Figure 2: Decision logic for interpreting MS/MS fragmentation data.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A trace amount of formic acid may be added to facilitate protonation in positive ion mode.[11]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

  • MS/MS Scan: Select the [M+H]⁺ ion as the precursor ion and perform a product ion scan (MS/MS) by subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragmentation spectrum.[11]

  • Data Analysis: Determine the exact mass of the molecular ion and its fragments. Use the fragmentation pattern to confirm the connectivity of the molecule.

Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural proof. It yields a three-dimensional model of the molecule, confirming absolute connectivity, stereochemistry, and intramolecular distances and angles. It is the gold standard for structural validation but is dependent on the ability to produce high-quality crystals.

Comparative Crystallographic Data for Isoindoline-1,3-dione Derivatives

CompoundCrystal SystemSpace GroupReference
2-(3-Bromopropyl)isoindoline-1,3-dioneMonoclinicP2₁[12][13]
2-Ethylisoindoline-1,3-dioneMonoclinicP2₁[14]
2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dioneMonoclinicP2₁/c[15]
Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).[15]

  • Crystal Mounting: Carefully select a high-quality crystal (clear, well-defined faces, no visible cracks) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[12]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms. This initial model is then "refined" using least-squares methods to achieve the best fit between the calculated and observed diffraction data.

  • Validation: The final structure is validated using metrics such as the R-factor, which indicates the quality of the fit. The resulting atomic coordinates are deposited in a crystallographic database.

Comparison of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Detailed carbon-hydrogen framework, connectivity, stereochemistryNon-destructive, provides rich structural detail in solutionRequires relatively large sample amount, can be complex for very large molecules
FT-IR Presence of specific functional groupsFast, simple, requires minimal sampleProvides limited information on overall structure and connectivity
MS Molecular weight, elemental formula (HRMS), structural fragmentsExtremely sensitive, requires very little sampleIsomeric compounds can be difficult to distinguish without MS/MS
X-ray Unambiguous 3D structure, absolute configurationGold standard for definitive proof of structureRequires a suitable single crystal, which can be difficult or impossible to grow

Conclusion

The structural validation of this compound derivatives requires a multi-technique approach for unambiguous characterization. While NMR, FT-IR, and MS provide essential and complementary data regarding the molecular formula, functional groups, and atomic connectivity, single-crystal X-ray crystallography remains the ultimate method for definitive structural proof. By systematically applying these methods and comparing the resulting data with established values, researchers can confidently report the structure of their novel compounds.

References

A Comparative Analysis of 2-(3-Aminopropyl)isoindoline-1,3-dione and Its Analogs for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-(3-Aminopropyl)isoindoline-1,3-dione and its structurally related analogs. The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with diverse biological activities. This document will delve into a comparative evaluation of their performance as analgesic, anti-inflammatory, and acetylcholinesterase-inhibiting agents, supported by experimental data.

Executive Summary

This guide systematically compares the biological activities of this compound and its selected analogs. The analysis reveals key structure-activity relationships that influence their therapeutic potential. Quantitative data from various in vitro and in vivo assays are presented in tabular format for ease of comparison. Detailed experimental protocols for the key biological assays are also provided to ensure reproducibility. Furthermore, signaling pathway diagrams generated using Graphviz illustrate the mechanisms of action of these compounds.

Comparative Biological Activity

The therapeutic efficacy of this compound and its analogs is significantly influenced by the nature of the substituent at the N-position of the isoindoline-1,3-dione core. Modifications to the aminopropyl side chain, such as altering the alkyl chain length or introducing different functional groups, can dramatically impact their analgesic, anti-inflammatory, and enzyme inhibitory activities.

Analgesic and Anti-inflammatory Activity

A series of aminoacetylenic isoindoline-1,3-dione derivatives have demonstrated significant analgesic and anti-inflammatory properties. These analogs of this compound show promise as non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic activity is often evaluated using the acetic acid-induced writhing test in mice, while anti-inflammatory effects are commonly assessed via the carrageenan-induced paw edema model in rats.

Compound/DrugDose (mg/kg)Analgesic Activity (% Inhibition of Writhing)Anti-inflammatory Activity (% Inhibition of Paw Edema)Reference
Analog 1 (ZM4) 50Significant Reduction-[1]
Analog 2 (ZM5) 25Significant Reduction-[1]
Analog 2 (ZM5) 50Highest Reduction-[1]
Aspirin 200Significant Inhibition-[1]
Ibuprofen 10-Significant Inhibition[2]
Diclofenac 10-Significant Inhibition[2]
Celecoxib 12-Significant Inhibition[2]

Note: A direct percentage for writhing inhibition for ZM4 and ZM5 was not provided in the source, but a significant dose-dependent reduction was reported.

Acetylcholinesterase (AChE) Inhibitory Activity

Several analogs of this compound have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50). A series of 2-(diethylaminoalkyl)isoindoline-1,3-dione derivatives, which are analogs of the parent compound, have shown that the length of the alkyl chain significantly influences AChE inhibition.[3]

Compoundn (Alkyl Chain Length)AChE IC50 (µM)Reference
Analog 3 319.5[3]
Analog 4 47.8[3]
Analog 5 52.5[3]
Analog 6 61.2[3]
Analog 7 71.1[3]
Analog 8 80.9[3]

Experimental Protocols

Acetic Acid-Induced Writhing Test for Analgesic Activity

This widely used model assesses the activity of peripheral analgesics.

Methodology:

  • Male albino mice are randomly divided into control and test groups.

  • The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle. A standard analgesic drug (e.g., aspirin) is used as a positive control.

  • After a specific absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

  • The number of writhes for each mouse is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100

Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

Methodology:

  • Wistar rats are divided into control and experimental groups.

  • The initial paw volume of each rat is measured using a plethysmometer.

  • The test compounds or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally. The control group receives the vehicle.

  • After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation and edema.

  • The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Mean paw volume increase in control group - Mean paw volume increase in test group) / Mean paw volume increase in control group ] x 100

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This in vitro spectrophotometric method is commonly used to determine the AChE inhibitory activity of compounds.

Methodology:

  • The assay is performed in a 96-well microplate.

  • The reaction mixture contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

  • The reaction is initiated by adding acetylcholinesterase enzyme to the wells.

  • The plate is incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • The substrate, acetylthiocholine iodide (ATCI), is then added to start the enzymatic reaction.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

  • The percentage of enzyme inhibition is calculated for each concentration of the test compound.

  • The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

Cyclooxygenase (COX) Inhibition Pathway

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX_Enzymes [label="COX-1 / COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGE2, PGI2, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pain [label="Pain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fever [label="Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoindoline_Diones [label="Isoindoline-1,3-dione Analogs (NSAIDs)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX_Enzymes [label=""]; COX_Enzymes -> PGH2 [label=""]; PGH2 -> Prostaglandins [label="Prostaglandin Synthases"]; Prostaglandins -> Inflammation; Prostaglandins -> Pain; Prostaglandins -> Fever; Isoindoline_Diones -> COX_Enzymes [label=" Inhibition", style=dashed, color="#34A853"]; }

Caption: Mechanism of action for analgesic and anti-inflammatory isoindoline-1,3-dione analogs.

Acetylcholinesterase (AChE) Inhibition Pathway

// Nodes ACh_release [label="Acetylcholine (ACh)\nReleased into Synaptic Cleft", fillcolor="#F1F3F4", fontcolor="#202124"]; AChE [label="Acetylcholinesterase (AChE)", fillcolor="#FBBC05", fontcolor="#202124"]; Breakdown [label="ACh Breakdown to\nCholine and Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptors [label="Postsynaptic Receptors", fillcolor="#F1F3F4", fontcolor="#202124"]; Signal_Termination [label="Signal Termination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Increased_ACh [label="Increased ACh in Synapse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Continued_Stimulation [label="Continued Receptor Stimulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoindoline_Diones [label="Isoindoline-1,3-dione Analogs", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ACh_release -> AChE; ACh_release -> Receptors; AChE -> Breakdown; Breakdown -> Signal_Termination; Isoindoline_Diones -> AChE [label=" Inhibition", style=dashed, color="#EA4335"]; AChE -> Increased_ACh [style=invis]; Increased_ACh -> Continued_Stimulation; Receptors -> Continued_Stimulation [style=invis];

{rank=same; AChE; Isoindoline_Diones} }

Caption: Mechanism of acetylcholinesterase inhibition by isoindoline-1,3-dione analogs.

Experimental Workflow for Biological Screening

// Nodes Synthesis [label="Synthesis of\nIsoindoline-1,3-dione Analogs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification and\nCharacterization (NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo_Analgesic [label="In Vivo Analgesic Assay\n(Acetic Acid Writhing)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo_Anti_Inflammatory [label="In Vivo Anti-inflammatory Assay\n(Carrageenan Paw Edema)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vitro_AChE [label="In Vitro AChE Inhibition Assay\n(Ellman's Method)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nSAR Determination", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> In_Vivo_Analgesic; Purification -> In_Vivo_Anti_Inflammatory; Purification -> In_Vitro_AChE; In_Vivo_Analgesic -> Data_Analysis; In_Vivo_Anti_Inflammatory -> Data_Analysis; In_Vitro_AChE -> Data_Analysis; }

Caption: General workflow for the synthesis and biological evaluation of isoindoline-1,3-dione analogs.

Conclusion

The comparative analysis of this compound and its analogs highlights the significant potential of the isoindoline-1,3-dione scaffold in drug discovery. Structure-activity relationship studies reveal that modifications to the N-substituent are crucial for tuning the biological activity. Specifically, the introduction of an aminoacetylenic moiety can confer potent analgesic and anti-inflammatory properties, while varying the length of the N-alkylamino chain can modulate acetylcholinesterase inhibitory activity. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on the design and synthesis of novel therapeutic agents based on the isoindoline-1,3-dione framework. Further optimization of these lead compounds could result in the development of new and effective drugs for the treatment of pain, inflammation, and neurodegenerative diseases.

References

A Researcher's Guide to Efficacy Comparison: Evaluating 2-(3-Aminopropyl)isoindoline-1,3-dione as a Novel Cereblon Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Potential of the Phthalimide Scaffold

The phthalimide chemical scaffold is a cornerstone of modern medicinal chemistry, most notably recognized in the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide.[1] These agents have revolutionized the treatment of hematological malignancies, particularly multiple myeloma.[2] Their mechanism, which involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific "neosubstrate" proteins, represents a paradigm-shifting therapeutic strategy known as targeted protein degradation.[3][4]

This guide focuses on a structurally related yet distinct molecule: 2-(3-Aminopropyl)isoindoline-1,3-dione . Unlike the established IMiDs which feature a glutarimide ring, this compound possesses a flexible aminopropyl chain attached to the phthalimide nitrogen. This structural divergence raises critical questions about its potential to engage Cereblon and modulate its activity.

The objective of this guide is to provide a rigorous, experimentally-grounded framework for comparing the efficacy of this compound against its clinically validated counterparts, Lenalidomide and Pomalidomide . We will detail the requisite protocols to dissect its biochemical and cellular activity, from direct target engagement to downstream functional consequences, enabling researchers to generate the data needed for a comprehensive evaluation.

Pillar 1: The Mechanistic Landscape of Cereblon Modulation

To design a meaningful comparison, one must first understand the mechanism of action. Lenalidomide and pomalidomide function as "molecular glues."[5] They bind to a specific pocket on CRBN, which is the substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.[6][7] This binding event alters the surface of CRBN, creating a new interface that recruits neosubstrates—proteins not normally targeted by this ligase.[8]

For multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][8][9] Once recruited, the CRL4-CRBN complex polyubiquitinates IKZF1 and IKZF3, marking them for destruction by the 26S proteasome. The degradation of these factors, which are critical for myeloma cell survival, leads to potent anti-tumor effects.[10]

G cluster_CRL4 CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 IKZF1 Neosubstrate (IKZF1/IKZF3) CRBN->IKZF1 Recruits CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Compound Molecular Glue (e.g., Lenalidomide) Compound->CRBN Binds Compound->IKZF1 Recruits Proteasome 26S Proteasome IKZF1->Proteasome Targeted Ub Ubiquitin Ub->IKZF1 Polyubiquitination Degradation Protein Degradation & Cell Death Proteasome->Degradation Leads to

Figure 1. Mechanism of Cereblon-mediated protein degradation.

Our central hypothesis is that this compound may engage this same pathway. The following experimental workflow is designed to systematically test this hypothesis and quantify its efficacy relative to established benchmarks.

Pillar 2: A Step-by-Step Framework for Comparative Efficacy

This section details a three-tiered experimental approach. The causality is critical: we begin with direct target binding (biochemical), move to the immediate cellular consequence (protein degradation), and conclude with the ultimate desired biological outcome (anti-proliferative activity).

G cluster_workflow Comparative Experimental Workflow Start Compound Synthesis & QC Exp1 Experiment 1: Cereblon Binding Assay (Biochemical) Start->Exp1 Tier 1 Exp2 Experiment 2: IKZF1 Degradation Assay (Cellular Target) Exp1->Exp2 Tier 2 Analysis Data Analysis & SAR Exp1->Analysis Exp3 Experiment 3: Anti-Proliferation Assay (Functional Outcome) Exp2->Exp3 Tier 3 Exp2->Analysis Exp3->Analysis

Figure 2. Tiered workflow for compound evaluation.
Experiment 1: Quantifying Direct Target Engagement via Isothermal Titration Calorimetry (ITC)

Expertise & Causality: Before assessing cellular effects, it is imperative to confirm and quantify the direct, label-free binding of the test compound to the CRBN protein. ITC is the gold standard for this, as it measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[11][12][13] A measurable Kd value is the first validation point for our hypothesis.

Protocol: ITC for Protein-Ligand Binding

  • Protein & Ligand Preparation:

    • Express and purify the human CRBN-DDB1 protein complex to >95% purity.

    • Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare stock solutions of this compound, Lenalidomide, and Pomalidomide in 100% DMSO.

    • Prepare final ligand solutions by diluting the DMSO stock into the final ITC buffer, ensuring the final DMSO concentration is identical for all compounds and matches the protein buffer (typically <2%).

  • Instrument Setup:

    • Thoroughly clean the ITC instrument sample and reference cells.[14]

    • Set the experimental temperature (e.g., 25°C).

    • Load the reference cell with dialysis buffer.

  • Titration:

    • Load the sample cell with the CRBN-DDB1 protein solution (e.g., 10-20 µM).

    • Load the injection syringe with the ligand solution (e.g., 100-200 µM, typically 10x the protein concentration).[14]

    • Perform an initial injection (e.g., 0.4 µL) followed by a series of subsequent injections (e.g., 2 µL each) with sufficient spacing to allow a return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Subtract the heat of dilution determined from a control experiment (ligand into buffer).

    • Fit the resulting binding isotherm to a one-site binding model to determine the Kd, n, and ΔH.[15]

Data Presentation: Comparative Binding Affinities

CompoundBinding Affinity (Kd) to CRBN [nM]Stoichiometry (n)
This compoundTo Be DeterminedTo Be Determined
Lenalidomide~250[16]~1.0
Pomalidomide~157[16]~1.0
Experiment 2: Measuring Neosubstrate Degradation in a Cellular Context

Expertise & Causality: Demonstrating target binding is necessary but not sufficient. The compound's function as a molecular glue must be validated by its ability to induce the degradation of a known neosubstrate. We will use Western Blotting to measure the levels of IKZF1 protein in a relevant cancer cell line (e.g., MM.1S multiple myeloma cells) after compound treatment. A dose-dependent reduction in IKZF1 levels provides direct evidence of cellular activity.[9]

Protocol: Western Blot for IKZF1 Degradation

  • Cell Culture and Treatment:

    • Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells at an appropriate density (e.g., 0.5 x 10^6 cells/mL) in 6-well plates.

    • Treat cells with a serial dilution of each compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a fixed time (e.g., 24 hours).

  • Protein Extraction:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[9]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against IKZF1 (e.g., 1:1000 dilution).[17]

    • Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Perform densitometry analysis to quantify band intensity.

    • Normalize the IKZF1 signal to the loading control signal for each lane.

    • Plot the normalized IKZF1 levels against the log of compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[18]

Data Presentation: Comparative Degradation Potency

CompoundIKZF1 DC50 [nM]IKZF1 Dmax [%]
This compoundTo Be DeterminedTo Be Determined
LenalidomideReported in low µM range>80%
PomalidomideReported in nM range>90%
Experiment 3: Assessing Downstream Anti-Proliferative Efficacy

Expertise & Causality: The ultimate goal of IKZF1 degradation in myeloma is to inhibit cancer cell proliferation and induce cell death. Therefore, the final tier of evaluation is to measure the compound's effect on cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active, viable cells.[19][20] A potent IC50 value (concentration for 50% inhibition of proliferation) that correlates with degradation potency would strongly support the compound's therapeutic potential.

Protocol: CellTiter-Glo® Viability Assay

  • Cell Seeding:

    • Prepare opaque-walled 96-well plates with MM.1S cells in culture medium (100 µL per well).[21][22]

    • Include control wells containing medium without cells for background luminescence measurement.

  • Compound Treatment:

    • Add test compounds in a serial dilution to the experimental wells and incubate for an appropriate duration (e.g., 72-96 hours) to allow for anti-proliferative effects to manifest.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[20]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[21]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[19][20]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[22]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Record luminescence using a plate-reading luminometer.

    • Subtract the background luminescence from all sample readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of compound concentration and fit to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative Anti-Proliferative Activity

CompoundAnti-Proliferative IC50 in MM.1S cells [nM]
This compoundTo Be Determined
Lenalidomide~1000 - 5000
Pomalidomide~50 - 200

Pillar 3: Structure-Activity Relationship (SAR) and Future Directions

The data generated from these experiments will form the basis of a compelling structure-activity relationship analysis. Key points of comparison between this compound and the established IMiDs include:

  • The Glutarimide vs. Aminopropyl Moiety: The glutarimide ring of lenalidomide and pomalidomide is known to be essential for fitting into the CRBN binding pocket.[23][24] The flexible aminopropyl chain of our test compound represents a significant departure. If binding affinity is weak or absent, it would suggest this chain cannot adopt a favorable conformation to establish the necessary interactions within the pocket.

  • Phthalimide Ring Substitution: Lenalidomide and pomalidomide possess a critical amino group at the 4-position of the phthalimide ring, which is crucial for forming the neosubstrate binding interface.[8] The unsubstituted phthalimide ring in this compound lacks this group, which would be predicted to severely impair its ability to recruit IKZF1, even if it binds to CRBN. This could manifest as measurable CRBN binding (Experiment 1) but poor degradation activity (Experiment 2).

  • Potential as a PROTAC Linker: The terminal primary amine on the aminopropyl chain makes this compound an intriguing building block. Should it demonstrate even modest binding to CRBN, it could be readily functionalized and incorporated as a CRBN ligand in Proteolysis Targeting Chimeras (PROTACs), where it would serve to recruit the E3 ligase to a new protein of interest.[5]

Conclusion

This guide outlines a clear, logical, and technically robust pathway for the comprehensive efficacy evaluation of this compound. By systematically progressing from biochemical target engagement to cellular degradation and functional outcomes, researchers can generate the decisive data needed to compare its activity to gold-standard compounds like lenalidomide and pomalidomide. This framework not only ensures scientific integrity but also provides the critical insights necessary to determine the future trajectory of this novel compound in the landscape of targeted protein degradation.

References

Spectroscopic Confirmation of Schiff Base Products from 2-(3-Aminopropyl)isoindoline-1,3-dione Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the starting material, 2-(3-aminopropyl)isoindoline-1,3-dione, and its Schiff base derivatives formed from reactions with representative aldehyde (benzaldehyde) and ketone (acetone) counterparts. The formation of the carbon-nitrogen double bond in the Schiff base products leads to distinct and identifiable changes in their NMR, IR, and mass spectra, which are crucial for reaction monitoring and product confirmation.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic features for the starting material and its Schiff base products. This data is compiled from analogous compounds and represents the expected values for the target molecules.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spec (m/z)
This compound ~7.8 (m, 4H, Ar-H), ~3.7 (t, 2H, N-CH2), ~2.8 (t, 2H, CH2-NH2), ~1.8 (quint, 2H, CH2), ~1.5 (br s, 2H, NH2)~168 (C=O), ~134 (Ar-C), ~132 (Ar-C), ~123 (Ar-CH), ~40 (N-CH2), ~38 (CH2), ~30 (CH2-NH2)~3350 (N-H str, primary amine), ~1770 & ~1700 (C=O str, imide), ~1610 (N-H bend)Expected [M+H]+: 205.10
Schiff Base with Benzaldehyde ~8.3 (s, 1H, N=CH), ~7.8 (m, 9H, Ar-H), ~3.8 (t, 2H, N-CH2), ~3.6 (t, 2H, CH2-N=), ~2.0 (quint, 2H, CH2)~168 (C=O), ~162 (N=CH), ~136-123 (Ar-C and Ar-CH), ~40 (N-CH2), ~58 (CH2-N=), ~30 (CH2)~1770 & ~1700 (C=O str, imide), ~1640 (C=N str, imine), No N-H str in 3300-3500 regionExpected [M+H]+: 293.14
Schiff Base with Acetone ~7.8 (m, 4H, Ar-H), ~3.7 (t, 2H, N-CH2), ~3.4 (t, 2H, CH2-N=), ~1.9 (s, 3H, CH3), ~1.8 (quint, 2H, CH2), ~1.7 (s, 3H, CH3)~168 (C=O), ~165 (C=N), ~134 (Ar-C), ~132 (Ar-C), ~123 (Ar-CH), ~55 (CH2-N=), ~40 (N-CH2), ~30 (CH2), ~28 (CH3), ~20 (CH3)~1770 & ~1700 (C=O str, imide), ~1660 (C=N str, imine), No N-H str in 3300-3500 regionExpected [M+H]+: 245.13

Experimental Protocols

Synthesis of Schiff Base Derivatives

A general procedure for the synthesis of Schiff bases from this compound is as follows:

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Carbonyl Compound: Add 1.1 equivalents of the respective aldehyde or ketone to the solution.

  • Catalysis (Optional): For less reactive carbonyl compounds, a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, can be added.

  • Reaction: Stir the reaction mixture at room temperature or under gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion of the reaction, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization

The synthesized compounds are typically characterized by the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl3 or DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: IR spectra are obtained using a FTIR spectrometer. Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands are reported in wavenumbers (cm-1).

  • Mass Spectrometry (MS): Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) to determine the mass-to-charge ratio (m/z) of the molecular ion and confirm the molecular weight of the product.

Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow for the synthesis and confirmation of the Schiff base products.

ReactionPathway Start This compound Product Schiff Base Product Start->Product Condensation Carbonyl Aldehyde (R-CHO) or Ketone (R-CO-R') Carbonyl->Product Water H2O Product->Water

Caption: General reaction pathway for the formation of a Schiff base.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Confirmation Reactant Mixing Reactant Mixing Reaction Reaction Reactant Mixing->Reaction Work-up & Purification Work-up & Purification Reaction->Work-up & Purification NMR Analysis NMR Analysis Work-up & Purification->NMR Analysis IR Analysis IR Analysis Work-up & Purification->IR Analysis Mass Spec Analysis Mass Spec Analysis Work-up & Purification->Mass Spec Analysis Final Confirmation Final Confirmation NMR Analysis->Final Confirmation IR Analysis->Final Confirmation Mass Spec Analysis->Final Confirmation

Caption: Workflow for synthesis and spectroscopic product confirmation.

The Versatile Isoindoline-1,3-dione Scaffold: A Comparative Review of its Performance in Key Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoindoline-1,3-dione core, also known as the phthalimide group, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides a comparative overview of the performance of various isoindoline-1,3-dione derivatives in anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory assays, supported by experimental data and detailed methodologies.

The isoindoline-1,3-dione structure is a key component in several clinically used drugs, highlighting its therapeutic relevance.[1] Modifications to this core structure have led to the synthesis of numerous derivatives with enhanced potency and selectivity for various biological targets.[2][3][4] This guide synthesizes findings from multiple studies to offer a comparative perspective on the bioactivity of this versatile scaffold.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of isoindoline-1,3-dione have been extensively investigated for their cytotoxic effects against various cancer cell lines.[5][6][7] The mechanism of action often involves the induction of apoptosis and necrosis in cancer cells.[6]

Table 1: Comparative Anticancer Activity of Isoindoline-1,3-dione Derivatives

CompoundCancer Cell LineAssay TypeIC50/CC50 (µM)Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)Cytotoxicity Assay0.26 µg/mL[6]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (chronic myelogenous leukemia)Cytotoxicity Assay3.81 µg/mL[6]
N-benzylisoindole-1,3-dione derivative 3A549-Luc (adenocarcinoma)MTT Assay114.25[5]
N-benzylisoindole-1,3-dione derivative 4A549-Luc (adenocarcinoma)MTT Assay116.26[5]
Isoindole derivative 7 (containing azide and silyl ether)A549 (lung carcinoma)BrdU Assay19.41[7]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (isoindoline-1,3-dione derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an optimal density and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, the MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: The formazan crystals are dissolved using a solubilization solution.[8]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.[8]

G cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Incubate Incubate Add MTT->Incubate Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Workflow for a typical MTT cytotoxicity assay.

Analgesic and Anti-inflammatory Potential

The isoindoline-1,3-dione scaffold has also been explored for its analgesic and anti-inflammatory properties.[1][3][10] These effects are often evaluated using in vivo and in vitro models.

Table 2: Comparative Analgesic and Anti-inflammatory Activity of Isoindoline-1,3-dione Derivatives

CompoundAssay TypeModelActivityReference
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dioneAcetic acid-induced writhingIn vivo (mice)1.6 times more active than metamizole sodium[3]
Phthalimide derivative 9aAcetic acid-induced writhingIn vivo (mice)ID50 = 2.2 mg/Kg i.p.[11]
Phthalimide derivative 6aCOX-2 InhibitionIn vitroIC50 = 0.18 µM[12]
Experimental Protocol: Acetic Acid-Induced Writhing Test

This in vivo assay is used to screen for analgesic activity.[13][14][15]

Materials:

  • Mice

  • Test compounds

  • Acetic acid solution (e.g., 0.7%)

  • Standard analgesic drug (e.g., Diclofenac Na)

Procedure:

  • Animal Grouping: Mice are randomly divided into control, standard, and test groups.[14]

  • Compound Administration: The test compounds, standard drug, and a vehicle (for the control group) are administered, typically orally or intraperitoneally.[14][16]

  • Induction of Writhing: After a set period to allow for drug absorption, acetic acid is injected intraperitoneally to induce a pain response, characterized by abdominal constrictions and stretching (writhing).[14][17]

  • Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 15 minutes).[14]

  • Data Analysis: The percentage of inhibition of writhing is calculated for the test and standard groups compared to the control group.

G Administer Compound Administer Compound Wait for Absorption Wait for Absorption Administer Compound->Wait for Absorption Inject Acetic Acid Inject Acetic Acid Wait for Absorption->Inject Acetic Acid Observe Writhing Observe Writhing Inject Acetic Acid->Observe Writhing Count Writhes Count Writhes Observe Writhing->Count Writhes Calculate % Inhibition Calculate % Inhibition Count Writhes->Calculate % Inhibition

Workflow of the acetic acid-induced writhing test.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to prevent protein denaturation, which is implicated in inflammation.[18][19][20]

Materials:

  • Egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate buffered saline (PBS)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Aspirin)

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing egg albumin (or BSA), PBS, and various concentrations of the test compound or standard drug. A control group contains the vehicle instead of the test compound.[20]

  • Incubation and Heating: The mixtures are incubated at room temperature and then heated to induce protein denaturation.[20]

  • Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).[20]

  • Data Analysis: The percentage inhibition of protein denaturation is calculated.

G cluster_workflow Protein Denaturation Inhibition Assay Prepare Reaction Mixture Prepare Reaction Mixture Incubate at 37°C Incubate at 37°C Prepare Reaction Mixture->Incubate at 37°C Heat to Denature Heat to Denature Incubate at 37°C->Heat to Denature Cool Cool Heat to Denature->Cool Measure Absorbance Measure Absorbance Cool->Measure Absorbance

Workflow of the in vitro protein denaturation assay.

Acetylcholinesterase Inhibition: A Strategy for Alzheimer's Disease

Certain isoindoline-1,3-dione derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[21][22][23] Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease.[22]

Table 3: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of Isoindoline-1,3-dione Derivatives

CompoundIC50 (µM)Reference
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative 4a0.91[22]
2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives0.9 - 19.5[21]
Isoindoline-1,3-dione-N-benzyl pyridinium hybrids2.1 - 7.4[23]
2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione0.0071[24]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure AChE activity.[25][26][27]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well plate and microplate reader

Procedure:

  • Reagent Preparation: Solutions of AChE, DTNB, and ATCI are prepared in phosphate buffer. Serial dilutions of the test compounds are also prepared.[24]

  • Assay Reaction: In a 96-well plate, the AChE enzyme, DTNB, and the test compound (or buffer for control) are mixed and pre-incubated.[24]

  • Initiation of Reaction: The reaction is initiated by adding the substrate, ATCI.[24]

  • Kinetic Measurement: The absorbance is measured kinetically at 412 nm. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.[28]

  • Data Analysis: The rate of the reaction is determined, and the percentage of enzyme inhibition by the test compound is calculated to determine the IC50 value.[24]

G cluster_pathway Ellman's Assay Principle Acetylthiocholine Acetylthiocholine Thiocholine Thiocholine Acetylthiocholine->Thiocholine AChE Yellow Product Yellow Product Thiocholine->Yellow Product + DTNB

Principle of the Ellman's assay for AChE activity.

Conclusion

The isoindoline-1,3-dione scaffold is a versatile and valuable starting point for the design and development of new therapeutic agents. The data presented in this guide demonstrates the significant potential of its derivatives across a range of biological activities, including anticancer, analgesic, anti-inflammatory, and acetylcholinesterase inhibitory effects. The detailed experimental protocols provide a foundation for researchers to further explore and optimize compounds based on this promising chemical framework. Future research focusing on structure-activity relationships will be crucial in designing next-generation isoindoline-1,3-dione derivatives with enhanced potency and safety profiles.

References

benchmarking 2-(3-Aminopropyl)isoindoline-1,3-dione against other chemical linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of targeted therapeutics, such as antibody-drug conjugates (ADCs), are critically dependent on the chemical linker that connects the targeting moiety to the payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet allow for efficient release of the payload at the target site. This guide provides an objective comparison of 2-(3-Aminopropyl)isoindoline-1,3-dione against other commonly used chemical linkers, supported by experimental data and detailed protocols to inform rational linker design.

Overview of Compared Linkers

This guide benchmarks the performance of four distinct chemical linkers, each with unique properties and mechanisms of action:

  • This compound: An amine-reactive linker that forms a stable, non-cleavable amide bond. The phthalimide group is known for its high stability, suggesting this linker is suitable for applications where the payload should only be released upon degradation of the targeting antibody.

  • Maleimide-based Linkers (e.g., SMCC): These are sulfhydryl-reactive linkers that form thioether bonds with cysteine residues. While widely used, the resulting thiosuccinimide linkage can exhibit instability in vivo due to a retro-Michael reaction.

  • Peptide-based Linkers (e.g., Val-Cit-PABC): These are enzyme-cleavable linkers designed to be selectively cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.

  • Hydrazone Linkers: These are pH-sensitive linkers that are relatively stable at physiological pH (~7.4) but are hydrolyzed under the acidic conditions found in endosomes and lysosomes (pH 4.5-6.5).

Data Presentation: Comparative Performance

The selection of a linker has a profound impact on the stability and potency of a bioconjugate. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparative Plasma Stability of Different Linker Types

Linker TypeIn Vitro SystemIn Vivo ModelKey Stability FindingsReference(s)
Amide (from amine-reactive) Human/Mouse PlasmaMice/RatsGenerally high stability; amide bonds are resistant to hydrolysis and enzymatic degradation.[1][2][1][2]
Val-Cit-PABC Human/Mouse PlasmaMiceStable in human plasma but susceptible to premature cleavage by carboxylesterase in mouse plasma.[3][4][5][6][3][4][5][6]
Val-Ala Mouse SerumMiceDemonstrates a longer half-life in mouse models compared to Val-Cit due to resistance to mouse carboxylesterase 1c.[7][7]
Traditional Maleimide Human Plasma-Susceptible to retro-Michael reaction, leading to significant deconjugation (~50% after 7 days).[8][8]
Self-Stabilizing Maleimide Plasma-Shows high stability (>95% intact after 7 days) due to rapid hydrolysis of the thiosuccinimide ring, which prevents the retro-Michael reaction.[8][8]
Hydrazone Buffer/PlasmaMiceStability is highly dependent on the chemical structure; aromatic hydrazones are more stable at physiological pH than aliphatic ones.[2][9][10][2][9][10]
OHPAS (Aryl Sulfate) Mouse/Human PlasmaMiceStable in both in vitro and in vivo models.[4][4]

Note: Direct comparisons across different studies should be made with caution due to variations in experimental conditions, antibodies, and payloads used.

Table 2: In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linkers

Linker TypePayloadTarget Cell LineIC₅₀ (pM)Reference(s)
Val-Cit (Cleavable) MMAEHER2+14.3
β-Galactosidase-cleavable MMAEHER2+8.8
Non-cleavable (SMCC) DM1HER2+33
Triglycyl peptide (CX) DM1VariousShowed improved in vitro cytotoxicity compared to SMCC-DM1 based ADCs.

Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[1][11]

Chemical Structures and Mechanisms

The chemical structure of the linker dictates its reactivity and cleavage mechanism.

G Chemical Structures of Representative Linkers cluster_0 This compound cluster_1 Maleimide (SMCC) cluster_2 Val-Cit-PABC cluster_3 Hydrazone a b c d

Caption: Chemical structures of the benchmarked linkers.

Experimental Protocols

Accurate assessment of linker performance requires robust and reproducible experimental protocols.

Protocol 1: General Procedure for Amine-Reactive Conjugation

This protocol describes the conjugation of an amine-reactive linker, such as this compound, to a protein via its carboxyl groups. This is a two-step process involving the activation of carboxyl groups using EDC and NHS.[12]

Materials:

  • Protein to be conjugated (e.g., monoclonal antibody)

  • Amine-containing linker (e.g., this compound)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer.

  • Carboxyl Group Activation:

    • Add EDC and NHS (or Sulfo-NHS) to the protein solution. A typical molar ratio is a 10- to 20-fold molar excess of EDC/NHS to the protein.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents: Immediately remove excess and unreacted EDC and NHS using a desalting column equilibrated with Coupling Buffer. This step is critical to prevent unwanted crosslinking of the amine-linker to itself.

  • Conjugation Reaction:

    • Immediately add the amine-containing linker to the activated protein solution. The molar ratio of linker to protein can be varied to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess linker and reaction byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Characterize the conjugate to determine the DAR, purity, and extent of aggregation.

G start Start: Protein with Carboxyl Groups activate Activate Carboxyls with EDC/NHS in Activation Buffer (pH 6.0) start->activate purify1 Remove Excess EDC/NHS (Desalting Column) activate->purify1 conjugate Add Amine-Linker in Coupling Buffer (pH 7.2-7.5) purify1->conjugate purify2 Purify Conjugate (e.g., SEC) conjugate->purify2 characterize Characterize Conjugate (DAR, Purity, Aggregation) purify2->characterize end End: Purified Bioconjugate characterize->end

Caption: Experimental workflow for amine-reactive conjugation.

Protocol 2: In Vitro Plasma Stability Assay

This assay is crucial for determining the rate of payload deconjugation from a bioconjugate in plasma.[3][13][14]

Materials:

  • Test bioconjugate (e.g., ADC)

  • Human plasma (or plasma from other relevant species)

  • Incubator at 37°C

  • Analytical instruments (e.g., LC-MS/MS, ELISA plate reader)

  • Reagents for sample processing (e.g., protein precipitation solvents, immunoaffinity beads)

Procedure:

  • Incubation: Incubate the bioconjugate in plasma at a defined concentration at 37°C.

  • Time Points: Collect aliquots of the plasma-conjugate mixture at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).

  • Sample Processing:

    • For Released Payload Analysis (LC-MS/MS): Precipitate plasma proteins with a cold organic solvent (e.g., acetonitrile). Centrifuge the sample and collect the supernatant containing the free payload.[14]

    • For Intact Conjugate Analysis (Immunoaffinity Capture LC-MS or ELISA): Isolate the conjugate from the plasma using immunoaffinity capture (e.g., Protein A beads for antibodies).[14]

  • Quantification:

    • LC-MS/MS: Use a validated method to quantify the concentration of the released payload in the supernatant.

    • Immunoaffinity Capture LC-MS: Analyze the captured conjugate to determine the average DAR at each time point. A decrease in DAR indicates payload deconjugation.

    • ELISA: Quantify the concentration of the intact, antibody-conjugated drug.

  • Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time to determine the stability profile and calculate the half-life (t₁/₂) of the linker in plasma.

Signaling Pathway Illustration

ADCs often target cell surface receptors that are involved in key signaling pathways. Upon internalization and payload release, the cytotoxic agent can interfere with these pathways to induce cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Receptor Receptor Tyrosine Kinase (RTK) ADC->Receptor Binding Internalization Internalization (Endosome) Receptor->Internalization Endocytosis Lysosome Lysosome Internalization->Lysosome Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage Tubulin Tubulin Payload->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis G2/M Arrest

Caption: ADC-mediated inhibition of tubulin polymerization.

Conclusion

The choice of a chemical linker is a critical decision in the development of targeted bioconjugates.

  • This compound is a promising candidate for constructing non-cleavable conjugates. The inherent stability of the phthalimide group and the resulting amide bond suggests high stability in plasma, which is advantageous for payloads that are active upon internalization and degradation of the entire conjugate.[13] However, there is a lack of direct, quantitative comparative data for this specific linker in the context of ADCs.

  • Maleimide-based linkers are well-established for cysteine conjugation but suffer from potential in vivo instability, which has led to the development of more stable next-generation alternatives.[5][8]

  • Peptide and hydrazone linkers offer the advantage of cleavability within the target cell, which can be beneficial for certain payloads and can enable a "bystander effect." However, their stability must be carefully optimized to prevent premature payload release in circulation.[3][10][11]

Ultimately, the optimal linker is context-dependent, and its selection requires a thorough evaluation of the target, the payload, and the desired pharmacokinetic profile. The protocols and comparative data presented in this guide provide a framework for making informed decisions in the rational design of next-generation bioconjugates.

References

A Comparative Guide to Purity Analysis of 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, establishing the purity of intermediates like 2-(3-Aminopropyl)isoindoline-1,3-dione is a critical step to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of key analytical methods for the purity assessment of this compound, complete with detailed experimental protocols and supporting data presented for easy comparison.

Introduction to Analytical Methodologies

The purity of this compound can be effectively determined using several analytical techniques. The most common and robust methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages in terms of selectivity, sensitivity, and the nature of the impurities they can detect.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It is particularly well-suited for identifying and quantifying impurities that are structurally similar to the main compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency and definitive identification of impurities through mass spectrometry.

  • Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard. It is a primary ratio method that does not require a reference standard of the analyte itself.

Comparative Analysis of Purity Determination Methods

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the expected impurities, the desired level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.
Typical Purity Range 95-100%90-100%90-100%
Limit of Detection (LOD) Low (ng to pg range)Very Low (pg to fg range)Higher than chromatographic methods (µg range)
Limit of Quantitation (LOQ) Low (ng range)Very Low (pg range)Higher than chromatographic methods (µg range)
Precision (RSD) < 1-2%< 5%< 1%
Accuracy HighHighVery High (Primary Method)
Throughput HighMediumLow to Medium
Strengths - Excellent for non-volatile and thermally sensitive compounds.- High resolution and sensitivity.- Robust and reproducible.- High separation efficiency.- Definitive identification of volatile impurities.- High sensitivity.- Absolute quantification without a specific reference standard.- Non-destructive.- Provides structural information.
Limitations - May require derivatization for some compounds.- Potential for co-elution of impurities.- Limited to volatile and thermally stable compounds.- May require derivatization to improve volatility.- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quality control of this compound, allowing for the separation of polar and non-polar impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Gradient Program: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

  • Injection Volume: 10 µL.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often necessary for polar amines to improve their volatility and chromatographic performance.

Instrumentation:

  • GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.

Procedure:

  • Sample Derivatization:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 500 µL of dichloromethane and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Purity Calculation: The purity is calculated based on the relative peak area of the main component in the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity and is a valuable orthogonal technique to chromatography.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆).

  • Certified internal standard (e.g., maleic anhydride).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the standard

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Inject Sample B->C D Chromatographic Separation C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Area % F->G H Determine Purity G->H

HPLC Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Derivatize A->B C Inject Sample B->C D GC Separation C->D E MS Detection D->E F Analyze Mass Spectra E->F G Integrate TIC F->G H Calculate Purity G->H

GC-MS Analysis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis A Weigh Sample & Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H Spectrum B->C D Process Spectrum C->D E Integrate Signals D->E F Calculate Purity E->F

qNMR Analysis Workflow

Conclusion

The purity analysis of this compound is a critical quality control step. This guide provides a comparative overview of three powerful analytical techniques: HPLC, GC-MS, and qNMR. HPLC is highly recommended for routine analysis due to its robustness and suitability for non-volatile compounds. GC-MS serves as an excellent orthogonal method for the identification of volatile impurities. qNMR offers the advantage of absolute quantification, making it a valuable tool for primary purity assessment. The choice of method will ultimately depend on the specific analytical needs, the nature of potential impurities, and the available instrumentation. By employing these methods, researchers and drug development professionals can confidently ensure the purity and quality of this important chemical intermediate.

Ensuring Reproducibility in PROTAC-mediated Protein Degradation: A Comparative Guide to 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The reproducibility of experiments involving these heterobifunctional molecules is paramount for robust drug development. This guide provides a comparative analysis of PROTACs constructed using 2-(3-aminopropyl)isoindoline-1,3-dione, a common building block for recruiting the E3 ubiquitin ligase Cereblon (CRBN). We will compare its performance with alternative linkers and E3 ligase ligands, supported by detailed experimental protocols and data to ensure researchers can confidently replicate and build upon these findings.

The core of a PROTAC consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound serves as a precursor to the E3 ligase ligand, where the isoindoline-1,3-dione (phthalimide) moiety binds to Cereblon, and the aminopropyl group provides a reactive handle for linker attachment. The choice of linker and E3 ligase ligand can significantly impact the efficacy and selectivity of the resulting PROTAC.

Comparative Performance Analysis

To illustrate the impact of different PROTAC components on degradation efficiency, we present a comparative study targeting Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology. The following tables summarize the degradation performance (DC50 and Dmax) of hypothetical PROTACs based on published data trends.

Table 1: Comparison of Linker Scaffolds

In this comparison, the warhead (JQ1 for BRD4) and the E3 ligase ligand (Pomalidomide, derived from this compound) are kept constant, while the linker connecting them is varied.

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A Alkyl (from this compound)35090
PROTAC B PEG82595
PROTAC C PEG1215>98
PROTAC D Rigid (e.g., containing a piperazine ring)103592

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.

Table 2: Comparison of E3 Ligase Ligands

Here, the warhead (JQ1) and a PEG8 linker are kept constant, while the E3 ligase ligand is varied.

PROTACE3 Ligase LigandE3 Ligase RecruitedDC50 (nM)Dmax (%)
PROTAC C Pomalidomide (derived from this compound)Cereblon (CRBN)15>98
PROTAC E VH032 derivativevon Hippel-Lindau (VHL)10>98

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

G PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Polyubiquitinated_POI Polyubiquitinated Target Protein Ternary_Complex->Polyubiquitinated_POI Ubiquitin Transfer E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 E2->Ternary_Complex Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

To ensure the reproducibility of PROTAC evaluation, detailed and standardized protocols are essential.

Protocol 1: PROTAC Synthesis using this compound

This protocol describes the synthesis of a PROTAC by coupling a carboxylic acid-functionalized warhead to the amine group of this compound.

G PROTAC Synthesis Workflow Start Start Materials: - Warhead-COOH - this compound - Coupling Reagents (e.g., HATU, DIPEA) - Anhydrous DMF Step1 Step 1: Dissolve Warhead-COOH and Coupling Reagents in DMF Start->Step1 Step2 Step 2: Add this compound Step1->Step2 Step3 Step 3: Stir at Room Temperature (4-12 hours) Step2->Step3 Step4 Step 4: Monitor Reaction by LC-MS Step3->Step4 Step5 Step 5: Aqueous Workup and Extraction Step4->Step5 Step6 Step 6: Purification by Preparative HPLC Step5->Step6 End Final PROTAC Product Step6->End

Caption: General workflow for PROTAC synthesis.

Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid-functionalized warhead (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Activation: Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents). Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add this compound (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and 1H NMR spectroscopy.

Protocol 2: Western Blot for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.

Methodology:

  • Reagents:

    • Purified, tagged target protein (e.g., His-tagged BRD4).

    • Purified, tagged E3 ligase complex (e.g., GST-tagged CRBN/DDB1).

    • Terbium-conjugated anti-tag antibody (e.g., anti-His).

    • Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST).

    • Synthesized PROTAC.

    • Assay buffer.

  • Assay Procedure:

    • In a microplate, add the tagged target protein, tagged E3 ligase, and their corresponding labeled antibodies.

    • Add a serial dilution of the PROTAC.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths.

    • Calculate the ratio of the acceptor and donor fluorescence intensities.

    • An increase in the TR-FRET signal indicates the formation of the ternary complex. A characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes, resulting in a bell-shaped curve.

By providing a clear comparison of different PROTAC components and detailed, reproducible experimental protocols, this guide aims to support researchers in the rational design and evaluation of novel protein degraders. The use of standardized methodologies is crucial for ensuring the reliability and comparability of data across different studies, ultimately accelerating the translation of this promising therapeutic modality.

Safety Operating Guide

Proper Disposal of 2-(3-Aminopropyl)isoindoline-1,3-dione Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2-(3-aminopropyl)isoindoline-1,3-dione hydrochloride (CAS No. 121821-01-0), a compound often utilized in pharmaceutical development and biochemical research. Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound hydrochloride with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures a safe working environment.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or glasses.
Hand Protection Protective gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.

Experimental work with this compound should be conducted with care, and any waste generated must be segregated for professional disposal to prevent environmental contamination[1].

Step-by-Step Disposal Protocol

The disposal of this compound hydrochloride and its associated waste must be managed by a licensed and professional waste disposal service. The following steps outline the general procedure for preparing the waste for collection.

  • Waste Segregation:

    • Unused or Expired Product: Keep the chemical in its original, tightly sealed container. Do not mix with other chemicals.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as personal protective equipment (gloves, etc.), absorbent materials from spills, or contaminated labware, should be collected in a designated, sealed, and clearly labeled waste container.

    • Empty Containers: "Empty" containers may still retain chemical residues. These should be treated as hazardous waste and disposed of accordingly. Do not reuse the containers for other purposes.

  • Labeling and Storage:

    • Clearly label all waste containers with the chemical name: "this compound hydrochloride," the CAS number "121821-01-0," and appropriate hazard symbols.

    • Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they can be collected by a professional waste disposal service.

  • Professional Disposal:

    • Arrange for the collection of the chemical waste by a certified hazardous waste disposal company. Provide them with a full inventory of the waste to ensure they can handle and transport it in compliance with all local, state, and federal regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound hydrochloride waste.

start Start: Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Expired Product waste_type->unused_product  Product   contaminated_materials Contaminated Materials (PPE, etc.) waste_type->contaminated_materials Contaminated empty_container Empty Container waste_type->empty_container  Container   package_unused Keep in original, sealed container unused_product->package_unused package_contaminated Collect in a labeled, sealed container contaminated_materials->package_contaminated package_empty Treat as hazardous waste; seal and label empty_container->package_empty store_waste Store in designated, secure area package_unused->store_waste package_contaminated->store_waste package_empty->store_waste professional_disposal Arrange for professional waste disposal store_waste->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound hydrochloride.

By following these established procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound hydrochloride, thereby fostering a secure and environmentally responsible research environment.

References

Personal protective equipment for handling 2-(3-Aminopropyl)isoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(3-Aminopropyl)isoindoline-1,3-dione

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical Identifier: this compound Primary Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation of the powdered chemical. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when handling larger quantities or if there is a risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for enhanced protection. Contaminated gloves must be disposed of properly after use.
Body Laboratory CoatA long-sleeved, buttoned lab coat is required to protect against skin contact.
Respiratory NIOSH-Approved RespiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a risk assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment. The following protocols detail the step-by-step procedures for handling this compound.

Preparation and Weighing
  • Designated Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[2][3] The work surface should be covered with absorbent bench paper to contain any potential spills.[2]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and PPE are readily available.

  • Pre-Weighing: Tare a clean, dry, and appropriately labeled container on the analytical balance.

  • Transfer of Solid: Carefully transfer the desired amount of the chemical from the stock container to the tared container using a clean spatula. Avoid creating dust by handling the powder gently.[2] Keep the stock container closed as much as possible.[2]

  • Post-Weighing: Securely cap the container with the weighed chemical.

  • Decontamination: Clean any residual powder from the spatula and work surface using a damp cloth or towel, ensuring the cleaning material is disposed of as hazardous waste.

Dissolving and Use in Experiments
  • Solvent Addition: In the chemical fume hood, add the desired solvent to the container with the weighed this compound.

  • Mixing: Cap the container and mix gently until the solid is fully dissolved.

  • Transfer to Reaction Vessel: Carefully transfer the solution to the reaction vessel using a pipette or other appropriate transfer device.

  • Post-Use Cleaning: All non-disposable equipment that has come into contact with the chemical should be thoroughly cleaned and rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.

cluster_prep Preparation & Weighing cluster_handling Handling & Use cluster_cleanup Cleanup prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Weigh Chemical prep2->prep3 handle1 Dissolve in Solvent prep3->handle1 handle2 Transfer to Reaction handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 clean2 Dispose of Waste clean1->clean2

Caption: Experimental Workflow for Handling this compound.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and absorbent paper, must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions and solvent rinsates containing the chemical should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[4]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Waste Storage and Disposal
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[5]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is away from general laboratory traffic and at or near the point of generation.[6] Ensure containers are kept tightly closed except when adding waste.[1][4]

  • Disposal Request: Once a waste container is full, or within one year of the accumulation start date, a hazardous waste pickup request should be submitted to your institution's Environmental Health and Safety (EHS) department.[4] Do not dispose of this chemical down the drain or in regular trash.[1][7]

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal col1 Segregate Solid & Liquid Waste col2 Use Designated Containers col1->col2 store1 Label Containers Correctly col2->store1 store2 Store in Satellite Accumulation Area store1->store2 store3 Keep Containers Closed store2->store3 disp1 Request EHS Pickup store3->disp1 disp2 Document Waste Manifest disp1->disp2

Caption: Chemical Waste Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminopropyl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(3-Aminopropyl)isoindoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.